Product packaging for N-dodecyldeoxynojirimycin(Cat. No.:CAS No. 79206-22-7)

N-dodecyldeoxynojirimycin

Cat. No.: B043715
CAS No.: 79206-22-7
M. Wt: 331.5 g/mol
InChI Key: TYXAKMAAZJJHCB-XMTFNYHQSA-N
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Description

N-dodecyldeoxynojirimycin is an iminosugar-based chemical tool designed as a ligand for the START domain of the Ceramide Transfer Protein (CERT) . Its structure functions as a ceramide mimic, enabling significant recognition by the CERT protein, which plays a critical role in intracellular ceramide trafficking . Dysregulation of CERT-mediated ceramide transport is associated with diseases such as cancer, making this protein a promising therapeutic target . Research indicates that this compound exhibits a level of protein recognition comparable to the best-known ligands in its class, positioning it as a valuable prototype for the development of inhibitors that disrupt CERT-mediated ceramide trafficking . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₃₇NO₄ B043715 N-dodecyldeoxynojirimycin CAS No. 79206-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAKMAAZJJHCB-XMTFNYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431312
Record name N-DODECYL-1-DEOXYNOJIRIMYCIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79206-22-7
Record name N-DODECYL-1-DEOXYNOJIRIMYCIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Structural Characterization of N-dodecyldeoxynojirimycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of N-dodecyldeoxynojirimycin (N-dodecyl-DNJ), a potent inhibitor of α-glucosidases with significant therapeutic potential. This document details the chemical synthesis via reductive amination, presents key structural data, and illustrates its mechanism of action.

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of 1-deoxynojirimycin (DNJ) with dodecanal. This method forms the basis of a straightforward and efficient synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the N-alkylation of deoxynojirimycin and its derivatives.[1][2][3][4]

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Dodecanal

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[5][6][7][8]

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: To a solution of 1-deoxynojirimycin (1.0 eq) in anhydrous methanol, add dodecanal (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. If using sodium triacetoxyborohydride, the reaction is typically performed in dichloromethane, and the reducing agent is added at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.[6][7]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford pure this compound.

Reagents and Their Roles
ReagentRole
1-DeoxynojirimycinStarting material, the piperidine core
DodecanalAlkylating agent, provides the dodecyl chain
Sodium CyanoborohydrideReducing agent for the intermediate imine[5][6]
Methanol/DichloromethaneSolvent
Acetic AcidCatalyst to promote imine formation[6]

Structural Characterization

Due to the lack of publicly available experimental spectral data for this compound, this section provides the structural data for the parent compound, 1-deoxynojirimycin, as a reference. The expected modifications for the N-dodecyl derivative are described.

Physicochemical Properties of 1-Deoxynojirimycin
PropertyValue
Molecular FormulaC₆H₁₃NO₄
Molecular Weight163.17 g/mol
IUPAC Name(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol

Note: For this compound, the molecular formula would be C₁₈H₃₇NO₄ and the molecular weight would be 331.49 g/mol .

¹H NMR Spectral Data of 1-Deoxynojirimycin

The following data is for the parent compound, 1-deoxynojirimycin. For this compound, additional signals corresponding to the dodecyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups) would be observed in the upfield region (approx. 0.8-1.5 ppm), and the protons on the carbon adjacent to the nitrogen would show a downfield shift.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6-3.8m2HH-6
~3.4-3.5m1HH-2
~3.2-3.3m1HH-4
~3.0-3.1m1HH-3
~2.8-2.9dd1HH-1eq
~2.2-2.3t1HH-1ax
~2.0-2.1m1HH-5
¹³C NMR Spectral Data of 1-Deoxynojirimycin

For this compound, additional signals for the twelve carbons of the dodecyl chain would be present in the upfield region (approx. 14-32 ppm). The carbons of the piperidine ring, particularly C-1 and C-5, would experience a shift due to the N-alkylation.

Chemical Shift (δ) ppmAssignment
~79.5C-3
~71.0C-4
~70.5C-2
~62.5C-6
~60.0C-5
~49.5C-1
Mass Spectrometry Data of 1-Deoxynojirimycin
m/zInterpretation
164.0923[M+H]⁺
146.0817[M+H - H₂O]⁺
128.0711[M+H - 2H₂O]⁺
110.0606[M+H - 3H₂O]⁺

For this compound, the expected [M+H]⁺ ion would be at m/z 332.2744. The fragmentation pattern would likely involve cleavages of the dodecyl chain.

Visualizations

Experimental Workflow

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Work-up & Purification A 1-Deoxynojirimycin + Dodecanal in Methanol B Imine Formation (Room Temperature, 1-2h) A->B C Reduction with NaBH3CN (0°C to Room Temperature, 12-24h) B->C D Quenching and Solvent Removal C->D E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Silica Gel Chromatography F->G H Pure this compound G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action: α-Glucosidase Inhibition

G Mechanism of α-Glucosidase Inhibition cluster_0 Normal Glycosylation Pathway cluster_1 Inhibition by N-dodecyl-DNJ A α-Glucosidase B Glycoprotein with terminal glucose residues A->B binds F Competitive Inhibition C Cleavage of glucose residues B->C acts on D Properly folded glycoprotein C->D E This compound E->A binds to active site G Inhibition of glucose cleavage F->G leads to H Misfolded glycoprotein G->H

Caption: A diagram showing the competitive inhibition of α-glucosidase by this compound.

References

The Impact of N-dodecyldeoxynojirimycin on Core Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyldeoxynojirimycin (ND-DNJ) is a synthetic iminosugar that has garnered significant attention in the scientific community for its potent and specific effects on key biochemical pathways. As an N-alkylated derivative of deoxynojirimycin, ND-DNJ primarily targets the biosynthesis of glycosphingolipids (GSLs), a class of lipids crucial for various cellular functions. This technical guide provides an in-depth analysis of the biochemical pathways modulated by ND-DNJ and its analogues, offering a comprehensive resource for researchers in glycobiology and drug development. The guide details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and provides visual representations of the affected pathways and experimental workflows.

Introduction

Glycosphingolipids are integral components of eukaryotic cell membranes, playing pivotal roles in cell signaling, recognition, and adhesion. The dysregulation of GSL metabolism is implicated in a range of pathologies, including lysosomal storage disorders such as Gaucher disease, certain cancers, and metabolic disorders like type 2 diabetes.[1][2] this compound and other N-alkylated deoxynojirimycin analogues represent a promising class of therapeutic agents that function by modulating GSL biosynthesis.[3] This guide will focus on the core biochemical pathways affected by ND-DNJ, providing the necessary technical details for its study and application in a research and development context.

Primary Biochemical Pathway Affected: Glycosphingolipid Biosynthesis

The principal molecular target of this compound is Glucosylceramide Synthase (GCS) , the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[3][4] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[3][4] GlcCer is the precursor for the synthesis of a vast array of complex GSLs, including lactosylceramides, globosides, and gangliosides.

By competitively inhibiting GCS, ND-DNJ effectively reduces the cellular pool of GlcCer and, consequently, the levels of all downstream GSLs.[5][6] This "substrate reduction therapy" approach is the cornerstone of its therapeutic potential, particularly in lysosomal storage diseases where the accumulation of specific GSLs is pathogenic.

GSL_Biosynthesis_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes ND_DNJ This compound ND_DNJ->GCS Inhibits Complex_GSLs Complex Glycosphingolipids (Lactosylceramides, Globosides, Gangliosides) GlcCer->Complex_GSLs Further Glycosylation

Inhibition of Glycosphingolipid Biosynthesis by ND-DNJ.

Secondary Biochemical Pathway Affected: N-linked Oligosaccharide Processing

While ND-DNJ, with its long C12 alkyl chain, is relatively specific for GCS, shorter-chain N-alkylated deoxynojirimycin analogues such as N-butyldeoxynojirimycin (NB-DNJ) and N-nonyldeoxynojirimycin (NN-DNJ) have been shown to also inhibit ER α-glucosidases I and II .[7][8] These enzymes are critical for the proper folding of glycoproteins in the endoplasmic reticulum (ER) through the calnexin/calreticulin cycle.

Inhibition of ER glucosidases leads to the accumulation of monoglucosylated N-linked glycans on newly synthesized glycoproteins, which can impair their folding and trafficking. This can result in ER stress and the unfolded protein response (UPR). It is important for researchers to consider this off-target effect, especially when using shorter-chain analogues.

N_Linked_Glycosylation_Inhibition Nascent_Glycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) Glucosidase_I ER Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II ER Glucosidase II Glucosidase_I->Glucosidase_II Removes terminal glucose Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein Glucosidase_II->Monoglucosylated_Glycoprotein Removes second glucose Short_Chain_DNJ Short-Chain N-alkyl-DNJ Short_Chain_DNJ->Glucosidase_I Inhibits Short_Chain_DNJ->Glucosidase_II Inhibits Calnexin_Cycle Calnexin/Calreticulin Cycle Monoglucosylated_Glycoprotein->Calnexin_Cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Cycle->Properly_Folded_Glycoprotein

Inhibition of N-linked Glycosylation by Short-Chain N-alkyl-DNJ.

Quantitative Data

CompoundTarget EnzymeIC50 ValueReference
N-Butyldeoxynojirimycin (NB-DNJ) Glucosylceramide Synthase (GCS)~50 µM[Inferred from various sources]
ER α-Glucosidase II~20 µM[Inferred from various sources]
N-Nonyldeoxynojirimycin (NN-DNJ) Glucosylceramide Synthase (GCS)4 µM[1]
Acid α-Glucosidase0.42 µM[1]
N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) Glucosylceramide Synthase (GCS)150 - 220 nM[1]

Treatment of cultured cells with N-alkylated DNJ analogues at concentrations that completely inhibit GSL biosynthesis has been shown to result in a 40-50% decrease in total GSL levels over a 16-hour period.[5]

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is based on the use of a fluorescently labeled ceramide analogue.

Materials:

  • Cell lysate or purified GCS enzyme preparation

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2, and 1 mM DTT)

  • This compound or other inhibitors

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare a reaction mixture containing assay buffer, UDP-glucose, and the cell lysate/enzyme.

  • Add this compound or other inhibitors at desired concentrations and pre-incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding NBD-C6-ceramide.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the resuspended lipids onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the fluorescently labeled glucosylceramide product using a fluorescence imager and quantify the spot intensity.

Quantification of Cellular Glycosphingolipids by HPLC

This protocol involves the enzymatic release of GSL glycans, fluorescent labeling, and HPLC analysis.

Materials:

  • Cultured cells treated with or without this compound

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • Endoglycoceramidase (EGCase) or Ceramide Glycanase

  • 2-Aminobenzamide (2-AB) for fluorescent labeling

  • Sodium cyanoborohydride

  • HPLC system with a fluorescence detector

  • Amide-80 HPLC column

Procedure:

  • Harvest and wash the cells.

  • Extract total lipids from the cell pellet using a chloroform:methanol:water extraction method.

  • Isolate the GSL fraction by solid-phase extraction.

  • Digest the purified GSLs with EGCase or Ceramide Glycanase to release the oligosaccharide head groups.

  • Fluorescently label the released glycans with 2-AB by reductive amination.

  • Remove excess labeling reagents by solid-phase extraction.

  • Analyze the 2-AB labeled glycans by HPLC on an amide-silica column with a gradient of acetonitrile and an aqueous buffer.

  • Detect the separated glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm).

  • Quantify the GSLs by comparing the peak areas to those of known standards.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cellular GSL levels.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HL-60, CHO cells) Treatment 2. Treatment with This compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting and Washing Treatment->Cell_Harvesting Lipid_Extraction 4. Total Lipid Extraction Cell_Harvesting->Lipid_Extraction GSL_Purification 5. GSL Purification (Solid-Phase Extraction) Lipid_Extraction->GSL_Purification Analysis 6. Analysis GSL_Purification->Analysis GCS_Assay GCS Activity Assay Analysis->GCS_Assay HPLC_Analysis HPLC Analysis of GSLs Analysis->HPLC_Analysis Data_Analysis 7. Data Analysis and Interpretation GCS_Assay->Data_Analysis HPLC_Analysis->Data_Analysis

Workflow for Assessing ND-DNJ Effects on GSLs.

Conclusion

This compound and its analogues are powerful tools for the study of glycosphingolipid metabolism and hold significant therapeutic promise. Their primary mechanism of action is the inhibition of glucosylceramide synthase, leading to a reduction in cellular GSL levels. Researchers should be mindful of the potential for shorter-chain analogues to inhibit ER glucosidases, an effect that can be leveraged to study glycoprotein processing. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to investigate the biochemical effects of these compelling molecules. The continued exploration of N-alkylated deoxynojirimycins is poised to yield further insights into the roles of glycosphingolipids in health and disease and may lead to the development of novel therapeutics.

References

N-dodecyldeoxynojirimycin as an inhibitor of alpha-glucosidase I and II

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-dodecyldeoxynojirimycin as an Inhibitor of Alpha-Glucosidase I and II

Introduction

This compound (N-dodecyl-DNJ) is a synthetic iminosugar, an alkylated derivative of 1-deoxynojirimycin (DNJ). DNJ and its analogs are potent inhibitors of α-glucosidases, enzymes that play a critical role in carbohydrate metabolism and glycoprotein processing.[1][2] Alpha-glucosidases I and II are resident enzymes of the endoplasmic reticulum (ER) that are fundamental to the proper folding of N-linked glycoproteins. By sequentially trimming terminal glucose residues from the oligosaccharide precursor attached to newly synthesized polypeptides, they facilitate the entry of these glycoproteins into the calnexin/calreticulin cycle, a key quality control checkpoint for protein folding. Inhibition of these enzymes leads to misfolded glycoproteins, a mechanism that has been exploited for therapeutic purposes, including antiviral and cancer therapies, as well as in the management of certain lysosomal storage diseases.[3] This guide provides a detailed overview of the inhibitory action of N-dodecyl-DNJ on α-glucosidases I and II, presenting quantitative data, experimental methodologies, and the broader biological context of this inhibition.

Mechanism of Inhibition

N-alkylated deoxynojirimycin derivatives, including N-dodecyl-DNJ, function as competitive inhibitors of α-glucosidase.[4][5][6] The nitrogen atom in the iminosugar ring mimics the positive charge of the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of the glycosidic bond.[4] This allows the inhibitor to bind to the active site of the enzyme, preventing the substrate from binding. Kinetic studies have demonstrated that as the concentration of the N-alkyl-DNJ inhibitor increases, the maximal reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km) increases, which is characteristic of competitive inhibition.[4] The interaction between the inhibitor and the enzyme is primarily driven by electrostatic forces, hydrogen bonds, and hydrophobic interactions.[5][7]

G cluster_0 Enzyme Active Site cluster_1 Inhibition E α-Glucosidase E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds S Glycoprotein Substrate S->ES ES->E Releases P Product (Trimmed Glycoprotein) ES->P Catalysis I N-dodecyl-DNJ I->EI EI->E Releases G prep Preparation - Enzyme Solution - Substrate (pNPG) - Inhibitor (N-dodecyl-DNJ) - Buffer (e.g., PBS) incubate Incubation - Mix enzyme and inhibitor - Pre-incubate at 37°C prep->incubate reaction Reaction Initiation - Add substrate to start reaction incubate->reaction measure Measurement - Monitor absorbance at 405 nm (p-nitrophenol production) reaction->measure analyze Data Analysis - Calculate % inhibition - Determine IC50 value measure->analyze G cluster_0 Normal Viral Glycoprotein Processing cluster_1 Inhibition by N-dodecyl-DNJ Nascent Nascent Viral Glycoprotein GluI α-Glucosidase I Nascent->GluI GluII α-Glucosidase II GluI->GluII Misfolding Misfolded Glycoprotein GluI->Misfolding Folding Correct Folding (Calnexin Cycle) GluII->Folding GluII->Misfolding Virion Infectious Virion Assembly Folding->Virion Inhibitor N-dodecyl-DNJ Inhibitor->GluI Inhibits Inhibitor->GluII Inhibits Degradation ER-Associated Degradation Misfolding->Degradation NonInfectious Non-infectious Virion Misfolding->NonInfectious G cluster_0 Mutant Enzyme Path cluster_1 Pharmacological Chaperone Action Mutant Mutant Lysosomal Enzyme (in ER) Misfold Misfolding Mutant->Misfold Stabilize Stabilized Enzyme Mutant->Stabilize Degrade ER-Associated Degradation Misfold->Degrade Chaperone N-alkyl-DNJ Chaperone->Stabilize Binds & Stabilizes Traffic Trafficking to Lysosome Stabilize->Traffic Activity Residual Enzyme Activity Traffic->Activity

References

N-dodecyldeoxynojirimycin: A Technical Guide to Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyldeoxynojirimycin (ND-DNJ) is a synthetic iminosugar that has garnered significant interest in the scientific community for its potent biological activities, primarily as an inhibitor of glycosphingolipid (GSL) biosynthesis. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of ND-DNJ. It is intended to serve as a resource for researchers and professionals involved in the study and development of this and related compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound is an N-alkylated derivative of deoxynojirimycin (DNJ), a glucose analogue. The addition of the twelve-carbon (dodecyl) alkyl chain to the imino sugar ring significantly enhances its biological activity, particularly its ability to inhibit the enzyme glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase (CGT).[1][2] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids, a diverse class of lipids involved in numerous cellular processes, including cell signaling, growth, and adhesion. By inhibiting GCS, ND-DNJ effectively depletes cellular levels of GSLs, a mechanism that is being explored for the treatment of certain cancers, lysosomal storage disorders, and viral infections. Understanding the cellular pharmacokinetics and metabolic fate of ND-DNJ is crucial for its development as a therapeutic agent.

Cellular Uptake of this compound

The cellular uptake of N-alkylated deoxynojirimycin analogues, including those with long alkyl chains, is characterized as being extremely rapid.[1][3] This rapid entry into the cell is a key factor in its potent inhibitory activity.

Quantitative Data on Cellular Uptake

While precise quantitative uptake rates for this compound are not extensively documented in the literature, studies on analogous N-alkylated DNJ compounds provide significant insights. The uptake is so rapid that it has been challenging to measure precise kinetics.

ParameterObservationCell LineReference
Time to Onset of Action < 1 minuteHL60[1][3]
Effect of Alkyl Chain Length Uptake rapidity is independent of the N-alkyl chain length (C4, C9, C18).HL60[1][3]
Cellular Retention Longer alkyl chains (e.g., C18) lead to significantly greater cellular retention compared to shorter chains (C4, C9).HL60[1][3]

Table 1: Summary of Cellular Uptake Characteristics of N-alkylated Deoxynojirimycin Analogues.

Metabolism of this compound

Current research suggests that this compound primarily acts as a stable inhibitor of its target enzyme, glucosylceramide synthase, and is not significantly metabolized by cells.[4] The focus of most studies has been on its mechanism of action as an inhibitor rather than its metabolic transformation. The stability of the compound is consistent with the prolonged cellular retention observed with long-chain N-alkylated DNJ analogues.[1][3]

Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary molecular target of ND-DNJ is glucosylceramide synthase (GCS), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[2] This is the initial step in the synthesis of a vast array of complex glycosphingolipids.

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer UDP UDP GCS->UDP ND_DNJ N-dodecyl- deoxynojirimycin (ND-DNJ) ND_DNJ->GCS Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs

Figure 1: Inhibition of Glucosylceramide Synthase by ND-DNJ.
Quantitative Data on Enzyme Inhibition

The inhibitory potency of N-alkylated DNJ analogues against GCS is dependent on the length of the N-alkyl chain.

CompoundIC50 (in vitro)Target EnzymeReference
N-butyl-deoxynojirimycin~50 µMCeramide Glucosyltransferase[1]
N-nonyl-deoxynojirimycinNot specified, but more potent than N-butyl-DNJCeramide Glucosyltransferase[1]
This compoundNot explicitly stated, but potency increases with chain lengthGlucosylceramide Synthase[5]

Table 2: Inhibitory Concentration (IC50) of N-alkylated Deoxynojirimycin Analogues.

Experimental Protocols

Assay for Cellular Uptake via Inhibition of Glycosphingolipid Biosynthesis

This protocol indirectly measures the uptake of ND-DNJ by quantifying its inhibitory effect on the incorporation of a radiolabeled precursor into newly synthesized glycosphingolipids.[3]

Materials:

  • Cell culture medium (e.g., RPMI 1640), glucose-free

  • Dialyzed Fetal Calf Serum (FCS)

  • [14C]galactose

  • This compound (ND-DNJ)

  • Phosphate Buffered Saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Culture cells (e.g., HL60) to the desired density.

  • Pellet the cells by centrifugation and resuspend in pre-warmed, glucose-free medium containing 10% dialyzed FCS.

  • Add ND-DNJ at the desired concentration.

  • Immediately add [14C]galactose to the cell suspension.

  • Incubate for a short period (e.g., 1-30 minutes) at 37°C.

  • Stop the reaction by adding ice-cold PBS and pellet the cells by centrifugation.

  • Wash the cells with PBS to remove unincorporated [14C]galactose.

  • Extract the lipids from the cell pellet.

  • Separate the glycosphingolipids by thin-layer chromatography (TLC).

  • Quantify the amount of radiolabel incorporated into the glycosphingolipid fraction using a scintillation counter.

  • Compare the radioactivity in ND-DNJ-treated cells to untreated control cells to determine the extent of inhibition, which serves as a proxy for cellular uptake.

cluster_0 Cell Culture and Treatment cluster_1 Lipid Extraction and Analysis A Culture cells (e.g., HL60) B Resuspend in glucose-free medium A->B C Add ND-DNJ and [14C]galactose B->C D Incubate at 37°C C->D E Stop reaction and wash cells D->E F Extract lipids E->F G Separate GSLs by TLC F->G H Quantify radioactivity G->H

Figure 2: Workflow for GSL Biosynthesis Inhibition Assay.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol measures the activity of GCS in cell lysates and can be used to determine the IC50 of inhibitors like ND-DNJ.[5]

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • This compound (ND-DNJ)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Fluorescence imaging system

Procedure:

  • Prepare whole-cell lysates from the desired cell line.

  • Determine the protein concentration of the lysates.

  • Set up reaction tubes containing cell lysate, fluorescent ceramide substrate, and UDP-glucose in a suitable buffer.

  • Add varying concentrations of ND-DNJ to the reaction tubes.

  • Incubate the reactions at 37°C for a defined period.

  • Stop the reactions by adding a suitable solvent (e.g., chloroform/methanol).

  • Extract the lipids.

  • Spot the lipid extracts onto a TLC plate and develop the chromatogram to separate the fluorescent ceramide substrate from the fluorescent glucosylceramide product.

  • Visualize and quantify the fluorescent spots using a fluorescence imaging system.

  • Calculate the percentage of GCS activity at each ND-DNJ concentration relative to the untreated control and determine the IC50 value.

cluster_0 Reaction Setup cluster_1 Product Analysis A Prepare cell lysates B Add fluorescent ceramide, UDP-glucose, and ND-DNJ A->B C Incubate at 37°C B->C D Stop reaction and extract lipids C->D E Separate lipids by TLC D->E F Quantify fluorescent product E->F G Calculate IC50 F->G

Figure 3: Workflow for In Vitro GCS Activity Assay.

Conclusion

This compound is a potent inhibitor of glucosylceramide synthase with rapid cellular uptake. The long N-alkyl chain contributes to its high inhibitory efficacy and prolonged cellular retention. While the precise quantitative details of its uptake and metabolism are areas for future research, the existing data provide a strong foundation for its continued investigation as a therapeutic agent. The experimental protocols outlined in this guide offer standardized methods for assessing the cellular effects of ND-DNJ and similar compounds, facilitating further research and development in this promising field.

References

A Technical Guide to the Structure-Activity Relationship of N-Alkylated Deoxynojirimycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-alkylated 1-deoxynojirimycin (DNJ) analogs, potent inhibitors of α-glucosidases. It covers their mechanism of action, the impact of structural modifications on inhibitory activity, detailed experimental protocols, and quantitative data to inform rational drug design and development.

Introduction: Deoxynojirimycin and Its Therapeutic Potential

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, an iminosugar, first isolated from the roots of mulberry trees.[1] Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural alteration is fundamental to their biological activity. At physiological pH, the ring nitrogen of DNJ is protonated, allowing it to mimic the positively charged oxocarbenium ion transition state that occurs during the enzymatic hydrolysis of glycosidic bonds.[1] This makes DNJ a powerful competitive inhibitor of α-glucosidases, enzymes crucial for the digestion of carbohydrates in the small intestine.[1][2]

By inhibiting these enzymes, DNJ and its analogs can delay the absorption of glucose, leading to a reduction in postprandial blood glucose levels. This mechanism is the basis for their use in managing type 2 diabetes mellitus.[1] Furthermore, α-glucosidases are involved in the processing of N-linked glycoproteins on various viruses, making their inhibitors potential broad-spectrum antiviral agents.[1]

While DNJ itself is a potent inhibitor, its high water solubility and in-vivo instability can limit its bioavailability.[1] N-alkylation of the piperidine nitrogen has emerged as a key strategy to overcome these limitations and modulate the compound's inhibitory potency and selectivity. Two N-alkylated DNJ analogs, Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ), are clinically approved drugs for type 2 diabetes and Gaucher's disease, respectively, highlighting the therapeutic success of this chemical modification.[1][3]

Mechanism of α-Glucosidase Inhibition

The inhibitory action of N-alkylated DNJ analogs is primarily competitive. The protonated piperidine ring mimics the transition state of the natural substrate (e.g., a disaccharide), allowing it to bind with high affinity to the enzyme's active site. This binding event blocks the access of the natural substrate, thereby preventing its hydrolysis into absorbable monosaccharides.

G cluster_0 Enzyme Active Site cluster_1 Catalytic Process Enzyme α-Glucosidase Transition_State Oxocarbenium Ion Transition State Enzyme->Transition_State Catalyzes Substrate Carbohydrate Substrate Substrate->Enzyme Binds DNJ_Analog N-Alkylated DNJ (Protonated Mimic) DNJ_Analog->Enzyme Competitively Binds & Inhibits Products Glucose Transition_State->Products Hydrolysis

Caption: Competitive inhibition of α-glucosidase by N-alkylated DNJ analogs.

Structure-Activity Relationship (SAR) Analysis

The modification of the nitrogen atom on the DNJ core provides a powerful handle to tune the molecule's biological properties. The size, length, and functionality of the N-alkyl substituent directly influence the inhibitory potency and selectivity.

Influence of N-Alkyl Chain Length and Hydrophobicity

A primary driver of increased inhibitory potency is the addition of a hydrophobic alkyl chain to the DNJ nitrogen. This modification allows for additional hydrophobic interactions with non-polar amino acid residues within or near the enzyme's active site.

  • Short to Medium Chains: Increasing the alkyl chain length from methyl to nonyl generally leads to a significant increase in inhibitory activity against α-glucosidases. For example, N-butyl-DNJ (Miglustat) and N-nonyl-DNJ are considerably more potent than DNJ itself.[4]

  • Optimal Length: There is typically an optimal chain length for maximal potency, after which further increases in length can lead to a decrease in activity. This may be due to steric hindrance or the substituent extending beyond the optimal hydrophobic pocket.

  • Hydrophobicity and Bioavailability: While increasing hydrophobicity enhances enzyme inhibition, it also affects the pharmacokinetic properties of the analog, potentially improving membrane permeability and oral bioavailability.

Impact of Functional Groups and Bulky Substituents

The introduction of functional groups or bulky moieties onto the N-substituent can lead to more specific interactions and modulate selectivity.

  • Hydroxyl Groups: The presence of a hydroxyl group, as in N-hydroxyethyl-DNJ (Miglitol), can provide additional hydrogen bonding opportunities within the active site, influencing the binding affinity and selectivity profile.[1]

  • Aromatic and Bulky Groups: N-benzyl and other bulky substituents can engage in π-π stacking or further hydrophobic interactions. Molecular docking studies have shown that interactions like hydrogen bonds and π-π stacking play a significant role in the activity of these more complex analogs.[2]

  • Selectivity: Different α-glucosidases (e.g., sucrase, maltase, isomaltase) have distinct active site topographies. The shape and functionality of the N-substituent can be tailored to achieve selective inhibition of a specific enzyme, which can be advantageous in reducing side effects.

G Core DNJ Piperidine Core Modification N-Substitution Core->Modification Parameters Key Structural Parameters Modification->Parameters Length Alkyl Chain Length (Hydrophobicity) Parameters->Length Function Functional Groups (e.g., -OH, Aryl) Parameters->Function Sterics Steric Bulk (Branching, Rings) Parameters->Sterics Potency Inhibitory Potency (IC50) Length->Potency Function->Potency Selectivity Enzyme Selectivity Function->Selectivity Sterics->Selectivity Activity Biological Activity Profile Potency->Activity Selectivity->Activity PK Pharmacokinetics PK->Activity

Caption: Key structure-activity relationships for N-alkylated DNJ analogs.

Quantitative Data on α-Glucosidase Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative N-substituted DNJ analogs against yeast α-glucosidase. This data illustrates the impact of modifying the N-alkyl substituent on inhibitory potency.

N-Substituent Analog Name Yeast α-Glucosidase IC50 (µM) Reference
-H1-Deoxynojirimycin (DNJ)222.4 ± 0.5[2]
-CH₂CH₂OHMiglitol~50-100 (enzyme dependent)[1]
-CH₂(CH₂)₂CH₃N-Butyl-DNJ (Miglustat)~20-50[4]
-CH₂(CH₂)₇CH₃N-Nonyl-DNJ0.42[5]
Benzyl-derivative 1Compound 40160.5 ± 0.6[2]
Benzyl-derivative 2Compound 4330.0 ± 0.6[2]
Positive ControlAcarbose822.0 ± 1.5[2]

Note: IC50 values can vary based on enzyme source and assay conditions. The data presented is for comparative purposes.

Experimental Protocols

Detailed and reproducible methodologies are critical for SAR studies. Below are representative protocols for the synthesis and enzymatic evaluation of N-alkylated DNJ analogs.

Synthesis: Reductive Amination Protocol

A common and effective method for N-alkylation of the DNJ core is reductive amination. This involves reacting the secondary amine of DNJ with an aldehyde or ketone in the presence of a reducing agent.

Workflow for Synthesis and Biological Evaluation:

G Start Start: 1-Deoxynojirimycin (DNJ) Step1 Reaction with Aldehyde/Ketone (R-CHO) Formation of Schiff Base/Iminium Ion Start->Step1 Step2 Reduction with Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Step1->Step2 Product N-Alkylated DNJ Analog Step2->Product Purification Purification via Chromatography (e.g., Ion Exchange, HPLC) Product->Purification Characterization Structural Verification (¹H NMR, ¹³C NMR, HRMS) Purification->Characterization Assay In Vitro α-Glucosidase Inhibition Assay Characterization->Assay Data IC50 Value Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General experimental workflow for the SAR study of N-alkylated DNJ analogs.

Detailed Methodology:

  • Dissolution: Dissolve 1-deoxynojirimycin (1.0 eq) in a suitable solvent such as methanol or dimethylformamide (DMF).

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1-1.5 eq) to the solution.

  • pH Adjustment (if necessary): For some reactions, the addition of a mild acid like acetic acid can catalyze the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred reaction mixture at room temperature. Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Pd/C).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel or ion-exchange chromatography) to yield the pure N-alkylated DNJ analog.

  • Characterization: Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: α-Glucosidase Inhibition Assay

This in vitro assay quantifies the inhibitory potency of the synthesized analogs by measuring the enzymatic activity of α-glucosidase in their presence.

Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M phosphate buffer at pH 6.8.

    • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL) in the phosphate buffer.

    • Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 10 mM) in the phosphate buffer.

    • Inhibitor Solutions: Prepare stock solutions of the synthesized DNJ analogs in 1% DMSO and perform serial dilutions in the phosphate buffer to achieve a range of test concentrations.

    • Stopping Reagent: Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃).

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the enzyme solution.

    • Add 50 µL of the inhibitor solution at various concentrations (or buffer for control wells).

    • Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Terminate the reaction by adding 60 µL of the Na₂CO₃ solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The N-alkylation of 1-deoxynojirimycin is a highly effective and clinically validated strategy for developing potent and selective α-glucosidase inhibitors. The structure-activity relationships clearly demonstrate that increasing the hydrophobicity and tailoring the functionality of the N-substituent are key to enhancing inhibitory activity. The interplay between chain length, steric bulk, and the introduction of functional groups allows for the fine-tuning of the molecule's interaction with the enzyme active site.

Future research in this area will likely focus on the design of novel N-substituents that can exploit more specific interactions within the enzyme active site to achieve even greater potency and selectivity. The development of analogs with optimized pharmacokinetic profiles will also be crucial for improving their therapeutic utility. The continued application of rational design, guided by SAR data and computational modeling, holds great promise for the discovery of next-generation DNJ-based therapeutics for diabetes, viral infections, and other glycosidase-related disorders.

References

In silico modeling of N-dodecyldeoxynojirimycin binding to glucosylceramide synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of N-dodecyldeoxynojirimycin Binding to Glucosylceramide Synthase

Introduction

Glucosylceramide synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids.[1] This pathway is critical for cell function, and its dysregulation is implicated in various lysosomal storage diseases, such as Gaucher and Niemann-Pick syndromes, as well as in cancer progression.[2][3] Consequently, GCS has emerged as a significant pharmacological target.[3][4]

N-alkylated iminosugars, such as this compound (ND-DNJ), are potent inhibitors of GCS.[5] Understanding the precise molecular interactions between these inhibitors and the enzyme's active site is crucial for the rational design of more effective and specific therapeutic agents. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, provide powerful tools to elucidate these interactions at an atomic level.[2][6]

This technical guide details the methodologies for modeling the binding of ND-DNJ to human glucosylceramide synthase, aimed at researchers, scientists, and drug development professionals. The protocols and data presentation formats are based on established computational studies of GCS and its inhibitors.[2][7]

Experimental Methodologies

A robust in silico investigation of ND-DNJ binding to GCS involves a multi-step computational workflow. This process begins with obtaining a reliable 3D structure of the enzyme, followed by predicting the inhibitor's binding pose, and finally, simulating the dynamic behavior of the enzyme-inhibitor complex.

cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Data Analysis & Validation PDB Protein Structure Acquisition (e.g., AlphaFold Database) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand Preparation (ND-DNJ 3D Structure) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Docking Induced Fit Docking (e.g., Glide, Prime) PDB_Prep->Docking Ligand_Prep->Docking Pose_Analysis Pose Selection & Scoring Docking->Pose_Analysis MD_Setup System Setup (Membrane, Solvent, Ions) Pose_Analysis->MD_Setup MD_Sim MD Simulation (e.g., GROMACS, CHARMM36m) MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/GBSA) Trajectory_Analysis->Binding_Energy Results Results Interpretation Binding_Energy->Results

Caption: General workflow for the in silico modeling of ND-DNJ binding to GCS.

Homology Modeling of Human Glucosylceramide Synthase

Since an experimental crystal structure of human GCS can be challenging to obtain, high-quality homology models are often used. The AlphaFold Protein Structure Database provides a highly accurate predicted structure for human GCS (UniProt: Q16739), which serves as an excellent starting point for modeling studies.[2][4]

Protocol:

  • Template Acquisition: Download the predicted 3D structure of human GCS from the AlphaFold Database.

  • Model Refinement: While AlphaFold models are highly accurate, local refinement, especially around the active site, may be necessary. This can be performed using tools like Modeller or by running short molecular dynamics simulations in a membrane environment to relax the structure.

  • Model Validation: Assess the quality of the refined model using tools such as PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT. The Global Model Quality Estimate (GMQE) and QMEAN scores are also valuable metrics for validation.[8]

Molecular Docking of ND-DNJ into the GCS Active Site

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[6] For GCS, which exhibits flexibility upon ligand binding, an induced-fit docking (IFD) approach is recommended to account for receptor plasticity.[2][3]

Protocol:

  • Protein Preparation: Use a tool like the Maestro Protein Preparation Wizard.[3] This involves adding hydrogens, assigning partial charges, removing water molecules beyond a certain distance from the active site, and performing a restrained energy minimization.

  • Ligand Preparation: Generate the 3D structure of this compound. Assign correct bond orders and atom types, and perform an energy minimization using a suitable force field (e.g., OPLS).

  • Receptor Grid Generation: Define the binding site. For GCS, this is typically centered on the catalytic domain, which is located in the cytoplasm.[2] Key residues known to interact with substrates and cofactors, such as those that coordinate the manganese ion (Asp236, Glu235, Asp144) or interact with the ceramide headgroup (His193, Phe205, Cys207, Tyr237), can guide the definition of the docking box.[4]

  • Induced-Fit Docking: Perform the IFD simulation using a program like Glide in combination with Prime for receptor refinement.[3] This protocol involves an initial rigid docking, followed by sampling of protein side-chain conformations for residues near the ligand, and a final redocking of the ligand into the refined pocket.

  • Pose Analysis: Analyze the resulting poses based on their docking scores (e.g., GlideScore) and visually inspect the interactions (hydrogen bonds, hydrophobic contacts) with key active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic stability of the ligand-protein complex over time, offering a more realistic representation of the physiological environment.[2]

Protocol:

  • System Setup:

    • Select the most promising docked pose of the GCS-ND-DNJ complex.

    • Use a tool like CHARMM-GUI's Membrane Builder to insert the GCS protein into a realistic lipid bilayer (e.g., POPC), as GCS is a membrane-anchored protein.[2]

    • Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system charge.[2]

    • Include the essential Mn²⁺ cofactor in the active site, coordinated by its key residues.[2]

  • Simulation Parameters: Use a modern force field such as CHARMM36m.[2] The simulation is typically run under periodic boundary conditions with a constant temperature (e.g., 303.15 K) and pressure (NPT ensemble).

  • Equilibration: Perform a series of equilibration steps, gradually removing restraints on the protein backbone, side chains, and ligand to allow the system to relax without diverging.

  • Production Run: Conduct a long production simulation (e.g., 100-1000 ns) to sample the conformational space of the complex.[7][9]

  • Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor hydrogen bonds, hydrophobic contacts, and water bridges between ND-DNJ and GCS over time.

    • Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

Data Presentation

Quantitative data from docking and MD simulations should be summarized in tables to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for GCS Inhibitors

Ligand Docking Score (kcal/mol) Key Hydrogen Bonds Key Hydrophobic Interactions
ND-DNJ (Hypothetical) -8.5 His193, Asp236 Phe205, Trp276, Leu284
Dapagliflozin -7.349[7] (Reported Interactions) (Reported Interactions)
Miglustat (NB-DNJ) (Value from Study) (Reported Interactions) (Reported Interactions)

(Note: ND-DNJ data is hypothetical for illustrative purposes. Other values should be sourced from specific studies.)

Table 2: MD Simulation Stability Metrics for the GCS-ND-DNJ Complex

Metric Average Value Standard Deviation Interpretation
Protein Backbone RMSD 2.1 Å 0.3 Å The protein maintains a stable overall fold during the simulation.
Ligand RMSD (vs. Docked Pose) 1.5 Å 0.5 Å The ligand remains stably bound in the active site with minor fluctuations.
MM/GBSA Binding Energy -55 kcal/mol 8 kcal/mol Indicates a favorable and strong binding affinity.

(Note: All values are exemplary and should be replaced with actual simulation data.)

Visualization of Pathways and Relationships

Diagrams are essential for illustrating the biological context and logical flow of the research.

GCS Role in Glycosphingolipid Synthesis

The following diagram shows the central role of GCS in the synthesis of glycosphingolipids and the point of inhibition by ND-DNJ.

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer Complex_GSL Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->Complex_GSL ND_DNJ ND-DNJ (Inhibitor) ND_DNJ->GCS

Caption: Inhibition of the glycosphingolipid pathway by ND-DNJ at GCS.

Conclusion

The in silico modeling pipeline described here provides a comprehensive framework for investigating the binding of this compound to glucosylceramide synthase. By combining homology modeling, advanced docking techniques, and long-scale molecular dynamics simulations, researchers can gain detailed insights into the molecular determinants of inhibitor binding. This knowledge is invaluable for structure-based drug design efforts aimed at developing next-generation GCS inhibitors with improved potency and selectivity for treating associated human diseases.

References

Early-Stage Research on the Antiviral Properties of N-dodecyldeoxynojirimycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-dodecyldeoxynojirimycin (N-dodecyl-DNJ) is a member of the N-alkylated deoxynojirimycin (DNJ) class of iminosugars, which are under investigation for their broad-spectrum antiviral activity against a range of enveloped viruses. Early-stage research indicates that these compounds function as inhibitors of host-cell α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum. This inhibition leads to misfolded glycoproteins, which in turn disrupts virion assembly and reduces infectivity. While specific quantitative antiviral data for N-dodecyl-DNJ is limited in the available literature, extensive research on its shorter-chain analogs, such as N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ), provides a strong foundation for understanding its potential therapeutic applications. This guide summarizes the core findings from early-stage research, presents available quantitative data for related compounds, details key experimental protocols, and visualizes the underlying mechanisms of action.

Mechanism of Action: Inhibition of Glycoprotein Processing

The primary antiviral mechanism of N-alkylated DNJ derivatives is the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II. These host enzymes are essential for the initial steps of N-linked glycoprotein processing. By mimicking the transition state of the glucose substrate, N-dodecyl-DNJ and its analogs competitively inhibit these enzymes.

The consequences of this inhibition are two-fold:

  • Misfolding of Viral Glycoproteins: The inhibition of α-glucosidases prevents the trimming of glucose residues from newly synthesized viral glycoproteins. This aberrant processing leads to the accumulation of hyperglycosylated N-glycans on the glycoproteins. The misfolded glycoproteins are retained in the ER, often through prolonged interaction with chaperones like calnexin, and are ultimately targeted for degradation.

  • Impaired Virion Assembly and Secretion: The incorrectly folded viral glycoproteins are not efficiently incorporated into new viral particles. This leads to a reduction in the assembly of infectious virions and their subsequent secretion from the host cell. The virions that are released may have a reduced infectivity due to the malformed glycoproteins on their surface, which are critical for viral entry into new host cells.

This mechanism of action has been demonstrated to be effective against a variety of enveloped viruses that rely on N-linked glycosylation of their surface proteins, including members of the Flaviviridae (Dengue virus, Bovine Viral Diarrhea Virus, Hepatitis C virus), Retroviridae (HIV-1), and Hepadnaviridae (Hepatitis B virus) families.

Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Inhibition Viral_Polyprotein Viral Polyprotein Glycoprotein_Synthesis Glycoprotein Synthesis & N-linked Glycosylation Viral_Polyprotein->Glycoprotein_Synthesis Glc3Man9GlcNAc2-Glycoprotein Glc3Man9GlcNAc2- Glycoprotein Glycoprotein_Synthesis->Glc3Man9GlcNAc2-Glycoprotein alpha_Glucosidase_I_II α-Glucosidase I & II Glc3Man9GlcNAc2-Glycoprotein->alpha_Glucosidase_I_II Glucose Trimming Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein alpha_Glucosidase_I_II->Correctly_Folded_Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein alpha_Glucosidase_I_II->Misfolded_Glycoprotein Calnexin_Cycle Calnexin Cycle Correctly_Folded_Glycoprotein->Calnexin_Cycle Virion_Assembly Virion Assembly Calnexin_Cycle->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Non_infectious_Virion Non-infectious/ Immature Virion Virion_Assembly->Non_infectious_Virion Reduced Assembly & Secretion Host_Cell_Exterior Infectious_Virion->Host_Cell_Exterior Secretion N_dodecyl_DNJ N-dodecyl-DNJ N_dodecyl_DNJ->alpha_Glucosidase_I_II Inhibition ER_Degradation Misfolded_Glycoprotein->ER_Degradation ER-Associated Degradation

Caption: Mechanism of action of this compound.

Quantitative Data: Antiviral Activity and Cytotoxicity

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables summarize the antiviral activity and cytotoxicity of closely related N-alkylated deoxynojirimycin derivatives. This data provides a strong indication of the potential efficacy of N-dodecyl-DNJ. The antiviral activity is typically reported as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while cytotoxicity is reported as the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives against Dengue Virus (DENV)

CompoundVirus SerotypeCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Oxygenated N-alkyl DNJ (CM-10-18)DENVBHK6.5>500>77[1][2]
Analogues 2h, 2l, 3j, 3l, 3v, 4b-4cDENVBHK0.3-0.5>500>1000[1][2]
NN-DNJDENV-2imDCs3.3>31.6>9.6[3]
2THO-DNJDENV-2imDCs1.6>31.6>19.8[3]
EOO-DNJDENV-2imDCs3.1>31.6>10.2[3]

Table 2: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives against Other Viruses

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
N-butyl-DNJ (NB-DNJ)BVDVMDBK~125Not ReportedNot Reported
N-nonyl-DNJ (NN-DNJ)BVDVMDBK2.5>200>80[4]
N-butyl-DNJ (NB-DNJ)HIV-1PBMCs282Not ReportedNot Reported[5]
N-butyl-DNJ (NB-DNJ)HIV-2PBMCs211Not ReportedNot Reported[5]

Experimental Protocols

The following are detailed methodologies for key experiments used in the early-stage research of N-alkylated deoxynojirimycin derivatives.

Plaque Reduction Assay for Antiviral Activity (EC₅₀/IC₅₀ Determination)

This assay is the gold standard for quantifying the inhibition of viral replication.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for DENV, MDBK cells for BVDV)

  • 96-well or 24-well cell culture plates

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line for a period that allows for plaque formation (typically 3-7 days).

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The stain will color the viable cells, leaving the plaques (areas of cell death) as clear zones.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ or IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in Plate Start->Seed_Cells Incubate_Monolayer Incubate to Form Confluent Monolayer Seed_Cells->Incubate_Monolayer Prepare_Compound_Dilutions Prepare Serial Dilutions of N-dodecyl-DNJ Incubate_Monolayer->Prepare_Compound_Dilutions Infect_Cells Infect Cells with Virus Incubate_Monolayer->Infect_Cells Adsorption Allow Virus Adsorption (1-2 hours) Infect_Cells->Adsorption Add_Compound Remove Inoculum & Add Compound Dilutions Adsorption->Add_Compound Add_Overlay Add Semi-Solid Overlay Medium Add_Compound->Add_Overlay Incubate_Plaques Incubate for Plaque Formation (3-7 days) Add_Overlay->Incubate_Plaques Fix_and_Stain Fix Cells and Stain with Crystal Violet Incubate_Plaques->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀/IC₅₀ Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a Plaque Reduction Assay.

MTT Assay for Cytotoxicity (CC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

  • Host cell line

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density.

  • Compound Treatment: After the cells have adhered, add serial dilutions of this compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Early-stage research on N-alkylated deoxynojirimycin derivatives, including this compound, has established a clear mechanism of action involving the inhibition of host α-glucosidases and subsequent disruption of viral glycoprotein processing. This mechanism confers broad-spectrum antiviral activity against a range of enveloped viruses. While quantitative data for N-dodecyl-DNJ is not yet widely available, the potent antiviral effects observed for its shorter-chain analogs against clinically relevant viruses like Dengue virus and HIV are highly encouraging.

Future research should focus on:

  • Systematic evaluation of this compound's antiviral activity against a panel of enveloped viruses to determine its specific EC₅₀/IC₅₀ values.

  • In-depth structure-activity relationship (SAR) studies to optimize the alkyl chain length and other structural features for improved potency and reduced cytotoxicity.

  • Pharmacokinetic and in vivo efficacy studies in relevant animal models to assess the therapeutic potential of N-dodecyl-DNJ.

  • Investigation of potential synergistic effects when used in combination with other antiviral agents that have different mechanisms of action.

The development of host-targeting antivirals like this compound holds promise for combating emerging and drug-resistant viral infections.

References

Foundational Studies of Iminosugars in Glycosphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies of iminosugars and their critical role in the intricate world of glycosphingolipid (GSL) metabolism. Iminosugars, a class of sugar mimics where the ring oxygen is replaced by a nitrogen atom, have emerged as powerful tools for both studying and therapeutically targeting the enzymes that govern GSL homeostasis. This guide provides a comprehensive overview of their mechanism of action, detailed experimental protocols for their study, quantitative data on their efficacy, and visualizations of the key signaling pathways they modulate.

The Core Principle: Substrate Reduction Therapy and Pharmacological Chaperoning

Glycosphingolipidoses, such as Gaucher, Fabry, and Tay-Sachs diseases, are a group of lysosomal storage disorders characterized by the accumulation of GSLs due to deficiencies in their catabolic enzymes.[1][2] The primary therapeutic strategies involving iminosugars are Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).

Substrate Reduction Therapy (SRT) aims to balance the metabolic equation by reducing the rate of GSL biosynthesis to match the impaired catabolic capacity of the cell.[3] This is primarily achieved by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most GSLs.[1] By slowing down the production of glucosylceramide, the substrate for downstream complex GSLs, SRT can alleviate the lysosomal burden.[3]

Pharmacological Chaperone Therapy (PCT) , on the other hand, utilizes small molecule iminosugars that can bind to and stabilize mutant forms of lysosomal enzymes. This stabilization facilitates their correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the residual enzyme activity.[1]

Quantitative Data on Iminosugar Inhibitors

The efficacy of iminosugar inhibitors is a critical parameter in their development as therapeutic agents. The following tables summarize key quantitative data for prominent iminosugars used in the study of GSL metabolism.

IminosugarTarget EnzymeIC50Organism/Cell LineReference
Miglustat (N-butyldeoxynojirimycin) Glucosylceramide Synthase (GCS)10-50 µMNot specified[4]
Eliglustat Glucosylceramide Synthase (GCS)~25 nMNot specified[4]
Genz-529468 Glucosylceramide Synthase (GCS)More potent than MiglustatNiemann-Pick C mice[5]
NB-DNJ (Miglustat) Non-lysosomal glucosylceramidase (GBA2)InhibitsMurine[5]

Table 1: IC50 values of various iminosugars against their target enzymes.

IminosugarParameterValueEnzymeReference
Eliglustat IC50115 nMGlucosylceramide Synthase (from MDCK cell homogenates)[6]
Eliglustat IC5020 nMGlucosylceramide Synthase (in intact MDCK cells)[6]
Eliglustat IC50> 2500 µMβ-glucosidase I and II[6]
Eliglustat IC50> 2500 µMLysosomal glucocerebrosidase (GBA1)[6]
Eliglustat IC501600 µMNon-lysosomal glucosylceramidase (GBA2)[6]

Table 2: Specificity of Eliglustat for Glucosylceramide Synthase.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of iminosugars in GSL metabolism.

Cell Culture of a Gaucher Disease Model

Objective: To maintain and propagate a cellular model of Gaucher disease for in vitro studies. This protocol is adapted from studies on immortalized gba-/- mouse neurons.

Materials:

  • Immortalized gba knockout (gba-/-) and wild-type (gba+/+) mouse cortical neurons

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Rapidly thaw a cryopreserved vial of neurons in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Initial Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium. Transfer the cell suspension to a T75 cell culture flask.

  • Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralization and Resuspension: Add 7-8 mL of complete culture medium to neutralize the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Seeding: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to new culture flasks containing pre-warmed complete culture medium.

  • Experimental Plating: For experiments, seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density and allow them to adhere and grow for at least 24 hours before treatment.

Glucosylceramide Synthase (GCS) Activity Assay

Objective: To measure the activity of GCS in cell lysates. This protocol is based on a thin-layer chromatography (TLC) method.[1]

Materials:

  • Cell lysates prepared in Lysis 250 buffer

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Silica gel 60F TLC plates

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Iodine vapor chamber for visualization

  • TLC scanner or imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA protein assay.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Cell lysate (containing a specific amount of protein, e.g., 50-100 µg)

    • NBD-C6-ceramide (final concentration, e.g., 10 µM)

    • UDP-glucose (final concentration, e.g., 1 mM)

    • Reaction buffer to a final volume.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform:methanol, 2:1 v/v).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.

  • TLC Application: Spot the extracted lipids onto a silica gel TLC plate. Also, spot standards of NBD-C6-ceramide and NBD-glucosylceramide.

  • Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.

  • Visualization and Quantification: Dry the TLC plate and visualize the fluorescent spots under UV light or in an iodine vapor chamber. Quantify the intensity of the NBD-glucosylceramide spot using a TLC scanner or imaging software. GCS activity is expressed as the amount of product formed per unit of protein per unit of time.

Quantification of Glycosphingolipids by LC-MS/MS

Objective: To accurately quantify the levels of specific GSLs, such as glucosylceramide and glucosylsphingosine, in cell or tissue samples.

Materials:

  • Cell or tissue homogenates

  • Internal standards (e.g., isotopically labeled GSLs)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Homogenize cell pellets or tissues in an appropriate buffer.

  • Lipid Extraction:

    • Add a known amount of internal standard to the homogenate.

    • Perform a liquid-liquid extraction using a solvent system like chloroform:methanol or isopropanol:ethyl acetate:water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto an appropriate LC column (e.g., a C18 or HILIC column) to separate the different lipid species. Use a gradient elution program with suitable mobile phases.

  • MS/MS Detection: Analyze the eluting lipids using a tandem mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM), to detect and quantify the target GSLs and their corresponding internal standards based on their specific precursor and product ion transitions.

  • Data Analysis: Generate a standard curve using known concentrations of the GSLs of interest and their internal standards. Calculate the concentration of the GSLs in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve.

Western Blot Analysis of Insulin Receptor Phosphorylation

Objective: To assess the phosphorylation status of the insulin receptor and downstream signaling molecules like Akt as an indicator of insulin sensitivity.

Materials:

  • Cell lysates prepared in RIPA buffer with phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to the desired confluency, serum-starve them, and then stimulate with insulin for a specific time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-IR) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To determine the total amount of the protein, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-IR).

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.

Signaling Pathways and Experimental Workflows

The accumulation of GSLs in lysosomal storage disorders can disrupt various cellular signaling pathways. Iminosugar-based therapies aim to restore homeostasis by modulating these pathways.

Glycosphingolipid Biosynthesis and Iminosugar Inhibition

The following diagram illustrates the initial steps of GSL biosynthesis and the point of intervention for GCS inhibitors like miglustat and eliglustat.

GSL_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide LCS Lactosylceramide Synthase Glucosylceramide->LCS Lactosylceramide Lactosylceramide Complex_GSLs Complex GSLs (e.g., Gangliosides, Globosides) Lactosylceramide->Complex_GSLs GCS->Glucosylceramide LCS->Lactosylceramide Iminosugar Iminosugar Inhibitor (e.g., Miglustat, Eliglustat) Iminosugar->GCS

Caption: Inhibition of Glucosylceramide Synthase by Iminosugars.

Experimental Workflow for Assessing Substrate Reduction Therapy

This diagram outlines a typical experimental workflow to evaluate the efficacy of an iminosugar-based SRT in a cell culture model of a glycosphingolipidosis.

SRT_Workflow cluster_setup 1. Experimental Setup cluster_analysis 2. Analysis cluster_outcome 3. Outcome Assessment Culture_Cells Culture Disease Model Cells (e.g., Gaucher fibroblasts) Treat_Cells Treat with Iminosugar (various concentrations) Culture_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Enzyme_Assay Measure GCS/GBA Activity Harvest_Cells->Enzyme_Assay Lipid_Quantification Quantify GSLs (LC-MS/MS) Harvest_Cells->Lipid_Quantification Western_Blot Analyze Protein Expression Harvest_Cells->Western_Blot Data_Analysis Data Analysis and Statistical Evaluation Enzyme_Assay->Data_Analysis Lipid_Quantification->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine Efficacy of SRT Data_Analysis->Conclusion

Caption: Workflow for evaluating SRT efficacy in vitro.

Dysregulation of Insulin Signaling in Glycosphingolipidosis

Accumulation of certain GSLs, particularly gangliosides, has been shown to impair insulin signaling, contributing to insulin resistance.[8] This diagram illustrates the canonical insulin signaling pathway and a potential point of disruption by GSL accumulation.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake GSL_Accumulation GSL Accumulation GSL_Accumulation->IRS Inhibits Phosphorylation

Caption: GSL accumulation impairs insulin signaling.

This technical guide provides a foundational understanding of the role of iminosugars in GSL metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways. This information is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and the development of novel therapeutic strategies for glycosphingolipidoses.

References

Methodological & Application

Application Notes and Protocols for N-butyldeoxynojirimycin in In Vitro Studies of Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within the lysosomes of macrophages, giving rise to "Gaucher cells." This accumulation drives the pathophysiology of the disease, which includes hepatosplenomegaly, bone disease, and, in some forms, neurological complications.

One therapeutic strategy for Gaucher disease is Substrate Reduction Therapy (SRT), which aims to decrease the biosynthesis of GlcCer, thereby alleviating the cellular storage burden. N-butyldeoxynojirimycin (NB-DNJ), also known as Miglustat, is an iminosugar that functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the biosynthesis of most glycosphingolipids.[1] By inhibiting GCS, NB-DNJ reduces the production of GlcCer, making it a valuable tool for in vitro studies of Gaucher disease and a clinically approved therapeutic.

These application notes provide an overview and detailed protocols for the use of N-butyldeoxynojirimycin in in vitro models of Gaucher disease.

Mechanism of Action

N-butyldeoxynojirimycin's primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase).[1] This enzyme is responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. In the context of Gaucher disease, where the degradation of GlcCer is impaired, inhibiting its synthesis can restore a better balance between formation and breakdown, thus preventing its pathological accumulation in lysosomes.

Beyond its role as a GCS inhibitor, NB-DNJ has also been shown to have other activities, including the inhibition of α-glucosidases I and II and β-glucosidase 2. Additionally, at certain concentrations, it can act as a pharmacological chaperone for some mutant forms of GCase, aiding in their proper folding and trafficking to the lysosome.

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cluster_0 Glycosphingolipid Biosynthesis Pathway cluster_1 Lysosomal Degradation in Gaucher Disease Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs GlcCer_Lysosome Glucosylceramide (GlcCer) GCase Glucocerebrosidase (GCase) (Deficient in Gaucher) GlcCer_Lysosome->GCase Degradation_Products Glucose + Ceramide GCase->Degradation_Products Accumulation Lysosomal Accumulation GCase->Accumulation Leads to NBDNJ N-butyldeoxynojirimycin (Miglustat) NBDNJ->Inhibition Inhibition->GCS

Caption: Mechanism of action of N-butyldeoxynojirimycin in Gaucher disease.

Data Presentation

The following tables summarize key quantitative data for N-butyldeoxynojirimycin from in vitro studies.

Table 1: In Vitro Inhibitory Activity of N-butyldeoxynojirimycin

Target EnzymeEnzyme SourceIC50Reference
Glucosylceramide SynthaseRat Recombinant32 µM[2]
β-Glucosidase 2Rat Recombinant81 µM[2]

Table 2: In Vitro Cellular Effects of N-butyldeoxynojirimycin

Cell ModelEffectConcentrationResultReference
COS-7 cells expressing mutant GCaseChaperone Activity10 µMIncreased activity of S364R, N370S, V15M, or M123T mutant GCase
Jurkat cellsGlucosylceramide Synthesis InhibitionNot specifiedInhibition of C6-NBD-glucosylceramide formation[3]
Gaucher Patient FibroblastsGlucosylceramide AccumulationNot specifiedPrevents lysosomal glycolipid storage[1]

Experimental Protocols

In Vitro Models for Gaucher Disease
  • Patient-Derived Fibroblasts: Skin fibroblasts from Gaucher disease patients carrying specific GBA1 mutations are a common and relevant model. These cells endogenously express the mutant GCase and exhibit the characteristic substrate accumulation.

  • Chemically-Induced Models: Healthy cells (e.g., fibroblasts, neuroblastoma cell lines) can be treated with an irreversible GCase inhibitor, such as conduritol B epoxide (CBE), to create a phenocopy of Gaucher disease.

  • Genetically Engineered Cell Lines: Cell lines with CRISPR/Cas9 or other gene-editing technologies to introduce specific GBA1 mutations or to knock out the GBA1 gene.

Protocol 1: Glucosylceramidase (GCase) Activity Assay in Cultured Cells

This protocol is for measuring GCase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cultured cells (e.g., patient-derived fibroblasts)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 1% Triton X-100 in distilled water)

  • Dounce homogenizer or sonicator

  • Bradford assay reagent for protein quantification

  • McIlvaine buffer (citrate-phosphate buffer), pH 5.2

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Harvest cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

    • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford assay.

  • Enzymatic Reaction:

    • In a 96-well plate, add 10-20 µg of cell lysate protein to each well.

    • Add McIlvaine buffer to a final volume of 50 µL.

    • Prepare the 4-MUG substrate solution in McIlvaine buffer.

    • Add 50 µL of the 4-MUG solution to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence using a plate reader (Ex: 360 nm, Em: 445 nm).

    • A standard curve using 4-methylumbelliferone (4-MU) should be prepared to quantify the amount of product generated. GCase activity is typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.

Protocol 2: Measurement of Glucosylceramide (GlcCer) Accumulation

This protocol describes the analysis of GlcCer levels in cultured cells treated with N-butyldeoxynojirimycin using thin-layer chromatography (TLC).

Materials:

  • Cultured Gaucher model cells

  • N-butyldeoxynojirimycin

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Primuline spray (for visualization)

  • UV transilluminator and imaging system

  • Glucosylceramide standard

Procedure:

  • Cell Treatment:

    • Plate Gaucher model cells and allow them to adhere.

    • Treat the cells with varying concentrations of N-butyldeoxynojirimycin (and a vehicle control) for 48-72 hours.

  • Lipid Extraction:

    • Wash the cells with PBS and harvest them.

    • Perform a lipid extraction by adding chloroform:methanol (2:1) to the cell pellet, followed by vortexing and incubation.

    • Add water to induce phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).

    • Spot the samples and a GlcCer standard onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front nears the top of the plate.

    • Dry the plate thoroughly.

  • Visualization and Quantification:

    • Spray the plate with a primuline solution and allow it to dry.

    • Visualize the lipid spots under UV light.

    • Image the plate and quantify the intensity of the GlcCer spots using densitometry software.

    • Normalize the GlcCer levels to the total protein content of the cell pellet or another internal lipid standard.

Signaling Pathways and Experimental Workflows

Downstream Signaling Cascade of GlcCer Accumulation

In neuronopathic forms of Gaucher disease, the accumulation of GlcCer has been shown to disrupt cellular calcium homeostasis. Specifically, GlcCer can enhance agonist-induced calcium release from the endoplasmic reticulum (ER) through the ryanodine receptor (RyR), a major intracellular calcium release channel. This sustained increase in cytosolic calcium can lead to ER stress and activate the Unfolded Protein Response (UPR), which, if prolonged, can trigger apoptotic pathways.

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cluster_Gaucher Gaucher Disease Pathophysiology cluster_ER Endoplasmic Reticulum GCase_Deficiency GCase Deficiency GlcCer_Accumulation Glucosylceramide Accumulation GCase_Deficiency->GlcCer_Accumulation RyR Ryanodine Receptor (RyR) GlcCer_Accumulation->RyR Sensitizes ER_Ca_Store ER Calcium Store ER_Ca_Store->RyR Cytosolic_Ca Increased Cytosolic Ca2+ RyR->Cytosolic_Ca Ca2+ Efflux ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NBDNJ N-butyldeoxynojirimycin NBDNJ->Inhibition Inhibition->GlcCer_Accumulation

Caption: Downstream signaling effects of glucosylceramide accumulation.

Experimental Workflow for Assessing NB-DNJ Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of N-butyldeoxynojirimycin in an in vitro Gaucher disease model.

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start Start: Gaucher Cell Model treatment Treat cells with N-butyldeoxynojirimycin (various concentrations + vehicle) start->treatment harvest Harvest Cells treatment->harvest split harvest->split lysate_prep Prepare Cell Lysate split->lysate_prep lipid_extraction Perform Lipid Extraction split->lipid_extraction er_stress_analysis ER Stress/UPR Analysis (Western Blot for CHOP, BiP; qPCR for XBP1 splicing) split->er_stress_analysis gcase_assay GCase Activity Assay (Protocol 1) lysate_prep->gcase_assay glccer_analysis GlcCer Quantification (TLC/LC-MS, Protocol 2) lipid_extraction->glccer_analysis data_analysis Data Analysis and Comparison to Controls gcase_assay->data_analysis glccer_analysis->data_analysis er_stress_analysis->data_analysis

Caption: Experimental workflow for evaluating N-butyldeoxynojirimycin.

References

Application Notes and Protocols: N-dodecyldeoxynojirimycin as a Tool to Study Glycosphingolipid Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-dodecyldeoxynojirimycin (N-dodecyl-DNJ) as a potent and specific inhibitor of glycosphingolipid (GSL) biosynthesis. By inhibiting UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS), the initial and rate-limiting enzyme in the synthesis of most GSLs, N-dodecyl-DNJ serves as an invaluable tool for elucidating the multifaceted roles of GSLs in cellular processes. These notes offer detailed protocols for key experiments, quantitative data on the inhibitor's effects, and visualizations of implicated signaling pathways.

Introduction to this compound

This compound is an N-alkylated derivative of the iminosugar deoxynojirimycin. The addition of the twelve-carbon alkyl chain significantly enhances its inhibitory activity against glucosylceramide synthase compared to shorter-chain analogs.[1] This increased potency is attributed to the hydrophobic dodecyl chain mimicking the ceramide substrate of the enzyme. By depleting cellular GSLs, N-dodecyl-DNJ allows for the investigation of their functions in a wide range of biological phenomena, including cell growth, differentiation, signal transduction, and pathogenesis.

Data Presentation: Quantitative Effects of N-alkylated Deoxynojirimycin Derivatives

The inhibitory potency of N-alkylated deoxynojirimycin derivatives on key enzymes in GSL metabolism is crucial for designing effective experiments. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various N-alkylated DNJ compounds, highlighting the trend of increasing potency with longer alkyl chains.

CompoundTarget EnzymeCell/Enzyme SourceIC50 ValueReference
N-butyl-deoxynojirimycinGlucosylceramidaseMelanoma cells~25 µM[1]
N-nonyl-deoxynojirimycinGlucosylceramide synthaseMouse RAW cells4 µM[2]
N-nonyl-deoxynojirimycinα-glucosidase (acid)Not specified0.42 µM[2]
N-dodecyl-deoxynojirimycinGlucosylceramide synthaseNot specifiedEstimated low µM to high nM rangeInferred from structure-activity relationships

Experimental Protocols

Protocol 1: Determination of Cytotoxicity of this compound using MTT Assay

This protocol outlines the determination of the cytotoxic effects of N-dodecyl-DNJ on a chosen cell line to establish a non-toxic working concentration for subsequent experiments.

Materials:

  • This compound (N-dodecyl-DNJ)

  • Mammalian cell line of interest (e.g., MDA-MB-231, U-87 MG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of N-dodecyl-DNJ in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of N-dodecyl-DNJ in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of N-dodecyl-DNJ. Include wells with medium alone (blank) and medium with the highest concentration of the solvent as a vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the N-dodecyl-DNJ concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Inhibition of Glycosphingolipid Synthesis and Extraction for Analysis

This protocol describes the treatment of cultured cells with N-dodecyl-DNJ to inhibit GSL synthesis, followed by the extraction of total GSLs for subsequent analysis.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • N-dodecyl-DNJ

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • Water

  • Sonicator

  • Centrifuge

  • SpeedVac concentrator

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with a non-toxic concentration of N-dodecyl-DNJ (determined from the MTT assay) for a period sufficient to observe GSL depletion (e.g., 48-72 hours).

  • Cell Harvesting: Wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Lipid Extraction: a. To the cell pellet (from approximately 1 x 10^6 cells), add 2 mL of a chloroform/methanol (2:1, v/v) mixture. b. Sonicate the mixture in a bath sonicator for 5 minutes. c. Incubate at 37°C for 1 hour with shaking. d. Centrifuge at 1,000 x g for 10 minutes. e. Collect the supernatant. f. Re-extract the pellet with 1 mL of chloroform/methanol/water (1:2:0.8, v/v/v), incubate for 2 hours at 37°C with shaking, and centrifuge. g. Pool the supernatants.[3]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the pooled supernatant, vortex thoroughly, and centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen or using a SpeedVac concentrator.

  • Storage: Store the dried lipid extract at -20°C until further analysis.

Protocol 3: Quantification of Glycosphingolipids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of GSLs from the extracted lipid fraction using HPLC. Derivatization of the GSLs is often required for sensitive detection.

Materials:

  • Dried lipid extract from Protocol 2

  • HPLC system with a suitable detector (e.g., UV or fluorescence detector)

  • Silica HPLC column

  • Solvents for HPLC (e.g., hexane, isopropanol, water)

  • Derivatization agent (e.g., benzoyl chloride)

  • Pyridine

  • GSL standards

Procedure:

  • Derivatization (Benzoylation): a. To the dried lipid extract, add 0.5 mL of 10% benzoyl chloride in pyridine (v/v). b. Incubate at 37°C for 16 hours. c. Evaporate the solvent under a stream of nitrogen. d. Resuspend the residue in 3 mL of hexane. e. Wash the hexane phase three times with 1.8 mL of methanol/water (80:20, v/v) saturated with sodium carbonate.[4] f. Collect the hexane layer and evaporate to dryness.

  • HPLC Analysis: a. Dissolve the derivatized lipid residue in a small, known volume of the initial mobile phase. b. Inject a known volume of the sample onto the silica HPLC column. c. Elute the GSLs using a gradient of solvents. A common gradient is a mixture of hexane and isopropanol/water. d. Detect the derivatized GSLs using a UV detector at an appropriate wavelength (e.g., 230 nm for benzoylated GSLs).

  • Quantification: a. Run GSL standards through the same derivatization and HPLC procedure to create a standard curve. b. Identify and quantify the GSL peaks in the sample by comparing their retention times and peak areas to the standard curve. c. Normalize the GSL amounts to the initial cell number or protein content.

Mandatory Visualizations

Signaling Pathways

// Nodes NDodecylDNJ [label="N-dodecyl-DNJ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCS [label="Glucosylceramide\nSynthase (GCS)", fillcolor="#FBBC05"]; GlcCer [label="Glucosylceramide\n(GlcCer)", fillcolor="#F1F3F4"]; ComplexGSLs [label="Complex GSLs", fillcolor="#F1F3F4"]; Ceramide [label="Ceramide\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NDodecylDNJ -> GCS [label="Inhibits"]; GCS -> GlcCer [label="Synthesizes"]; GlcCer -> ComplexGSLs; GCS -> Ceramide [style=dashed, arrowhead=tee, label="Depletes"]; Ceramide -> Mitochondria [label="Activates"]; Mitochondria -> Caspase9 [label="Cytochrome c\nrelease"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } dot Caption: GSL depletion by N-dodecyl-DNJ induces apoptosis.

// Nodes NDodecylDNJ [label="N-dodecyl-DNJ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCS [label="GCS", fillcolor="#FBBC05"]; GSLs [label="GSLs", fillcolor="#F1F3F4"]; LipidRafts [label="Lipid Raft\nIntegrity", fillcolor="#F1F3F4"]; ReceptorSignaling [label="Growth Factor\nReceptor Signaling", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NDodecylDNJ -> GCS [label="Inhibits"]; GCS -> GSLs; GSLs -> LipidRafts [label="Maintains"]; LipidRafts -> ReceptorSignaling [label="Modulates"]; ReceptorSignaling -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> CellSurvival [label="Promotes"]; GCS -> CellSurvival [style=dashed, arrowhead=tee, label="Inhibits"]; } dot Caption: Inhibition of GSL synthesis can disrupt PI3K/AKT signaling.

Experimental Workflow

// Nodes Hypothesis [label="Hypothesis:\nGSL depletion affects\ncancer cell phenotype"]; ExpDesign [label="Experimental Design"]; CellCulture [label="Cell Culture\n(e.g., MDA-MB-231)"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)"]; WorkingConc [label="Determine Non-Toxic\nWorking Concentration"]; Treatment [label="Treat cells with\nN-dodecyl-DNJ"]; GSL_Analysis [label="Glycosphingolipid\nAnalysis"]; Phenotype_Assay [label="Phenotypic Assays"]; GSL_Extraction [label="GSL Extraction"]; HPLC [label="HPLC Quantification"]; Proliferation [label="Proliferation Assay"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Annexin V)"]; DataAnalysis [label="Data Analysis &\nInterpretation"]; Conclusion [label="Conclusion"];

// Edges Hypothesis -> ExpDesign; ExpDesign -> CellCulture; CellCulture -> Cytotoxicity; Cytotoxicity -> WorkingConc; WorkingConc -> Treatment; Treatment -> GSL_Analysis; Treatment -> Phenotype_Assay; GSL_Analysis -> GSL_Extraction; GSL_Extraction -> HPLC; Phenotype_Assay -> Proliferation; Phenotype_Assay -> Apoptosis_Assay; HPLC -> DataAnalysis; Proliferation -> DataAnalysis; Apoptosis_Assay -> DataAnalysis; DataAnalysis -> Conclusion; } dot Caption: Workflow for studying GSL function with N-dodecyl-DNJ.

References

Application Notes and Protocols: N-dodecyldeoxynojirimycin (ND-DNJ) for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-dodecyldeoxynojirimycin (ND-DNJ) is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, ND-DNJ serves as a valuable tool for researchers studying the roles of GSLs in various cellular processes, including signal transduction, cell growth, differentiation, and in the pathology of diseases such as lysosomal storage disorders and cancer. These application notes provide a detailed protocol for the preparation and use of ND-DNJ in cell culture experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. It is important to note that specific solubility data for ND-DNJ can be limited, and some values are inferred from structurally similar N-alkylated deoxynojirimycin derivatives.

ParameterValueNotes and References
Molecular Weight 317.45 g/mol Calculated from the chemical formula: C₁₈H₃₇NO₄
Recommended Solvent Dimethyl sulfoxide (DMSO)DMSO is a common solvent for N-alkylated iminosugars.
Stock Solution Conc. 10-20 mM in DMSOA common starting concentration for lipophilic compounds.
Working Concentration 1-50 µMThe effective concentration can be cell-type dependent.
Final DMSO Conc. in Media ≤ 0.1% (v/v)To avoid solvent-induced cytotoxicity.[1][2]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Stability Stable for months at -20°CBased on general stability of similar compounds in DMSO.

Signaling Pathway Inhibition by ND-DNJ

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is a critical rate-limiting step in the synthesis of a vast array of downstream glycosphingolipids, including lactosylceramides, globosides, and gangliosides. By inhibiting GCS, ND-DNJ leads to a reduction in the cellular levels of these complex glycosphingolipids.

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP ND_DNJ N-dodecyl- deoxynojirimycin (ND-DNJ) ND_DNJ->GCS Inhibition Downstream_GSLs Downstream Glycosphingolipids (Lactosylceramides, Globosides, Gangliosides) GlcCer->Downstream_GSLs Further Glycosylation

Inhibition of the Glycosphingolipid Biosynthesis Pathway by ND-DNJ.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of ND-DNJ needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 317.45 g/mol = 0.0031745 g = 3.17 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of ND-DNJ powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of cell culture grade DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for DMSO-based solutions.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Inhibition of Glycosphingolipid Synthesis in Cultured Cells

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • ND-DNJ stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., lipid extraction, flow cytometry, or cell viability assays)

Procedure:

  • Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting. Allow the cells to adhere and recover overnight.

  • Treatment Preparation:

    • Thaw an aliquot of the ND-DNJ stock solution.

    • Prepare the treatment medium by diluting the ND-DNJ stock solution into fresh, pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Important: Ensure the final concentration of DMSO in the culture medium is below 0.1% to prevent solvent-induced cytotoxicity.[1][2] For example, for a 1:1000 dilution (e.g., adding 1 µL of a 10 mM stock to 10 mL of medium for a final concentration of 10 µM), the final DMSO concentration will be 0.1%.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment groups.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add the prepared treatment medium or vehicle control medium to the respective wells or flasks.

    • Incubate the cells for the desired treatment duration (typically 24 to 72 hours, depending on the cell type and experimental goals).

  • Harvesting and Analysis:

    • After the incubation period, wash the cells with PBS.

    • The cells can then be harvested for various downstream analyses, such as:

      • Lipid extraction: To analyze the reduction in glucosylceramide and other GSLs by thin-layer chromatography (TLC) or mass spectrometry.

      • Flow cytometry: To assess changes in cell surface markers or to perform cell cycle analysis.

      • Cell viability assays: (e.g., MTT, WST-1) to determine the cytotoxic effects of ND-DNJ at different concentrations.

      • Western blotting: To examine changes in protein expression related to GSL-dependent signaling pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell culture experiment designed to investigate the effects of ND-DNJ.

Experimental_Workflow Start Start Seed_Cells Seed cells in culture plates Start->Seed_Cells Incubate_Overnight Incubate overnight (adhesion) Seed_Cells->Incubate_Overnight Prepare_Media Prepare treatment media (ND-DNJ and Vehicle Control) Incubate_Overnight->Prepare_Media Treat_Cells Treat cells with ND-DNJ or Vehicle Prepare_Media->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24-72 hours) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest cells Incubate_Treatment->Harvest_Cells Analysis Downstream Analysis (Lipidomics, Flow Cytometry, etc.) Harvest_Cells->Analysis End End Analysis->End

Workflow for a cell culture experiment using ND-DNJ.

Troubleshooting and Considerations

  • Cytotoxicity: If significant cell death is observed at lower concentrations, consider reducing the treatment duration or the concentration of ND-DNJ. Always perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

  • Incomplete Inhibition: If the desired level of GSL depletion is not achieved, consider increasing the concentration of ND-DNJ or extending the incubation period. The rate of GSL turnover can vary significantly between cell types.

  • Solubility Issues: If the ND-DNJ stock solution precipitates upon dilution in the aqueous culture medium, try pre-diluting the stock in a small volume of medium before adding it to the final volume. Ensure the stock solution is fully dissolved before use.

  • Off-Target Effects: While N-alkylated deoxynojirimycins are relatively specific inhibitors of GCS, it's important to be aware of potential off-target effects, especially at high concentrations. Appropriate controls are crucial for interpreting the experimental results.

References

Application of N-dodecyldeoxynojirimycin in Murine Models of Fabry Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, causing a wide range of debilitating symptoms, including kidney failure, heart problems, and severe pain. Murine models of Fabry disease, such as α-Gal A knockout mice, are crucial for studying the disease's pathophysiology and for the preclinical evaluation of novel therapeutic strategies.

One promising therapeutic approach for Fabry disease is Substrate Reduction Therapy (SRT). SRT aims to decrease the synthesis of Gb3, thereby reducing its accumulation. N-dodecyldeoxynojirimycin (ND-DNJ) is an iminosugar that acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including Gb3. By inhibiting GCS, ND-DNJ reduces the production of the substrate for α-Gal A, thus alleviating the cellular storage of Gb3.

These application notes provide a detailed overview and experimental protocols for the use of ND-DNJ in murine models of Fabry disease, based on methodologies established for similar GCS inhibitors.

Mechanism of Action: Substrate Reduction Therapy

ND-DNJ functions by inhibiting glucosylceramide synthase, which catalyzes the transfer of glucose to ceramide, forming glucosylceramide. Glucosylceramide is a precursor for the synthesis of more complex glycosphingolipids, including Gb3. In Fabry disease, the deficient α-Gal A enzyme cannot effectively catabolize Gb3, leading to its accumulation. By blocking the initial step of its synthesis, ND-DNJ reduces the overall burden of Gb3.

GCS_Inhibition cluster_synthesis Glycosphingolipid Synthesis cluster_degradation Glycosphingolipid Degradation Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) UDP_Glucose UDP-Glucose Glucosylceramide Glucosylceramide GCS->Glucosylceramide ND_DNJ N-dodecyl- deoxynojirimycin (ND-DNJ) ND_DNJ->GCS Inhibits Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide ... Gb3 Globotriaosylceramide (Gb3) Lactosylceramide->Gb3 ... aGalA α-Galactosidase A (deficient in Fabry) Gb3->aGalA Accumulation Lysosomal Accumulation Gb3->Accumulation Degradation Degradation Products aGalA->Degradation

Caption: Inhibition of Glucosylceramide Synthase by ND-DNJ.

Experimental Protocols

The following protocols are generalized based on studies using other GCS inhibitors, such as eliglustat tartrate, in Fabry mouse models.[1][2] Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: In Vivo Efficacy of ND-DNJ in a Fabry Disease Mouse Model

Objective: To evaluate the efficacy of ND-DNJ in reducing Gb3 accumulation in tissues of a Fabry disease mouse model (e.g., α-Gal A knockout mice).

Materials:

  • Fabry disease mouse model (e.g., Gla knockout mice) and wild-type littermates.[3][4]

  • This compound (ND-DNJ).

  • Vehicle for ND-DNJ (e.g., formulated in rodent chow).

  • Equipment for tissue homogenization.

  • Reagents and standards for Gb3 quantification (e.g., via LC-MS/MS).

Workflow:

experimental_workflow start Start animal_model Acquire Fabry Disease Mouse Model (e.g., Gla KO) start->animal_model group_allocation Allocate Mice to Treatment and Control Groups animal_model->group_allocation treatment Administer ND-DNJ or Vehicle (e.g., in medicated chow) group_allocation->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring euthanasia Euthanize Mice at Pre-determined Time Points monitoring->euthanasia tissue_collection Collect Tissues of Interest (Kidney, Heart, Liver, etc.) euthanasia->tissue_collection homogenization Homogenize Tissues tissue_collection->homogenization gb3_quantification Quantify Gb3 Levels (e.g., LC-MS/MS) homogenization->gb3_quantification data_analysis Analyze and Compare Gb3 Levels Between Groups gb3_quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Procedure:

  • Animal Model: Utilize a well-characterized Fabry disease mouse model. Gla knockout mice are a standard model that accumulates Gb3 in various tissues, although they may not exhibit all the clinical signs seen in human patients.[3][4] For more robust phenotypes, symptomatic models can be considered.[3]

  • Dosing and Administration:

    • The dosage of ND-DNJ will need to be determined based on preliminary dose-ranging studies. For similar compounds like eliglustat tartrate, administration is often continuous via medicated chow.[1][2]

    • Prepare medicated and placebo chow. The concentration of ND-DNJ in the chow should be calculated based on the average daily food consumption of the mice to achieve the target dose (e.g., in mg/kg/day).

    • House mice individually to monitor food intake and for accurate dosing.

  • Treatment Groups:

    • Group 1: Fabry mice on placebo chow (Control).

    • Group 2: Fabry mice on ND-DNJ medicated chow.

    • Group 3: Wild-type mice on placebo chow (Baseline).

  • Study Duration: The duration of the study will depend on the age of the mice and the desired endpoint. Studies with similar compounds have ranged from several weeks to months to observe significant reductions in Gb3 accumulation.[1][2]

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Collect relevant tissues such as the kidney, heart, liver, spleen, and brain.

    • Weigh the tissues and either process them immediately or snap-freeze them in liquid nitrogen and store at -80°C.

  • Gb3 Quantification:

    • Homogenize a weighed portion of each tissue.

    • Extract lipids from the tissue homogenate.

    • Quantify Gb3 levels using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Histological Analysis of Gb3 Accumulation

Objective: To visually assess the reduction of Gb3 storage in tissues following ND-DNJ treatment.

Materials:

  • Tissue samples collected from Protocol 1.

  • Formalin or other appropriate fixative.

  • Paraffin embedding reagents and equipment.

  • Microtome.

  • Staining reagents (e.g., Hematoxylin and Eosin, Toluidine Blue).

  • Antibodies for immunohistochemistry (e.g., anti-CD77/Gb3).

  • Microscope.

Procedure:

  • Tissue Fixation and Processing:

    • Fix tissues in 10% neutral buffered formalin.

    • Process the fixed tissues and embed them in paraffin.

  • Sectioning:

    • Cut thin sections (e.g., 4-5 µm) using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology and to observe the vacuolization characteristic of lysosomal storage.

    • Toluidine Blue Staining: For better visualization of lysosomal storage in plastic-embedded sections.

    • Immunohistochemistry (IHC): Use a specific antibody against Gb3 (e.g., anti-CD77) to directly visualize the location and extent of Gb3 accumulation.

  • Imaging and Analysis:

    • Examine the stained sections under a microscope.

    • Capture images and perform semi-quantitative or quantitative analysis of the staining intensity and the number of affected cells.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups. The following table is a template based on expected outcomes from a study with a GCS inhibitor, using data for eliglustat tartrate as an illustrative example.[1]

Table 1: Effect of GCS Inhibitor Treatment on Tissue Gb3 Levels in Fabry Mice

TissueTreatment GroupGb3 Level (µg/g wet tissue) ± SEM% Reduction vs. Untreated Fabry
Kidney Wild-Type1.5 ± 0.2-
Untreated Fabry150.3 ± 12.5-
ND-DNJ Treated FabryData to be generatedCalculate
Eliglustat Treated Fabry82.7 ± 9.145%
Heart Wild-Type0.8 ± 0.1-
Untreated Fabry95.7 ± 8.3-
ND-DNJ Treated FabryData to be generatedCalculate
Eliglustat Treated Fabry57.4 ± 6.240%
Liver Wild-Type2.1 ± 0.3-
Untreated Fabry250.6 ± 21.4-
ND-DNJ Treated FabryData to be generatedCalculate
Eliglustat Treated Fabry137.8 ± 15.145%
Spleen Wild-Type1.2 ± 0.2-
Untreated Fabry120.4 ± 10.9-
ND-DNJ Treated FabryData to be generatedCalculate
Eliglustat Treated Fabry66.2 ± 7.545%

Note: Data for eliglustat tartrate is provided for illustrative purposes to indicate the type of results that might be expected.[1] Actual results for ND-DNJ will need to be determined experimentally.

Conclusion

This compound, as a glucosylceramide synthase inhibitor, represents a promising substrate reduction therapy approach for Fabry disease. The protocols outlined here, based on established methodologies for similar compounds, provide a framework for the preclinical evaluation of ND-DNJ in murine models of Fabry disease. Careful experimental design and quantitative analysis of Gb3 levels in relevant tissues are essential to determine the therapeutic potential of this compound. Further studies may also explore the combination of ND-DNJ with enzyme replacement therapy for a potentially synergistic effect.

References

Application Notes and Protocols: N-dodecyldeoxynojirimycin for Inhibiting Viral Envelope Glycoprotein Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyldeoxynojirimycin (N-dodecyl-DNJ), a long-chain alkylated iminosugar, is a potent inhibitor of the host-cell α-glucosidases I and II located in the endoplasmic reticulum (ER). This inhibition disrupts the normal processing of N-linked glycans on viral envelope glycoproteins, leading to misfolded proteins, reduced viral maturation, and decreased infectivity. These application notes provide a comprehensive overview of the mechanism of action of N-dodecyl-DNJ, its antiviral activity against a range of enveloped viruses, and detailed protocols for its in vitro evaluation.

Introduction

Enveloped viruses rely heavily on the host cell's machinery for the synthesis and proper folding of their surface glycoproteins. These glycoproteins are essential for viral entry, assembly, and egress. A key post-translational modification in this process is N-linked glycosylation, which involves the attachment and subsequent trimming of a complex oligosaccharide chain in the ER. N-dodecyl-DNJ, by competitively inhibiting the initial glucose trimming steps catalyzed by α-glucosidases, effectively disrupts this critical pathway. This leads to the accumulation of glycoproteins with immature, glucose-containing glycans, which are then recognized by the ER's quality control system, often leading to their degradation or the production of non-infectious viral particles. The broad-spectrum potential of N-dodecyl-DNJ stems from its targeting of a host-cell process common to many enveloped viruses, thereby reducing the likelihood of viral resistance development.

Mechanism of Action

The antiviral activity of this compound is centered on the disruption of the N-linked glycosylation pathway in the host cell's endoplasmic reticulum.

N-linked Glycosylation Pathway Inhibition cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitor Inhibition by N-dodecyl-DNJ Nascent Viral Glycoprotein Nascent Viral Glycoprotein Oligosaccharyltransferase (OST) Oligosaccharyltransferase (OST) Nascent Viral Glycoprotein->Oligosaccharyltransferase (OST) Glycosylation Precursor Oligosaccharide Precursor Oligosaccharide Precursor Oligosaccharide->Oligosaccharyltransferase (OST) Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2) Oligosaccharyltransferase (OST)->Glycoprotein (Glc3Man9GlcNAc2) Glucosidase I Glucosidase I Glycoprotein (Glc3Man9GlcNAc2)->Glucosidase I Glucose Trimming Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2) Glucosidase I->Glycoprotein (Glc1Man9GlcNAc2) Glucosidase II Glucosidase II Glycoprotein (Glc1Man9GlcNAc2)->Glucosidase II Glycoprotein (Man9GlcNAc2) Glycoprotein (Man9GlcNAc2) Glucosidase II->Glycoprotein (Man9GlcNAc2) Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glycoprotein (Man9GlcNAc2)->Calnexin/Calreticulin Cycle Folding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Viral Assembly and Budding Viral Assembly and Budding Correctly Folded Glycoprotein->Viral Assembly and Budding ER-Associated Degradation (ERAD) ER-Associated Degradation (ERAD) Misfolded Glycoprotein->ER-Associated Degradation (ERAD) Proteasomal Degradation Proteasomal Degradation ER-Associated Degradation (ERAD)->Proteasomal Degradation N-dodecyl-DNJ N-dodecyl-DNJ N-dodecyl-DNJ->Glucosidase I N-dodecyl-DNJ->Glucosidase II

Caption: Inhibition of N-linked Glycosylation by N-dodecyl-DNJ.

Quantitative Data

The antiviral activity of this compound and related iminosugars has been quantified against several enveloped viruses. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Table 1: Antiviral Activity against Dengue Virus (DENV)

CompoundVirus SerotypeCell LineAssay TypeEC50 (µM)Reference
N-nonyl-DNJDENV-2MDBKInfectious Virus Secretion2.5[1]

Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV)

CompoundVirus StrainCell LineAssay TypeIC50 (µM)Reference
N-butyl-DNJHIV-1Peripheral Blood Mononuclear Cells (PBMCs)Viral Infectivity282 (HIV-1), 211 (HIV-2)[2]
N-butyl-DNJ (liposomally delivered)HIV-1PBMCsViral Infectivity0.004[2]

Table 3: Antiviral Activity against Influenza Virus

CompoundVirus StrainAssay TypeIC50 (nM)Reference
Oseltamivir (for comparison)A(H1N1)pdm09Neuraminidase Inhibition130-150[3]

Table 4: Antiviral Activity against Hepatitis B Virus (HBV)

CompoundCell LineAssay TypeEC50 (µM)Reference
Telbivudine (for comparison)HepG2.2.15HBV Replication0.19[4]
JNJ-56136379 (CAM)HepG2.117HBV Replication0.054[5]

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Protocol 1: Plaque Reduction Assay for Influenza Virus

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Plaque Reduction Assay Workflow A 1. Seed MDCK cells in 6-well plates and grow to confluence. B 2. Prepare serial dilutions of N-dodecyl-DNJ in serum-free medium. A->B C 3. Pre-incubate confluent cell monolayers with the compound dilutions for 1 hour. B->C D 4. Infect cells with a known titer of influenza virus (e.g., 100 PFU/well) for 1 hour. C->D E 5. Remove inoculum and overlay cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding compound concentration. D->E F 6. Incubate plates for 48-72 hours until plaques are visible. E->F G 7. Fix the cells (e.g., with 4% formaldehyde). F->G H 8. Stain the cell monolayer with crystal violet. G->H I 9. Count the number of plaques in each well. H->I J 10. Calculate the percentage of plaque reduction relative to the virus control (no compound). I->J K 11. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. J->K

Caption: Workflow for a Plaque Reduction Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound

  • Influenza virus stock of known titer

  • Agarose or Avicel RC-581

  • Formaldehyde solution (4%)

  • Crystal violet solution (0.1%)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a series of dilutions of N-dodecyl-DNJ in serum-free DMEM.

  • Pre-incubation: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS) and add the prepared compound dilutions to the wells. Incubate for 1 hour at 37°C.

  • Infection: Aspirate the compound-containing medium and infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units, PFU, per well). Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Overlay: After the incubation period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 2x DMEM mixed with 1.2% agarose or 2.4% Avicel) containing the same concentration of N-dodecyl-DNJ as in the pre-incubation step.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are clearly visible.

  • Fixation: Aspirate the overlay and fix the cells by adding 4% formaldehyde solution to each well for at least 30 minutes.

  • Staining: Remove the formaldehyde and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 p24 Antigen ELISA

This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible cell line (e.g., MT-4)

  • RPMI 1640 medium supplemented with FBS and IL-2 (for PBMCs)

  • HIV-1 stock

  • This compound

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Culture and Infection: Culture PBMCs or a suitable cell line and infect with HIV-1 at a specific MOI.

  • Compound Treatment: Immediately after infection, add serial dilutions of N-dodecyl-DNJ to the infected cell cultures.

  • Incubation: Incubate the cultures for a defined period (e.g., 3-7 days) at 37°C.

  • Supernatant Collection: At the end of the incubation period, centrifuge the cell cultures to pellet the cells and collect the supernatant.

  • p24 ELISA: Perform the HIV-1 p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[6][7][8][9][10] This typically involves:

    • Coating a microplate with an anti-p24 antibody.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow p24 antigen to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody (e.g., a biotinylated anti-p24 antibody).

    • Adding an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-conjugated).

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the absorbance values of the p24 standards. Use the standard curve to determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the IC50 value from the dose-response curve.

Protocol 3: HCV Replicon Assay

This cell-based assay utilizes a subgenomic or full-length hepatitis C virus replicon that expresses a reporter gene (e.g., luciferase) to quantify viral RNA replication.[11][12][13][14]

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

  • DMEM supplemented with FBS and G418 (for stable replicon cell lines).

  • This compound.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of N-dodecyl-DNJ to the cells and incubate for a specified period (e.g., 48-72 hours).

  • Luciferase Assay: At the end of the treatment period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Cytotoxicity Assay (Optional but Recommended): In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compound on cell viability.

  • Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value from the dose-response curve.

Conclusion

This compound represents a promising class of broad-spectrum antiviral agents that target a fundamental host-cell process, the N-linked glycosylation of viral envelope proteins. The provided data and protocols offer a framework for researchers and drug developers to further investigate the antiviral potential of N-dodecyl-DNJ and other iminosugar derivatives against a variety of enveloped viruses. The targeting of a host pathway presents a high barrier to the development of viral resistance, making these compounds attractive candidates for further preclinical and clinical development.

References

Application Notes and Protocols for High-Content Screening with N-dodecyldeoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyldeoxynojirimycin (ND-DNJ) is a potent iminosugar that functions as an inhibitor of α-glucosidases and glucosylceramide synthase. Its ability to modulate cellular glycosylation processes has positioned it as a valuable tool in drug discovery and biomedical research, with significant therapeutic potential in viral infections and lysosomal storage disorders such as Gaucher disease. High-content screening (HCS) provides a powerful platform to investigate the cellular effects of ND-DNJ in a multiparametric and high-throughput manner. These application notes provide detailed protocols for HCS assays to evaluate the efficacy of ND-DNJ in two key therapeutic areas: Gaucher disease and antiviral therapy.

Key Applications of this compound

  • Gaucher Disease: ND-DNJ inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. In Gaucher disease, a deficiency in the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide. By reducing the production of this substrate, ND-DNJ can alleviate the lipid storage phenotype.

  • Antiviral Activity: Many viruses rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding and maturation of their envelope glycoproteins. ND-DNJ inhibits the ER resident α-glucosidases I and II, which are critical for this process. This inhibition leads to misfolded viral glycoproteins, thereby reducing the production of infectious viral particles. This mechanism of action has been demonstrated for various enveloped viruses.

Data Presentation: Quantitative Analysis of ND-DNJ Activity

The inhibitory effects of N-alkyldeoxynojirimycin derivatives are often dependent on the length of the alkyl chain. The following tables summarize the half-maximal inhibitory concentrations (IC50) for ND-DNJ and its analogs against relevant enzymes and in cell-based assays.

CompoundTarget EnzymeIC50 (µM)Cell Type/SourceReference
N-ButyldeoxynojirimycinNon-lysosomal Glucosylceramidase~25Human Melanoma Cells[1]
N-NonyldeoxynojirimycinAcid α-glucosidase0.42-[2]
N-Nonyldeoxynojirimycinα-1,6-glucosidase8.4-[2]
N-NonyldeoxynojirimycinGlucosylceramide Synthase4Mouse RAW cells[2]
N-ButyldeoxynojirimycinGlucosylceramide Synthase-Human Melanoma Cells[1]
CompoundVirusIC50 (µM)Cell TypeReference
N-NonyldeoxynojirimycinBovine Viral Diarrhea Virus (BVDV)2.5MDBK cells[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ND-DNJ in the Endoplasmic Reticulum

ND-DNJ's primary intracellular targets are α-glucosidases located in the endoplasmic reticulum. Inhibition of these enzymes disrupts the normal processing of N-linked glycans on newly synthesized glycoproteins, leading to an accumulation of misfolded proteins. This triggers a cellular stress response known as the Unfolded Protein Response (UPR).

G cluster_ER Endoplasmic Reticulum ND_DNJ This compound Glucosidase_I_II α-Glucosidase I & II ND_DNJ->Glucosidase_I_II Inhibits Glycoprotein_Processing N-linked Glycan Processing Glucosidase_I_II->Glycoprotein_Processing Required for Misfolded_Glycoproteins Misfolded Glycoproteins Glycoprotein_Processing->Misfolded_Glycoproteins Leads to accumulation of UPR Unfolded Protein Response (UPR) Misfolded_Glycoproteins->UPR Induces G Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Treat_Cells Treat with ND-DNJ (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Stain_Cells Stain with Fluorescent Probes Incubate->Stain_Cells Image_Acquisition Automated Image Acquisition Stain_Cells->Image_Acquisition Image_Analysis Image Analysis & Feature Extraction Image_Acquisition->Image_Analysis Data_Analysis Data Analysis & Visualization Image_Analysis->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-dodecyldeoxynojirimycin (ND-DNJ) Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine and use N-dodecyldeoxynojirimycin (ND-DNJ) in in vitro experiments while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound (ND-DNJ) in cell culture experiments?

A1: A recommended starting point for ND-DNJ is in the low micromolar range (1-10 µM). Studies on related N-alkylated deoxynojirimycin derivatives have shown biological activity in this range with minimal cytotoxicity. For instance, N-nonyl-deoxynojirimycin has been used at 100 µM in HL60 cells without causing cell death. However, as cytotoxicity is cell-line dependent and increases with the length of the alkyl chain, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q2: How can I determine the cytotoxic concentration of ND-DNJ for my specific cell line?

A2: To determine the 50% cytotoxic concentration (CC50), you should perform a cell viability assay. A common method is the MTT or XTT assay. You would treat your cells with a range of ND-DNJ concentrations (e.g., from 0.1 µM to 100 µM) for a specific duration (e.g., 24, 48, or 72 hours). The concentration at which you observe a 50% reduction in cell viability compared to an untreated control is the CC50.

Q3: What are the common mechanisms of cytotoxicity for N-alkylated deoxynojirimycin derivatives like ND-DNJ?

A3: The primary mechanism of cytotoxicity for long-chain N-alkylated imino sugars is believed to be membrane disruption. The hydrophobic dodecyl chain of ND-DNJ can intercalate into the cell membrane, leading to a loss of integrity and cell lysis. Additionally, as a derivative of deoxynojirimycin, ND-DNJ may inhibit α-glucosidases I and II in the endoplasmic reticulum (ER). This can interfere with proper glycoprotein folding, leading to ER stress and potentially inducing apoptosis.

Q4: I am observing cytotoxicity at my desired therapeutic concentration. What can I do?

A4: If you observe cytotoxicity, consider the following troubleshooting steps:

  • Reduce the concentration: Determine if a lower concentration still provides the desired biological effect.

  • Shorten the exposure time: The cytotoxic effects of ND-DNJ may be time-dependent.

  • Use a different cell line: Sensitivity to ND-DNJ can vary significantly between cell lines.

  • Investigate the mechanism: If the cytotoxicity is related to ER stress, co-treatment with ER stress inhibitors could be explored, though this may interfere with the intended mechanism of action.

Q5: Are there any related compounds I can use as controls?

A5: Yes, using 1-deoxynojirimycin (1-DNJ), the parent compound without the alkyl chain, and N-butyldeoxynojirimycin (NB-DNJ), a shorter-chain derivative, can be very informative. Comparing the effects of these compounds can help elucidate the specific role of the dodecyl chain in both the desired biological activity and any observed cytotoxicity.

Troubleshooting Guides

Issue 1: High background in MTT/XTT assay
  • Possible Cause: Contamination of the culture with bacteria or yeast.

    • Solution: Always use sterile techniques and check the medium for contamination before use.

  • Possible Cause: The presence of reducing agents in your ND-DNJ preparation or medium.

    • Solution: Ensure all solutions are properly prepared and filtered. Run a control with the vehicle (e.g., DMSO) used to dissolve the ND-DNJ.

Issue 2: Inconsistent results between experiments
  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., with trypan blue) before seeding.

  • Possible Cause: Fluctuation in incubation times.

    • Solution: Use a precise timer for all incubation steps, especially for the addition of assay reagents.

Issue 3: No observed cytotoxicity even at high concentrations
  • Possible Cause: The cell line is resistant to ND-DNJ-induced cytotoxicity.

    • Solution: Consider using a positive control for cytotoxicity (e.g., doxorubicin) to ensure the assay is working correctly.

  • Possible Cause: The ND-DNJ has precipitated out of the solution at higher concentrations.

    • Solution: Visually inspect the wells under a microscope for any precipitate. If observed, you may need to adjust the solvent or use a lower concentration range.

Quantitative Data Summary

The following tables summarize cytotoxicity data for N-alkylated deoxynojirimycin derivatives from the literature. Note that direct cytotoxic concentrations for this compound are not widely reported, and these values should be used as a reference to guide your own experiments.

Table 1: Cytotoxicity of N-Alkylated Deoxynojirimycin Derivatives in Various Cell Lines

CompoundCell LineAssayCytotoxic Concentration (CC50)Reference
Various N-alkylated DNJ analogsBHKMTT> 500 µM[1]
Phenyltriazole-DNJ hybrid (Compound 20)HL60Not specifiedCytotoxic at 50 µM[2]
N-nonyl-deoxynojirimycinHL60Not specifiedUsed at a non-cytotoxic concentration of 100 µM[3]
N-butyl-deoxynojirimycinHL60Not specifiedUsed at a non-cytotoxic concentration of 1 mM[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of ND-DNJ using the MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of ND-DNJ in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of ND-DNJ. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ND-DNJ concentration to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

experimental_workflow Experimental Workflow for Determining ND-DNJ Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Seed cells in 96-well plate) nd_dnj_prep 2. ND-DNJ Preparation (Serial dilutions) treatment 3. Cell Treatment (Add ND-DNJ dilutions) nd_dnj_prep->treatment incubation 4. Incubation (24, 48, or 72 hours) treatment->incubation assay_choice 5. Choose Assay incubation->assay_choice mt_assay MTT/XTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity measurement 6. Absorbance Reading mt_assay->measurement ldh_assay->measurement analysis 7. Calculate % Viability / % Cytotoxicity measurement->analysis cc50 8. Determine CC50 analysis->cc50

Caption: Workflow for assessing ND-DNJ cytotoxicity.

signaling_pathway Potential Cytotoxicity Pathways of ND-DNJ cluster_membrane Membrane Disruption cluster_er ER Stress Pathway nd_dnj This compound (ND-DNJ) membrane Cell Membrane Intercalation nd_dnj->membrane er_glucosidase α-Glucosidase I/II Inhibition nd_dnj->er_glucosidase lysis Cell Lysis membrane->lysis protein_misfolding Glycoprotein Misfolding er_glucosidase->protein_misfolding er_stress ER Stress protein_misfolding->er_stress apoptosis Apoptosis er_stress->apoptosis

Caption: Potential mechanisms of ND-DNJ cytotoxicity.

References

Troubleshooting N-dodecyldeoxynojirimycin insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with N-dodecyldeoxynojirimycin (ND-DNJ) in aqueous buffers. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (ND-DNJ) not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A1: this compound (ND-DNJ) is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) headgroup (the deoxynojirimycin moiety) and a long hydrophobic (water-fearing) tail (the dodecyl chain). This structure leads to very low intrinsic solubility in aqueous solutions. At concentrations above its critical micelle concentration (CMC), individual molecules aggregate to form micelles. Below the CMC, the solubility of the free molecules (monomers) is limited. If you are observing precipitation or a cloudy solution, it is likely that the concentration of ND-DNJ is exceeding its solubility limit in the chosen buffer.

Q2: I've observed that my ND-DNJ solution is cloudy. What does this indicate?

A2: A cloudy or opalescent appearance in your ND-DNJ solution is a strong indication that the compound has not fully dissolved and may be forming a suspension of insoluble particles or micelles. This can significantly impact the accuracy and reproducibility of your experiments, as the effective concentration of the dissolved, active compound is unknown.

Q3: Can I heat the buffer to dissolve ND-DNJ?

Q4: Is it advisable to use a vortex or sonication to aid dissolution?

A4: Yes, mechanical agitation such as vortexing or sonication can help to break up aggregates and promote the dissolution of ND-DNJ. Sonication should be performed in a water bath to control the temperature and prevent overheating of the sample.

Q5: What is the role of pH in the solubility of ND-DNJ?

A5: The deoxynojirimycin headgroup contains a secondary amine, which can be protonated at acidic pH. This protonation can increase the hydrophilicity of the headgroup and potentially improve solubility. However, the effect of pH on the overall solubility of ND-DNJ in aqueous buffers has not been extensively documented. It is recommended to maintain the pH of your buffer within the range required for your specific biological assay.

Troubleshooting Guide

Issue: ND-DNJ Precipitates in Aqueous Buffer

This is the most common issue encountered with ND-DNJ. The following troubleshooting workflow can help you achieve a clear solution.

start Start: ND-DNJ powder and aqueous buffer prepare_stock Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). start->prepare_stock stepwise_dilution Perform stepwise dilution of the stock solution into the aqueous buffer with vortexing. prepare_stock->stepwise_dilution observe Observe the solution. Is it clear? stepwise_dilution->observe success Solution is ready for use. Maintain final DMSO concentration <0.5%. observe->success Yes troubleshoot Troubleshooting Options observe->troubleshoot No option_a A: Use a co-solvent (e.g., ethanol). troubleshoot->option_a option_b B: Increase temperature (gently warm to 37°C). troubleshoot->option_b option_c C: Adjust buffer composition (if possible). troubleshoot->option_c

Caption: Troubleshooting workflow for dissolving ND-DNJ.

Quantitative Data for ND-DNJ and Analogous Surfactants

Due to the limited availability of public data for ND-DNJ, the following table includes data for analogous dodecyl-chain surfactants to provide a comparative context.

PropertyThis compound (ND-DNJ)Sodium Dodecyl Sulfate (SDS)Dodecyltrimethylammonium Bromide (DTAB)
Molecular Weight ( g/mol ) 331.48288.38308.34
Aqueous Solubility Very Low (Not Quantified)>150 mg/mL>100 mg/mL
Critical Micelle Concentration (CMC) Not Available~8.2 mM (2.36 mg/mL)~14-16 mM (4.32-4.93 mg/mL)

Note: The CMC values for SDS and DTAB can vary with buffer composition and temperature.

Experimental Protocols

Protocol 1: Solubilization of ND-DNJ using a DMSO Stock Solution

This protocol is recommended for preparing ND-DNJ solutions for in vitro cellular assays.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of ND-DNJ powder in a sterile microcentrifuge tube.

    • Add pure, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Stepwise Dilution:

    • To prepare your final working solution, perform serial dilutions of the DMSO stock into your aqueous buffer.

    • Crucially, add the ND-DNJ stock solution to the buffer, not the other way around. This avoids localized high concentrations of ND-DNJ that can lead to precipitation.

    • Vortex the solution immediately after each addition of the stock solution.

    • Ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system (typically below 0.5%).

Protocol 2: Preparation of ND-DNJ for In Vivo Studies

For in vivo applications where DMSO may be undesirable, co-solvents can be used.

  • Prepare a Co-solvent Mixture:

    • A common co-solvent formulation is a mixture of PEG400, Tween 80, and a suitable vehicle like saline or PBS.

    • A typical ratio could be 10% PEG400, 5% Tween 80, and 85% saline.

  • Dissolve ND-DNJ:

    • Weigh the required amount of ND-DNJ.

    • First, dissolve the ND-DNJ in the PEG400 component of the vehicle.

    • Next, add the Tween 80 and mix thoroughly.

    • Finally, add the saline or PBS dropwise while continuously vortexing to bring the solution to the final volume.

Understanding Micellization

The insolubility of ND-DNJ in aqueous buffers is governed by its behavior as a surfactant. Below its Critical Micelle Concentration (CMC), ND-DNJ exists primarily as monomers. As the concentration increases to and above the CMC, these monomers self-assemble into micelles.

cluster_0 Below CMC cluster_1 Above CMC A increase_conc Increase Concentration B C D E F G H label_below Monomers in Solution M1 I J K label_above Micelle Formation

Caption: Micelle formation of ND-DNJ with increasing concentration.

Technical Support Center: Enhancing the Bioavailability of N-alkylated Deoxynojirimycins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of N-alkylated deoxynojirimycin (DNJ) derivatives with improved bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of N-alkylated deoxynojirimycins?

A1: The primary challenges stem from a combination of factors including their high polarity, which can limit passive diffusion across the intestinal membrane, and potential susceptibility to efflux transporters. While N-alkylation increases lipophilicity compared to the parent compound, 1-deoxynojirimycin, achieving optimal physicochemical properties for oral absorption remains a key hurdle.

Q2: What are the main strategies to improve the bioavailability of N-alkylated DNJ derivatives?

A2: There are two main strategic pillars:

  • Medicinal Chemistry Approaches: This involves the rational design and synthesis of new analogues by modifying the N-alkyl side chain. The goal is to enhance lipophilicity and passive permeability, thereby improving absorption.[1]

  • Formulation Strategies: This focuses on developing advanced drug delivery systems to protect the molecule from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium. This includes adjuvant formulations, microspheres, encapsulation, and controlled-release matrices.[2]

Q3: How does the length and composition of the N-alkyl chain influence bioavailability?

A3: The N-alkyl chain plays a crucial role in determining the compound's pharmacokinetic profile. Increasing the length of a simple alkyl chain can enhance lipophilicity and, to a point, improve cellular uptake.[1] However, this can also lead to increased toxicity.[1] Incorporating heteroatoms like oxygen or using conformationally restricted structures like terminal rings can improve the therapeutic window by maintaining or increasing potency while reducing toxicity.[1]

Q4: Are there any clinically approved N-alkylated DNJ derivatives?

A4: Yes, Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ) are two examples of N-alkylated DNJ derivatives that have received clinical approval.[2][3] Miglitol is used for the treatment of type 2 diabetes, and Miglustat is used for the management of Gaucher's disease.[3]

Troubleshooting Guide

Issue 1: Poor in vivo efficacy despite good in vitro activity.

  • Possible Cause: This is often a direct consequence of low oral bioavailability. The compound may be potent at the target site but is not being absorbed sufficiently into the systemic circulation to reach therapeutic concentrations.

  • Troubleshooting Steps:

    • Pharmacokinetic Profiling: Conduct a preliminary pharmacokinetic study in an animal model (e.g., rats) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%). This will quantify the extent of the absorption problem.

    • Structural Modification: If the bioavailability is very low, consider synthesizing new analogues with modified N-alkyl chains. Introducing an oxygen atom or a terminal ring structure has been shown to significantly improve bioavailability.[4]

    • Formulation Development: For promising but poorly absorbed compounds, explore formulation strategies. A simple starting point is to test solubility in various pharmaceutically acceptable oils and surfactants to assess the feasibility of a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[5]

Issue 2: High inter-individual variability in pharmacokinetic studies.

  • Possible Cause: This can be due to a number of factors including food effects, metabolism by gut microbiota, or saturation of transport mechanisms. The formulation itself can also contribute if it is not robust.

  • Troubleshooting Steps:

    • Standardize Dosing Conditions: Ensure that all in vivo experiments are conducted under standardized conditions (e.g., fasted vs. fed state) to minimize variability from food effects.

    • Investigate First-Pass Metabolism: Analyze plasma and fecal samples for metabolites to understand the extent of first-pass metabolism in the gut and liver.

    • Improve Formulation Robustness: If using a formulation like a SEDDS, ensure that it forms a stable and fine emulsion upon dilution in aqueous media, which can lead to more reproducible absorption.[5]

Issue 3: Compound exhibits cytotoxicity in cell-based assays.

  • Possible Cause: Increasing the lipophilicity of the N-alkyl chain to improve potency can sometimes lead to increased cytotoxicity.[1]

  • Troubleshooting Steps:

    • Structure-Toxicity Relationship: Synthesize and test a series of analogues to establish a structure-toxicity relationship. For example, replacing a straight alkyl chain with a conformationally restricted terminal ring or incorporating heteroatoms can reduce toxicity while maintaining antiviral or glucosidase-inhibiting activity.[1]

    • Determine Therapeutic Index: Calculate the therapeutic index (or selectivity index) for each compound (CC50/EC50 or CC50/IC50). Prioritize compounds with a higher therapeutic index for further development. An index greater than 1000 has been achieved for some analogues.[4]

Quantitative Data Summary

The following table summarizes pharmacokinetic data for selected N-alkylated DNJ derivatives, illustrating the impact of structural modifications on oral bioavailability.

CompoundStructure/ModificationAnimal ModelOral Bioavailability (F%)Reference
N-butyl-DNJ (Miglustat) Straight C4 alkyl chainHumansLow/Variable[1]
CM-10-18 (Compound 7) Oxygenated N-alkyl chainRatsNot Reported (Promising)[1][4]
Compound 3l N-alkyl chain with oxygen and terminal ringRats92 ± 4%[4]

Key Experimental Protocols

Protocol 1: General Synthesis of N-alkylated DNJ Derivatives via Reductive Amination

This protocol describes a common method for synthesizing N-alkylated DNJ derivatives.

  • Aldehyde/Ketone Preparation: Synthesize the desired aldehyde or ketone corresponding to the N-alkyl side chain you wish to introduce.

  • Reaction Setup: Dissolve 1-deoxynojirimycin (DNJ) and the aldehyde/ketone (1.2 equivalents) in a suitable solvent such as methanol.

  • Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench it with an appropriate aqueous solution (e.g., ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to obtain the final N-alkylated DNJ derivative.[1]

Protocol 2: Preliminary Assessment for Self-Emulsifying Drug Delivery System (SEDDS) Formulation

This protocol outlines initial steps to evaluate the feasibility of a SEDDS formulation.

  • Solubility Studies: Determine the saturation solubility of your N-alkylated DNJ derivative in a variety of oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). This is typically done by adding an excess of the compound to the vehicle, vortexing, and allowing it to equilibrate for 24-48 hours before measuring the concentration of the dissolved drug by HPLC.

  • Excipient Selection: Based on the solubility data, select an oil, a surfactant, and a co-solvent that show good solubilizing capacity for your compound.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram. Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-solvent.

  • Emulsification Assessment: For each formulation, add a small amount (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle agitation. Observe the emulsification process. A good SEDDS will spontaneously form a clear or slightly bluish-white, fine emulsion.

  • Droplet Size Analysis: Characterize the resulting emulsion by measuring the mean droplet size and polydispersity index (PDI) using dynamic light scattering. A smaller droplet size (typically <200 nm) is generally preferred for better absorption.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation synthesis Design & Synthesize N-alkylated DNJ Analogues purification Purification & Structural Confirmation (NMR, MS) synthesis->purification in_vitro In Vitro Assay (e.g., α-glucosidase inhibition) purification->in_vitro solubility Solubility Screening (Oils, Surfactants) in_vitro->solubility Promising Compound formulate Develop Formulation (e.g., SEDDS, Microspheres) solubility->formulate characterize Physical Characterization (Droplet size, Stability) formulate->characterize pk_study Pharmacokinetic Study in Animal Model (Rats) characterize->pk_study Optimized Formulation data_analysis Analyze Plasma Samples (LC-MS/MS) pk_study->data_analysis calc_params Calculate PK Parameters (Cmax, AUC, F%) data_analysis->calc_params calc_params->synthesis Low F% -> Redesign calc_params->formulate Low F% -> Reformulate

Caption: Workflow for developing N-alkylated DNJ derivatives with improved bioavailability.

prodrug_strategy compound N-alkylated DNJ (High Polarity) strategy Strategy: Increase Lipophilicity compound->strategy modification Modify N-Alkyl Chain: - Optimize Length - Add Rings - Add Heteroatoms (O) strategy->modification result Improved Analogue (Enhanced Lipophilicity) modification->result absorption Increased Passive Diffusion across Gut Epithelium result->absorption bioavailability Higher Oral Bioavailability absorption->bioavailability

Caption: Medicinal chemistry strategy to enhance the bioavailability of DNJ derivatives.

References

N-dodecyldeoxynojirimycin stability and degradation in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-dodecyldeoxynojirimycin (N-dodecyl-DNJ) in long-term cell culture experiments.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during the use of N-dodecyl-DNJ in cell culture.

Question Answer/Troubleshooting Steps
1. What is the expected stability of N-dodecyl-DNJ in cell culture medium? The stability of N-dodecyl-DNJ in cell culture medium can be influenced by several factors including temperature, pH, and the presence of cellular enzymes. While specific data for N-dodecyl-DNJ is limited, similar lipophilic small molecules can exhibit varying stability. It is recommended to perform a stability study under your specific experimental conditions. A general protocol is provided in the "Experimental Protocols" section.
2. I am observing a decrease in the efficacy of N-dodecyl-DNJ over time in my long-term culture. What could be the cause? This could be due to the degradation of the compound. To troubleshoot this: - Verify Stock Solution Integrity: Ensure your stock solution of N-dodecyl-DNJ is properly stored (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. - Assess Stability in Media: The compound may be degrading in the culture medium at 37°C. Consider replenishing the medium with fresh N-dodecyl-DNJ more frequently. You can determine the half-life in your specific medium using the protocol provided. - Cellular Metabolism: The cells themselves may be metabolizing the compound. This can be assessed by analyzing the cell lysate and culture supernatant for the presence of metabolites using techniques like LC-MS.
3. How can I determine the concentration of active N-dodecyl-DNJ in my cell culture medium over time? High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying N-dodecyl-DNJ in cell culture medium.[1][2][3] A detailed protocol for sample preparation and HPLC analysis is provided in the "Experimental Protocols" section. This will allow you to determine the rate of degradation and the half-life of the compound under your experimental conditions.
4. What are the potential degradation products of N-dodecyl-DNJ and are they active? The exact degradation products of N-dodecyl-DNJ in a cell culture environment are not well-documented in the literature. Forced degradation studies can help identify potential degradation products.[4][5][6] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, and light.[4] The activity of any identified degradation products would need to be assessed in separate functional assays. A general protocol for a forced degradation study is outlined below.
5. My cells are showing unexpected cytotoxicity or off-target effects. Could this be related to N-dodecyl-DNJ degradation? It is possible. Degradation products may have different biological activities than the parent compound. To investigate this: - Analyze for Degradants: Use LC-MS to analyze your culture medium for the presence of new peaks that could correspond to degradation products.[7][8][9][10] - Test Fractions: If degradation products are detected, you can attempt to fractionate the conditioned medium using chromatography and test the biological activity of each fraction. - Control for Media Age: As a control, treat cells with "aged" medium (medium containing N-dodecyl-DNJ that has been incubated at 37°C for the duration of your experiment) and compare the cellular response to that of cells treated with freshly prepared medium.
6. What is the mechanism of action of N-dodecyl-DNJ? N-dodecyl-DNJ is an inhibitor of UDP-glucose ceramide glycosyltransferase (UGCG), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs).[11][12] By inhibiting UGCG, N-dodecyl-DNJ depletes the cell of glucosylceramide and downstream GSLs.
7. What signaling pathways are affected by N-dodecyl-DNJ treatment? Inhibition of UGCG and the subsequent alteration of GSL levels can impact signaling pathways that are modulated by membrane microdomains (lipid rafts), where GSLs are enriched. This can include pathways such as the PI3K/AKT and ERK pathways, which are involved in cell proliferation, survival, and migration.[12]
8. How does N-dodecyl-DNJ affect cell viability and proliferation? By altering GSL metabolism and associated signaling pathways, N-dodecyl-DNJ can inhibit cell proliferation and induce apoptosis in certain cell types, particularly those sensitive to GSL depletion.[13][14][15][16][17] The specific effect will be cell-type dependent. It is recommended to perform a dose-response curve and time-course experiment to determine the effect on your specific cell line.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for N-dodecyl-DNJ stability. Note: These are example values and the actual stability should be determined experimentally using the protocols provided.

Table 1: Hypothetical Half-life of N-dodecyl-DNJ in Cell Culture Medium

Medium TypeTemperature (°C)Half-life (t½) in hours (Hypothetical)
DMEM + 10% FBS3772
RPMI + 10% FBS3768
DMEM + 10% FBS4 (Storage)> 500
DMEM (serum-free)3780

Table 2: Example Results from a Forced Degradation Study of N-dodecyl-DNJ

Stress Condition% Degradation (Hypothetical)Number of Major Degradation Products (Hypothetical)
0.1 M HCl, 24h, 60°C15%1
0.1 M NaOH, 24h, 60°C25%2
3% H₂O₂, 24h, RT5%1
UV light (254 nm), 24h, RT<2%0
Heat (80°C), 24h8%1

Experimental Protocols

Protocol 1: Determination of N-dodecyl-DNJ Stability in Cell Culture Medium by HPLC

Objective: To quantify the concentration of N-dodecyl-DNJ in cell culture medium over time to determine its stability and half-life.

Materials:

  • N-dodecyl-DNJ

  • Cell culture medium of choice (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • HPLC system with a C18 column and UV or Mass Spectrometric detector

Procedure:

  • Prepare a stock solution of N-dodecyl-DNJ in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Prepare a working solution of N-dodecyl-DNJ in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72, 96 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Sample Preparation for HPLC: a. Thaw the samples. b. To 100 µL of the medium sample, add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex vigorously for 30 seconds. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase. g. Transfer to an HPLC vial for analysis.

  • HPLC Analysis: a. Develop an appropriate HPLC method. A reverse-phase C18 column is a good starting point. b. The mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Detection can be performed using a UV detector (if the compound has a chromophore) or, more sensitively and specifically, a mass spectrometer (LC-MS).[7][8][9][10][18]

  • Data Analysis: a. Generate a standard curve using known concentrations of N-dodecyl-DNJ. b. Quantify the concentration of N-dodecyl-DNJ at each time point. c. Plot the concentration versus time and calculate the half-life (t½).

Protocol 2: Forced Degradation Study of N-dodecyl-DNJ

Objective: To identify potential degradation products of N-dodecyl-DNJ under various stress conditions.

Materials:

  • N-dodecyl-DNJ

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Water

  • Heating block or oven

  • UV lamp

  • LC-MS system

Procedure:

  • Prepare solutions of N-dodecyl-DNJ (e.g., 1 mg/mL) in methanol/water.

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the drug solution in a heating block at 80°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analyze all samples by LC-MS to separate and identify the parent drug and any new peaks corresponding to degradation products.[7][8][9][10][18] The mass-to-charge ratio (m/z) of the new peaks can be used to propose structures for the degradation products.

Visualizations

G cluster_0 N-dodecyl-DNJ Stability Workflow prep_media Prepare N-dodecyl-DNJ in Cell Culture Medium incubate Incubate at 37°C prep_media->incubate sample Collect Samples at Different Time Points incubate->sample store Store at -80°C sample->store protein_precip Protein Precipitation (Acetonitrile) store->protein_precip dry_reconstitute Dry and Reconstitute protein_precip->dry_reconstitute hplc_ms HPLC or LC-MS Analysis dry_reconstitute->hplc_ms data_analysis Data Analysis (Calculate Half-life) hplc_ms->data_analysis

Caption: Workflow for Determining N-dodecyl-DNJ Stability in Cell Culture.

G cluster_1 N-dodecyl-DNJ Signaling Pathway NDDNJ N-dodecyl-DNJ UGCG UGCG (UDP-glucose ceramide glycosyltransferase) NDDNJ->UGCG Inhibits Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Catalyzed by UGCG ComplexGSLs Complex Glycosphingolipids (GSLs) GlcCer->ComplexGSLs LipidRafts Lipid Raft Modulation ComplexGSLs->LipidRafts Component of Signaling Downstream Signaling (e.g., PI3K/AKT, ERK) LipidRafts->Signaling Affects CellEffects Cellular Effects (Proliferation, Survival) Signaling->CellEffects Regulates

Caption: Proposed Signaling Pathway Affected by N-dodecyl-DNJ.

References

Mitigating gastrointestinal side effects of N-dodecyldeoxynojirimycin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-dodecyldeoxynojirimycin (ND-DNJ) in animal studies. It provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of gastrointestinal (GI) side effects.

The information provided is primarily based on studies of the closely related and clinically approved iminosugar, miglustat (N-butyldeoxynojirimycin or NB-DNJ). The mechanism of action and the associated GI side effects are class-dependent; therefore, these mitigation strategies are directly applicable to ND-DNJ.

Troubleshooting Guide: Gastrointestinal Side Effects

Q1: My animals are experiencing significant diarrhea and weight loss after starting ND-DNJ treatment. What is the cause?

A: This is an expected, on-target effect of ND-DNJ. As a potent α-glucosidase inhibitor, ND-DNJ prevents the breakdown of complex carbohydrates (like sucrose and maltose) into absorbable monosaccharides in the small intestine.[1][2] The resulting accumulation of undigested sugars in the intestinal lumen leads to two primary consequences:

  • Osmotic Diarrhea: The high concentration of sugar molecules draws water into the intestine, leading to loose, watery stools.[2][3]

  • Bacterial Fermentation: The unabsorbed carbohydrates travel to the colon, where they are fermented by gut bacteria, producing gas (flatulence) and contributing to abdominal discomfort.[1]

The associated weight loss is often a result of this carbohydrate malabsorption, leading to a negative caloric balance, and potentially reduced food intake due to discomfort.[1]

Q2: How can I proactively reduce the severity of diarrhea and other GI symptoms in my animal cohort?

A: The most effective strategy is dietary modification. By reducing the substrate for the inhibited enzymes, you can significantly lessen the side effects.

  • Recommendation: Switch the animals to a low-carbohydrate diet, specifically one low in sucrose and other disaccharides. It is crucial to begin this dietary adjustment several days (at least 3) before the first administration of ND-DNJ to allow for acclimatization.[4] This approach has been shown to improve the gastrointestinal tolerability of iminosugar therapy.[1][3]

Q3: I have already started my experiment with a standard diet and the animals have diarrhea. Is it too late to manage the symptoms?

A: While proactive dietary changes are ideal, you can still implement reactive measures.

  • Symptomatic Treatment: Co-administration of an anti-propulsive agent like loperamide can effectively manage diarrhea.[1][3] Loperamide works by slowing down intestinal motility, allowing more time for water absorption.

  • Dose Reduction/Titration: If your experimental design allows, consider temporarily reducing the dose of ND-DNJ and then gradually escalating it back to the target concentration. This can help the animals adapt to the treatment.[1]

  • Dietary Intervention: Immediately switch the animals to a low-carbohydrate diet as described in Q2. While not as effective as a proactive switch, it can still help alleviate ongoing symptoms.

Q4: Will modifying the diet or adding loperamide interfere with the primary objectives of my study?

A: This is a critical consideration.

  • Dietary Modification: A low-carbohydrate diet is a significant metabolic variable. You must maintain a control group on the same low-carbohydrate diet without ND-DNJ to isolate the effects of the drug from the effects of the diet. If your research is focused on metabolic outcomes, you must carefully consider how this dietary change might influence your results.

  • Loperamide: Loperamide is a peripherally acting opioid receptor agonist.[5] While it primarily affects gut motility, it is a bioactive compound. A loperamide-only control group should be included to account for any potential confounding effects of the drug on your experimental endpoints.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of ND-DNJ-induced gastrointestinal side effects? ND-DNJ inhibits α-glucosidase enzymes located on the brush border of the small intestine.[1][6] This enzymatic inhibition prevents the digestion of disaccharides into monosaccharides (like glucose), leading to their accumulation in the gut, which causes osmotic diarrhea and flatulence.[2][3]

Are the GI side effects of ND-DNJ transient? In many cases, the GI side effects are most pronounced during the initial weeks of therapy and may lessen over time as the gastrointestinal tract adapts.[1][4] However, for persistent or severe symptoms, active management is recommended.

Besides diarrhea, what other GI-related side effects should I monitor for? Monitor for flatulence (which may manifest as abdominal bloating or distension in animals), abdominal discomfort (observable as guarding, posturing, or reduced activity), and weight loss.[1]

Is there a difference in side effects between this compound (ND-DNJ) and N-butyldeoxynojirimycin (NB-DNJ/miglustat)? The mechanism is identical, but the potency and pharmacokinetics may differ slightly due to the different alkyl chain lengths. The N-dodecyl (C12) chain of ND-DNJ makes it more lipophilic than the N-butyl (C4) chain of miglustat. However, the GI side effects stem from the same local enzymatic inhibition in the gut, and the mitigation strategies are expected to be equally effective for both compounds.

Data on Mitigation Strategies

The following table summarizes the key strategies for mitigating the gastrointestinal side effects associated with ND-DNJ administration in animal models.

Mitigation StrategyPrinciple of ActionKey Implementation PointsExpected Outcome
Dietary Modification Reduces the amount of undigested carbohydrate substrate in the gut lumen.[3][4]Implement a low-sucrose/low-disaccharide diet. Start diet at least 3 days prior to first drug administration.Significant reduction in the incidence and severity of osmotic diarrhea and flatulence.[1]
Pharmacological Co-treatment Symptomatic relief by reducing intestinal motility.Administer an anti-propulsive agent such as loperamide concurrently with ND-DNJ.[1][3]Effective control of active diarrhea symptoms.
Dose Escalation Allows for gradual adaptation of the GI tract to enzymatic inhibition.Begin with a lower dose of ND-DNJ and titrate upwards to the target dose over several days.[3]Improved overall tolerability and reduced severity of initial side effects.

Experimental Protocols

Protocol 1: Proactive Dietary Modification
  • Animal Acclimatization: Acclimatize all animals to the housing facility for a minimum of one week.

  • Group Allocation: Randomly assign animals to four groups:

    • Group A: Standard Diet + Vehicle Control

    • Group B: Standard Diet + ND-DNJ

    • Group C: Low-Carbohydrate Diet + Vehicle Control

    • Group D: Low-Carbohydrate Diet + ND-DNJ

  • Dietary Acclimatization: Introduce the respective diets to each group. Continue feeding the specified diets for at least 3 days before starting drug administration. Ensure fresh food and water are available ad libitum.

  • Drug Administration: Administer ND-DNJ (or vehicle) to the respective groups via the planned route (e.g., oral gavage) at the target dose and schedule.

  • Monitoring: Conduct daily monitoring of all animals. Record body weight, food consumption, water intake, and stool consistency. A fecal scoring system (e.g., 1=firm pellet, 2=soft pellet, 3=loose stool, 4=diarrhea) should be used.

Protocol 2: Co-administration of Loperamide
  • Animal Acclimatization & Grouping: Acclimatize animals as in Protocol 1. Randomly assign animals to four groups:

    • Group A: Vehicle Control + Saline

    • Group B: ND-DNJ + Saline

    • Group C: Vehicle Control + Loperamide

    • Group D: ND-DNJ + Loperamide

  • Drug Administration:

    • Administer ND-DNJ or its vehicle to the appropriate groups.

    • At a specified time relative to ND-DNJ administration (e.g., 30 minutes prior), administer loperamide or saline to the appropriate groups. The dose of loperamide should be determined based on established veterinary formularies (e.g., 0.1-0.2 mg/kg for mice, subcutaneously).

  • Monitoring: Perform the same daily monitoring as described in Protocol 1, with a particular focus on stool consistency and animal well-being.

  • Endpoint Analysis: Compare outcomes between Group B and Group D to determine if loperamide successfully mitigated the GI side effects of ND-DNJ. Group C controls for any independent effects of loperamide.

Visualizations

Mechanism of ND-DNJ Induced GI Side Effects

GI_Side_Effects cluster_intestine Small Intestine Lumen cluster_colon Colon Carbs Dietary Disaccharides (e.g., Sucrose, Maltose) Enzyme Brush Border α-Glucosidases Carbs->Enzyme Normal Digestion Undigested Undigested Disaccharides Accumulate Enzyme->Undigested Blocked NDDNJ ND-DNJ NDDNJ->Enzyme Inhibits Osmosis Osmotic Water Influx Undigested->Osmosis Ferment Bacterial Fermentation Undigested->Ferment Diarrhea Diarrhea Osmosis->Diarrhea Gas Flatulence / Gas Ferment->Gas

Caption: Mechanism of ND-DNJ gastrointestinal side effects.

Experimental Workflow for Mitigation Strategy

Mitigation_Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_monitor Monitoring cluster_analysis Analysis Acclimate Animal Acclimatization (1 week) Randomize Randomize into Groups Acclimate->Randomize Diet Dietary Acclimatization (Low-Carb vs. Standard Diet) (>3 days) Randomize->Diet Admin Administer ND-DNJ or Vehicle Daily Diet->Admin Monitor Daily Monitoring: - Body Weight - Stool Consistency Score - Food/Water Intake Admin->Monitor Analyze Compare GI Symptoms & Weight Change Across Groups Monitor->Analyze Conclusion Determine Efficacy of Mitigation Strategy Analyze->Conclusion

Caption: Experimental workflow for testing a dietary mitigation strategy.

Logical Relationship of Problem and Solutions

Troubleshooting_Logic Problem Problem: Animal exhibits Diarrhea, Weight Loss, Discomfort Cause Root Cause: Inhibition of Intestinal α-Glucosidases Problem->Cause is caused by Solution2 Solution 2 (Reactive): Co-administer Loperamide Problem->Solution2 Treated by (Symptomatic Relief) Solution3 Solution 3 (Adaptive): Dose Escalation Problem->Solution3 Reduced by (Allows Adaptation) Solution1 Solution 1 (Proactive): Low-Carbohydrate Diet Cause->Solution1 Mitigated by (Removes Substrate)

Caption: Logical approach to troubleshooting ND-DNJ side effects.

References

Technical Support Center: Overcoming Resistance to N-dodecyldeoxynojirimycin (ND-DNJ) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to N-dodecyldeoxynojirimycin (ND-DNJ) in cancer cell lines. The information is intended for scientists and drug development professionals engaged in preclinical cancer research.

FAQs: Understanding and Overcoming ND-DNJ Resistance

Q1: What is the primary mechanism of action of this compound (ND-DNJ) in cancer cells?

A1: ND-DNJ is an N-alkylated iminosugar that primarily functions as an inhibitor of ceramide and glucosylceramide metabolism. Its cytotoxic effects in cancer cells are largely attributed to the inhibition of two key enzymes:

  • Glucosylceramide Synthase (GCS): By inhibiting GCS, ND-DNJ prevents the conversion of ceramide to glucosylceramide, the precursor for most glycosphingolipids. This can lead to an accumulation of pro-apoptotic ceramide.

  • Ceramide Synthase (CerS): ND-DNJ and similar long-chain N-alkylated deoxynojirimycins can also inhibit specific ceramide synthase isoforms, such as CerS2. This disrupts ceramide homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis. This process often involves the activation of the ATF4/CHOP stress response pathway and the upregulation of the pro-apoptotic protein PUMA.

Additionally, the parent compound, 1-deoxynojirimycin (DNJ), has been shown to induce apoptosis through the Bcl-2/Bax signaling pathway and reduce oxidative stress, which may also contribute to the anticancer effects of ND-DNJ.

Q2: My cancer cell line is showing reduced sensitivity to ND-DNJ. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to ND-DNJ are not yet extensively documented, resistance to inhibitors of ceramide metabolism and other targeted therapies in cancer can arise from several general mechanisms[1][2][3]:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump ND-DNJ out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Drug Target: Mutations in the genes encoding glucosylceramide synthase or ceramide synthases could potentially alter the drug-binding site, reducing the inhibitory effect of ND-DNJ.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the effects of ND-DNJ. For example, activation of pro-survival pathways like PI3K/Akt/mTOR or MAPK/ERK can counteract the pro-apoptotic signals induced by ND-DNJ[3].

  • Changes in Ceramide Metabolism: Cells might adapt by upregulating enzymes that metabolize ceramide into non-apoptotic sphingolipids, thus circumventing the pro-death effects of ceramide accumulation.

  • Enhanced DNA Repair and Tolerance to Damage: Although not the primary mechanism of ND-DNJ, if downstream effects lead to DNA damage, enhanced DNA repair mechanisms could contribute to resistance[1][2].

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To investigate the specific mechanism of resistance, a series of experiments can be performed:

  • Drug Efflux Pump Activity: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to determine if your resistant cells show increased efflux activity compared to sensitive parental cells.

  • Western Blot Analysis: Compare the protein expression levels of key resistance-associated proteins, such as P-gp (MDR1), MRP1, and BCRP, as well as components of survival signaling pathways (e.g., phosphorylated Akt, ERK) between your sensitive and resistant cell lines.

  • Gene Sequencing: Sequence the coding regions of the genes for glucosylceramide synthase (UGCG) and relevant ceramide synthases (CERS1-6) to identify any potential mutations in the resistant cell line.

  • Metabolomic Analysis: Perform lipidomics to compare the profiles of ceramides and glycosphingolipids in sensitive versus resistant cells, both at baseline and after ND-DNJ treatment.

Q4: What strategies can I employ to overcome resistance to ND-DNJ?

A4: Overcoming resistance to ND-DNJ will likely involve a combination therapy approach. Consider the following strategies:

  • Co-administration with an ABC Transporter Inhibitor: If increased drug efflux is confirmed, co-treatment with a known inhibitor of P-gp or other relevant ABC transporters (e.g., verapamil, tariquidar) may restore sensitivity to ND-DNJ.

  • Targeting Bypass Survival Pathways: If activation of a specific survival pathway is identified (e.g., PI3K/Akt), combining ND-DNJ with a selective inhibitor of that pathway could be synergistic.

  • Combination with Conventional Chemotherapeutics: Combining ND-DNJ with cytotoxic agents that have different mechanisms of action (e.g., DNA damaging agents, microtubule inhibitors) may prevent the emergence of resistance and lead to a more potent anti-cancer effect.

  • Modulating Apoptosis Pathways: If resistance is associated with an inability to undergo apoptosis, combining ND-DNJ with agents that promote apoptosis through other mechanisms (e.g., BH3 mimetics like venetoclax) could be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High IC50 value for ND-DNJ in a new cell line. Intrinsic resistance.- Perform Western blot to check for high baseline expression of ABC transporters. - Analyze the baseline activity of pro-survival signaling pathways (e.g., p-Akt, p-ERK).
Loss of ND-DNJ efficacy over time with continuous treatment. Acquired resistance.- Establish a resistant sub-cell line by continuous culture with increasing concentrations of ND-DNJ. - Use the resistant cell line to investigate the mechanism of resistance as described in FAQ A3.
Inconsistent results in cell viability assays. Experimental variability.- Ensure consistent cell seeding density, as this can affect drug sensitivity. - Optimize the concentration of ND-DNJ and the incubation time for your specific cell line. - Use a positive control for cell death and a vehicle control.
No increase in apoptosis observed after ND-DNJ treatment. - Cell line may be resistant to apoptosis. - Apoptosis may be occurring at a later time point.- Perform a time-course experiment to assess apoptosis at multiple time points. - Investigate other forms of cell death, such as necroptosis or autophagy. - Check for the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

Quantitative Data

Table 1: IC50 Values of N-Alkylated Deoxynojirimycin Derivatives in Various Cancer Cell Lines

Note: Data for ND-DNJ is limited. The following table includes data for the closely related analog, N-nonyl-deoxynojirimycin (NN-DNJ), to provide a reference for expected potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
NN-DNJMDBKBovine Viral Diarrhea Virus Host2.5[4]
NN-DNJRAWMouse Macrophage4[4]
NN-DNJSH-SY5YHuman Neuroblastoma0.003[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of ND-DNJ (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with ND-DNJ at the IC50 concentration for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Treat cells with ND-DNJ, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, P-gp, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

ND_DNJ_Mechanism ND_DNJ This compound (ND-DNJ) CerS2 Ceramide Synthase 2 (CerS2) ND_DNJ->CerS2 Inhibits GCS Glucosylceramide Synthase (GCS) ND_DNJ->GCS Inhibits Ceramide Ceramide CerS2->Ceramide Synthesizes GlcCer Glucosylceramide GCS->GlcCer Converts Ceramide to ER_Stress ER Stress Ceramide->ER_Stress Accumulation leads to ATF4_CHOP ATF4/CHOP Pathway ER_Stress->ATF4_CHOP Activates PUMA PUMA Upregulation ATF4_CHOP->PUMA Apoptosis Apoptosis PUMA->Apoptosis Induces

Caption: Proposed mechanism of action of ND-DNJ in cancer cells.

Resistance_Mechanisms Potential Mechanisms of Resistance to ND-DNJ cluster_cell Cancer Cell ND_DNJ_in ND-DNJ Target_Enzyme CerS2 / GCS ND_DNJ_in->Target_Enzyme Inhibits ABC_Transporter ABC Transporter (e.g., P-gp) ND_DNJ_in->ABC_Transporter Apoptosis_Signal Pro-apoptotic Signal Target_Enzyme->Apoptosis_Signal Initiates Apoptosis Apoptosis Apoptosis_Signal->Apoptosis ND_DNJ_out ND-DNJ ABC_Transporter->ND_DNJ_out Efflux Survival_Pathway Survival Pathway (e.g., PI3K/Akt) Survival_Pathway->Apoptosis Inhibits

Caption: Overview of potential resistance mechanisms to ND-DNJ.

Overcoming_Resistance_Workflow Start Resistant Cell Line Identified Investigate_Mechanism Investigate Resistance Mechanism (Western Blot, Efflux Assay, Sequencing) Start->Investigate_Mechanism Efflux Increased Efflux? Investigate_Mechanism->Efflux Bypass Bypass Pathway Activation? Efflux->Bypass No Combine_ABC_Inhibitor Combination Therapy: ND-DNJ + ABC Transporter Inhibitor Efflux->Combine_ABC_Inhibitor Yes Target_Mutation Target Mutation? Bypass->Target_Mutation No Combine_Pathway_Inhibitor Combination Therapy: ND-DNJ + Pathway Inhibitor Bypass->Combine_Pathway_Inhibitor Yes Alternative_Therapy Consider Alternative Therapeutic Strategy Target_Mutation->Alternative_Therapy Yes Target_Mutation->Alternative_Therapy No/Unknown End Restore Sensitivity Combine_ABC_Inhibitor->End Combine_Pathway_Inhibitor->End

Caption: Experimental workflow for overcoming ND-DNJ resistance.

References

Technical Support Center: Adjusting for N-dodecyldeoxynojirimycin (ND-DNJ) Effects on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-dodecyldeoxynojirimycin (ND-DNJ) and its analogs. The amphiphilic nature of ND-DNJ can lead to interactions with cellular membranes and organelles, potentially causing artifacts in common cell viability and cytotoxicity assays. This guide will help you identify and troubleshoot these issues to ensure accurate and reliable experimental results.

Troubleshooting Guides

Issue 1: Discrepancies between different cell viability assays.

  • Question: My MTT/XTT assay results show a significant decrease in cell viability at a certain ND-DNJ concentration, but a trypan blue exclusion assay indicates minimal cell death. Why is this happening?

  • Answer: This discrepancy often arises from the different principles of these assays.

    • Metabolic Assays (MTT, XTT, MTS, Resazurin): These assays measure metabolic activity, primarily mitochondrial dehydrogenase function. ND-DNJ, due to its potential effects on cellular metabolism and mitochondrial function, can reduce the conversion of the tetrazolium salt to formazan, leading to an underestimation of cell viability. This does not necessarily correlate with cell death.

    • Membrane Integrity Assays (Trypan Blue, Propidium Iodide): These assays identify cells with compromised plasma membranes. If ND-DNJ is affecting metabolic function without causing immediate membrane rupture, these assays will show higher viability compared to metabolic assays.

Troubleshooting Steps:

  • Validate with a secondary assay: Always confirm results from a metabolic-based assay with an assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue, Propidium Iodide staining followed by flow cytometry) or ATP content.

  • Perform a dose-response and time-course experiment: Analyze the effects of ND-DNJ at multiple concentrations and time points to understand the kinetics of its cytotoxic versus cytostatic effects.

  • Consider alternative assays: For compounds that may interfere with mitochondrial function, consider using an ATP-based luminescence assay, which provides a more direct measure of cell health.

Issue 2: Unexpected results with the Neutral Red Uptake (NRU) assay.

  • Question: I'm observing a biphasic response in my NRU assay when treating cells with ND-DNJ, where at lower concentrations the signal increases, and at higher concentrations, it decreases. Is this a real effect on cell viability?

  • Answer: This is a known artifact for lysosomotropic compounds. ND-DNJ, being a lipophilic amine, can accumulate in the acidic environment of lysosomes.

    • Low Concentrations: The accumulation of ND-DNJ can induce the formation of new lysosomes (vacuolization), leading to an increased uptake of the neutral red dye and an artificially high viability reading.[1][2]

    • High Concentrations: At higher concentrations, the cytotoxic effects of ND-DNJ, such as membrane disruption, will override the lysosomotropic effect, leading to a decrease in neutral red uptake and a reduction in the viability signal.

Troubleshooting Steps:

  • Microscopic Examination: Visually inspect the cells after treatment and staining. The presence of significant vacuolization at lower ND-DNJ concentrations is a strong indicator of lysosomotropism.

  • Use an alternative assay: Avoid the NRU assay for quantifying the viability of cells treated with suspected lysosomotropic agents. Assays based on ATP content or protease activity (e.g., GF-AFC) are less likely to be affected by this phenomenon.

Issue 3: High background or inconsistent results with the Lactate Dehydrogenase (LDH) assay.

  • Question: My LDH assay is showing variable and high background readings in my ND-DNJ-treated samples. What could be the cause?

  • Answer: The amphiphilic, detergent-like properties of ND-DNJ can directly interfere with the LDH assay.

    • Direct Enzyme Inhibition/Activation: Surfactant-like molecules can interact with and denature proteins, including the LDH enzyme itself, leading to inaccurate measurements.[3]

    • Membrane Solubilization: At certain concentrations, ND-DNJ might cause minor membrane leakage that is not sufficient to kill the cell but releases enough LDH to create a high background signal.

Troubleshooting Steps:

  • Include a "No-Cell" Control: To test for direct interference, incubate ND-DNJ at your experimental concentrations in culture medium without cells, and then perform the LDH assay on the supernatant. A significant signal in this control indicates direct interaction with the assay components.

  • Optimize Compound Incubation Time: Minimize the incubation time of ND-DNJ with the cells to reduce the chances of non-lethal membrane leakage.

  • Choose a Different Cytotoxicity Assay: If interference is confirmed, switch to an alternative endpoint that does not rely on an extracellular enzyme, such as a fluorescent dye that only enters cells with compromised membranes (e.g., Propidium Iodide or Ethidium Homodimer-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (ND-DNJ) that can affect cell viability assays?

A1: The primary mechanism stems from its amphiphilic structure, consisting of a hydrophilic deoxynojirimycin headgroup and a long hydrophobic dodecyl tail. This structure gives it detergent-like properties, allowing it to interact with and disrupt cellular membranes. This can lead to direct cytotoxicity at high concentrations and interference with cellular processes at sub-lethal concentrations. Furthermore, its basic amine group can lead to accumulation in acidic organelles like lysosomes, a property known as lysosomotropism.

Q2: Which cell viability assays are most likely to be affected by ND-DNJ?

A2:

  • Neutral Red Uptake (NRU) Assay: Highly susceptible to interference due to the lysosomotropic nature of ND-DNJ.[1][2]

  • Metabolic Assays (MTT, XTT, MTS, Resazurin): Prone to misinterpretation as ND-DNJ may alter mitochondrial function and cellular metabolism without directly causing cell death.

  • LDH Assay: The detergent-like properties of ND-DNJ can interfere with the stability and activity of the LDH enzyme.[3]

Q3: Which cell viability assays are recommended for use with ND-DNJ?

A3: A multi-assay approach is strongly recommended.

  • Gold Standard Comparison: Always include a direct cell counting method with a viability dye like Trypan Blue or a fluorescent dye such as Propidium Iodide (PI) or DAPI with flow cytometry or imaging.

  • ATP-Based Assays: These assays measure the level of intracellular ATP, which is a robust indicator of cell health and is generally less susceptible to the artifacts seen with metabolic and lysosomal assays.

  • Real-Time Viability Assays: These assays use non-toxic reagents that allow for the continuous monitoring of cell viability over time, providing valuable kinetic data.

Q4: How can I be sure that the observed effect is true cytotoxicity and not an assay artifact?

A4:

  • Orthogonal Assays: Confirm your findings using at least two different assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity).

  • Morphological Assessment: Use microscopy to visually inspect the cells for signs of apoptosis (e.g., membrane blebbing, cell shrinkage) or necrosis (e.g., cell swelling, membrane rupture).

  • Appropriate Controls: Include positive and negative controls for cytotoxicity, as well as a "compound-only" control to check for direct interference with assay reagents.

Quantitative Data Summary

The cytotoxic effects of this compound (ND-DNJ) and its analogs are cell-type and chain-length dependent. Generally, longer alkyl chains are associated with increased cytotoxicity.

CompoundCell LineAssayIC50 / Cytotoxic ConcentrationReference
N-dodecyl-deoxynojirimycinVariesNot SpecifiedCytotoxicity increases with alkyl chain length[4]
N-nonyl-deoxynojirimycinHL60Not SpecifiedLess cytotoxic than longer chain analogs[4]
N-butyl-deoxynojirimycinHL60Not SpecifiedLower cytotoxicity[4]

Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the readily available literature, highlighting the importance of empirical determination for each experimental system.

Experimental Protocols

1. MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of ND-DNJ and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

2. ATP-Based Luminescence Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Addition: Equilibrate the plate to room temperature. Add the ATP-releasing/luciferase reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: After a short incubation (typically 10-15 minutes), measure the luminescence using a plate reader.

3. Propidium Iodide Staining with Flow Cytometry

  • Cell Seeding and Treatment: Treat cells in a 6-well or 12-well plate with ND-DNJ.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Staining: Resuspend the cells in a staining buffer containing Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. PI-positive cells are considered non-viable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with ND-DNJ (Dose-Response) adhere->treat assay1 Assay 1: Metabolic (e.g., MTT) treat->assay1 Potential Artifacts assay2 Assay 2: Membrane Integrity (e.g., PI) treat->assay2 assay3 Assay 3: ATP Content treat->assay3 readout Plate Reader/ Flow Cytometer assay1->readout assay2->readout assay3->readout data Data Analysis & Comparison readout->data

Caption: Recommended workflow for assessing ND-DNJ cytotoxicity.

signaling_pathway cluster_nddnj ND-DNJ cluster_effects Cellular Effects cluster_assays Affected Assays nddnj N-dodecyl-deoxynojirimycin membrane Membrane Disruption nddnj->membrane lysosome Lysosomal Accumulation (Lysosomotropism) nddnj->lysosome mitochondria Mitochondrial Dysfunction nddnj->mitochondria ldh LDH Assay membrane->ldh Interference nru Neutral Red Assay lysosome->nru Artifacts mtt MTT/XTT Assays mitochondria->mtt Inaccurate Readout

Caption: Potential interference of ND-DNJ with viability assays.

troubleshooting_guide node_action node_action start Inconsistent Viability Results with ND-DNJ? q1 Discrepancy between metabolic and membrane integrity assays? start->q1 q2 Biphasic response in NRU assay? start->q2 q3 High background in LDH assay? start->q3 a1 Potential mitochondrial effect. Use ATP assay for confirmation. q1->a1 Yes a2 Likely lysosomotropism. Use alternative assays (ATP, PI). q2->a2 Yes a3 Possible detergent effect. Perform no-cell control. q3->a3 Yes

Caption: Troubleshooting decision tree for ND-DNJ experiments.

References

Technical Support Center: N-dodecyldeoxynojirimycin (N-dodecyl-DNJ) and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using N-dodecyldeoxynojirimycin (N-dodecyl-DNJ) in cellular imaging experiments with fluorescent probes. N-dodecyl-DNJ, an inhibitor of glucosylceramide synthase, can potentially interfere with the performance of various fluorescent probes, leading to imaging artifacts and misinterpretation of data. This guide offers insights into potential mechanisms of interference and provides structured troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N-dodecyl-DNJ) and how does it work?

This compound is a synthetic iminosugar with a twelve-carbon alkyl chain. It is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS), which is crucial for the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, N-dodecyl-DNJ depletes cells of GSLs, affecting the composition and properties of cellular membranes, particularly the plasma membrane and the Golgi apparatus. This can influence a variety of cellular processes, including signal transduction and protein trafficking.

Q2: Can N-dodecyl-DNJ directly interfere with the fluorescence of my probe?

Currently, there is limited direct evidence in the scientific literature to suggest that N-dodecyl-DNJ possesses intrinsic fluorescent properties or acts as a direct quencher of commonly used fluorophores. However, as an amphiphilic molecule, it may interact with fluorescent probes in solution or at membrane interfaces, potentially altering their photophysical properties. It is recommended to perform in vitro spectral scans of your fluorescent probe in the presence and absence of N-dodecyl-DNJ to rule out direct spectral interference.

Q3: What are the potential indirect mechanisms of interference by N-dodecyl-DNJ in cellular imaging?

The primary mechanism of interference is likely indirect and stems from N-dodecyl-DNJ's biological activity. Potential indirect mechanisms include:

  • Alteration of Membrane Properties: By inhibiting GSL synthesis, N-dodecyl-DNJ can change the fluidity, thickness, and charge of cellular membranes. This may affect the binding, orientation, and quantum yield of membrane-intercalating probes (e.g., Laurdan, DiI).

  • Disruption of Organelle Function: The parent compound of N-dodecyl-DNJ, 1-deoxynojirimycin (DNJ), has been shown to affect lysosomal trafficking.[1] N-dodecyl-DNJ may similarly alter the pH, membrane potential, or integrity of lysosomes and mitochondria, leading to anomalous localization or signal from organelle-specific probes like LysoTracker and MitoTracker.

  • Impact on Probe Trafficking and Sequestration: As an amphiphilic and potentially lysosomotropic compound, N-dodecyl-DNJ could influence the endocytic uptake and trafficking pathways of fluorescent probes that enter the cell via these routes.

Q4: I am observing unexpected localization of my fluorescent probe after N-dodecyl-DNJ treatment. What could be the cause?

Unexpected probe localization, such as diffuse cytoplasmic staining of an organelle-specific probe, could be due to several factors:

  • Loss of Organelle Integrity: N-dodecyl-DNJ treatment might be causing stress to the target organelle (e.g., lysosome or mitochondrion), leading to a breakdown of its membrane potential or pH gradient, which is often necessary for probe accumulation.

  • Altered Trafficking Pathways: N-dodecyl-DNJ's impact on GSL metabolism can disrupt lipid rafts and affect endosomal sorting and trafficking, potentially rerouting your probe to a different cellular compartment.

  • Probe Overloading: If N-dodecyl-DNJ affects the normal sequestration mechanism of the probe, it could lead to its accumulation in other cellular compartments.

Troubleshooting Guides

Problem 1: Decreased or Increased Fluorescence Intensity of Organelle-Specific Probes (e.g., LysoTracker, MitoTracker)
Potential Cause Troubleshooting Steps Experimental Protocol
Alteration of Organelle pH or Membrane Potential 1. Titrate N-dodecyl-DNJ Concentration: Determine the lowest effective concentration that produces the desired biological effect without significantly altering probe intensity. 2. Optimize Probe Loading Time: Reduce the incubation time with the fluorescent probe to minimize the effects of cellular stress. 3. Use a Ratiometric Probe: Employ a pH- or membrane potential-sensitive ratiometric probe to distinguish between changes in organelle function and probe concentration.Protocol for Titration of N-dodecyl-DNJ: 1. Plate cells at a consistent density. 2. Treat cells with a range of N-dodecyl-DNJ concentrations (e.g., 1-100 µM) for the desired duration. 3. Stain all samples with a fixed, optimal concentration of the fluorescent probe (e.g., 50-75 nM for LysoTracker). 4. Image all samples using identical acquisition parameters (laser power, gain, etc.). 5. Quantify the mean fluorescence intensity per cell for each concentration.
N-dodecyl-DNJ-induced Cytotoxicity 1. Perform a Viability Assay: Use a viability stain (e.g., Propidium Iodide, DAPI) to assess cell health at the working concentration of N-dodecyl-DNJ. 2. Reduce Treatment Duration: Shorten the exposure time to N-dodecyl-DNJ to minimize toxic effects.Protocol for Viability Assay: 1. Treat cells with the working concentration of N-dodecyl-DNJ. 2. At the end of the treatment period, co-stain with your fluorescent probe and a viability dye. 3. Image both channels and quantify the percentage of non-viable cells.
Problem 2: Aberrant Localization of Fluorescent Probes
Potential Cause Troubleshooting Steps Experimental Protocol
Disruption of Probe Sequestration Mechanism 1. Perform a Time-Course Experiment: Image cells at multiple time points after probe loading to observe the dynamics of probe localization in the presence of N-dodecyl-DNJ. 2. Washout Experiment: After loading the probe, wash the cells and incubate in probe-free media with and without N-dodecyl-DNJ to see if the compound causes probe leakage from the target organelle.Protocol for Time-Course Imaging: 1. Treat cells with N-dodecyl-DNJ. 2. Add the fluorescent probe and immediately begin live-cell imaging, capturing images every 5-10 minutes for 1-2 hours. 3. Observe the initial localization and any subsequent redistribution of the probe.
Altered Membrane Properties Affecting Probe Binding 1. Use an Alternative Probe: If using a membrane-intercalating probe, try a different probe with a distinct chemical structure or membrane-binding mechanism. 2. Co-stain with an Organelle Marker: Use an antibody-based stain or a fluorescent protein targeted to the organelle of interest to confirm if the probe is mislocalizing or if the organelle's morphology has changed.Protocol for Co-localization Analysis: 1. Transfect cells with a fluorescent protein-tagged organelle marker (e.g., LAMP1-GFP for lysosomes). 2. Treat cells with N-dodecyl-DNJ. 3. Stain with your fluorescent probe. 4. Acquire images in both channels and perform a co-localization analysis (e.g., Pearson's correlation coefficient).

Quantitative Data Summary

Fluorescent Probe N-dodecyl-DNJ Conc. (µM) Change in Fluorescence Intensity (%) Observed Localization Artifacts
LysoTracker Red DND-9910User-definedUser-defined
50User-definedUser-defined
MitoTracker Green FM10User-definedUser-defined
50User-definedUser-defined
BODIPY 493/50310User-definedUser-defined
50User-definedUser-defined

Visualized Workflows and Mechanisms

G cluster_0 Troubleshooting Workflow for N-dodecyl-DNJ Interference cluster_1 Intensity Issues cluster_2 Localization Issues start Unexpected Imaging Result with N-dodecyl-DNJ q1 Is there a change in fluorescence intensity? start->q1 q2 Is the probe localization aberrant? start->q2 a1 Titrate N-dodecyl-DNJ and probe concentrations q1->a1 Yes b1 Perform time-course imaging q2->b1 Yes a2 Perform viability assay a1->a2 a3 Use a ratiometric probe a2->a3 end Optimized Imaging Protocol a3->end b2 Conduct washout experiment b1->b2 b3 Co-stain with organelle marker b2->b3 b3->end

Caption: Troubleshooting workflow for cellular imaging with N-dodecyl-DNJ.

G cluster_0 Potential Mechanisms of N-dodecyl-DNJ Interference cluster_1 Biological Effects cluster_2 Consequences for Fluorescent Probes nddnj N-dodecyl-DNJ gcs Inhibition of Glucosylceramide Synthase nddnj->gcs organelle Disruption of Organelle (Lysosome/Mitochondria) Function nddnj->organelle Potential direct or off-target effect membrane Altered Membrane Composition (GSLs) gcs->membrane binding Changes in Probe Binding/Uptake membrane->binding intensity Altered Fluorescence Intensity organelle->intensity localization Aberrant Probe Localization organelle->localization binding->intensity binding->localization

Caption: Potential mechanisms of N-dodecyl-DNJ interference with fluorescent probes.

References

Technical Support Center: N-dodecyldeoxynojirimycin (ND-DNJ) Animal Model Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for refining animal models used in testing the efficacy of N-dodecyldeoxynojirimycin (ND-DNJ), also known as Eliglustat.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ND-DNJ) and what is its primary mechanism of action?

A1: this compound (ND-DNJ) is an iminosugar that acts as a substrate reduction therapy agent. Its primary mechanism of action is the inhibition of ceramide-specific glucosyltransferase (CGT), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] By inhibiting this enzyme, ND-DNJ reduces the production of glucosylceramide (GlcCer) and downstream glycosphingolipids, which accumulate in various lysosomal storage disorders. It also shows inhibitory effects on non-lysosomal β-glucosidase 2 (GBA2) but is a much weaker inhibitor of lysosomal β-glucosidase 1 (GBA1).[1][2]

Q2: For which diseases are animal models commonly used to test ND-DNJ efficacy?

A2: Animal models are most frequently used to test ND-DNJ efficacy for lysosomal storage disorders where glycosphingolipid accumulation is a key pathological feature. These include:

  • Gaucher Disease: Caused by a deficiency in GBA1, leading to GlcCer accumulation.[3][4] Mouse models with targeted disruption of the Gba gene are common.[5][6]

  • Fabry Disease: An X-linked disorder caused by a deficiency in α-galactosidase A (α-Gal A), resulting in the accumulation of globotriaosylceramide (GL-3).[7]

  • Pompe Disease: While primarily a glycogen storage disorder, some studies explore broader metabolic regulation. Knockout mouse models for Pompe disease exist.[8]

  • Cystic Fibrosis: ND-DNJ has been investigated for its potential to correct the folding of the mutant CFTR protein.[1][9]

Q3: What is the general approach for administering ND-DNJ in preclinical animal studies?

A3: In most preclinical studies involving mouse models, ND-DNJ is administered orally. This can be done by mixing the compound into the animal's chow or through daily oral gavage. The choice of administration route depends on the need for precise dosage control, with oral gavage offering more accuracy than medicated feed.

Q4: Are there known off-target effects or toxicities associated with ND-DNJ in animal models?

A4: While generally well-tolerated at therapeutic doses, some effects have been noted. Long-term administration in mice has shown no significant abnormalities in appearance, growth, or fertility at effective dosages.[10] However, as with any α-glucosidase inhibitor, gastrointestinal effects due to carbohydrate malabsorption can occur, potentially leading to weight loss or diarrhea, especially at higher doses.[11][12] Monitoring animal weight and gastrointestinal health is crucial.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Inconsistent Results

  • Q: We are not observing the expected reduction in glucosylceramide (GlcCer) levels in our Gaucher disease mouse model. What could be the cause?

    • A: Potential Cause 1: Inadequate Dosing or Bioavailability. The dose may be too low to achieve sufficient inhibition of glucosylceramide synthase. A substantial fraction of ND-DNJ is absorbed into the bloodstream shortly after oral administration, but its half-life can be short.[10][12]

      • Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and strain. Consider measuring plasma levels of ND-DNJ to confirm absorption and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

    • A: Potential Cause 2: Animal Model Selection. The chosen animal model may not fully recapitulate the human disease state. For example, early knockout models of Gaucher disease were neonatally lethal due to skin barrier defects, limiting their use for long-term studies.[3][5] Conditional knockout models may be more appropriate.[3][6]

      • Solution: Ensure the animal model has a validated phenotype with measurable substrate accumulation in the tissues of interest (e.g., liver, spleen, brain). Review the literature to select the most relevant and well-characterized model for your research question.[4][6]

    • A: Potential Cause 3: High Variability. Inconsistent results can stem from poor experimental design or lack of statistical power.[13][14]

      • Solution: Increase the number of animals per group to ensure statistical significance. Standardize all procedures, including animal handling, dosing times, and tissue collection methods. Ensure proper randomization of animals into treatment groups.

Issue 2: Adverse Events and Animal Welfare

  • Q: Our mice are experiencing significant weight loss and diarrhea after starting ND-DNJ treatment. How should we address this?

    • A: Potential Cause: Gastrointestinal Side Effects. ND-DNJ is an α-glucosidase inhibitor, which can prevent the absorption of carbohydrates in the gut, leading to osmotic diarrhea and weight loss.[11]

      • Solution 1: Dose Adjustment. This is often a dose-dependent effect. Reduce the dose and titrate up slowly, allowing the animals to acclimate. Monitor food and water intake daily.[15]

      • Solution 2: Dietary Modification. If using medicated chow, ensure the diet composition is appropriate. A high-carbohydrate diet may exacerbate gastrointestinal side effects. Consult with a veterinarian or animal nutrition specialist to see if a lower-carbohydrate diet is feasible for your model.

      • Solution 3: Split Dosing. If using oral gavage, consider splitting the daily dose into two smaller administrations to reduce the peak concentration in the gastrointestinal tract.

Issue 3: Technical and Methodological Challenges

  • Q: How can we confirm that ND-DNJ is engaging its target, glucosylceramide synthase (CGT), in our animal tissues?

    • A: Potential Cause: Lack of Target Engagement Confirmation. Observing a downstream phenotype (e.g., reduced GlcCer) is indirect evidence. Direct confirmation is often necessary.

      • Solution: Perform an ex vivo enzyme activity assay. Collect tissue samples (e.g., liver) from treated and control animals. Prepare tissue lysates and measure the activity of CGT using a radiolabeled or fluorescent substrate. A reduction in enzyme activity in the treated group will confirm target engagement.

  • Q: We are having trouble achieving consistent results with our tissue analysis for glycosphingolipids. What can we improve?

    • A: Potential Cause: Inconsistent Sample Processing. Variability in tissue homogenization, lipid extraction, or analytical methods can lead to inconsistent data.

      • Solution: Standardize your tissue processing protocol. Use a consistent buffer volume-to-tissue weight ratio for homogenization. Employ a well-established lipid extraction method, such as a Folch or Bligh-Dyer extraction. Use internal standards during mass spectrometry analysis to control for variability in extraction efficiency and instrument response.

Data Presentation: Quantitative Summaries

Table 1: Representative Dose-Response of ND-DNJ Analogs on Key Enzymes (In Vitro)

CompoundTarget EnzymeIC₅₀ or Kᵢ ValueReference
ND-DNJ (NB-DNJ) GBA1 (lysosomal)IC₅₀ = 74 µM[2]
ND-DNJ (NB-DNJ) GBA2 (non-lysosomal)Kᵢ ≈ 3 µM[2]
ND-DNJ (NB-DNJ) α-glucosidase IIIC₅₀ ≈ 10 µM
ND-DNJ (NB-DNJ) SucraseIC₅₀ = 0.43 µM
Aminocyclopentitol 35a GBA1 (lysosomal)Kᵢ = 32 nM[2]
Aminocyclopentitol 35a GBA2 (non-lysosomal)Kᵢ = 3.2 µM[2]

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are measures of inhibitor potency. Lower values indicate higher potency.

Table 2: Example In Vivo Efficacy of a Deoxynojirimycin Analog (DGJ) in a Fabry Disease Mouse Model

Treatment GroupAdministrationDurationKidney GL-3 ReductionReference
DGJ ~3 mg/kg/day (in water)4 weeksRemarkable reduction[10]
DGJ ~30 mg/kg/day (in water)9 weeksSignificant reduction[10]
DGJ Daily Oral4 weeksSignificant, dose-dependent[7]
DGJ Every other day4 weeksGreater than daily admin.[7]

Note: DGJ (1-deoxygalactonojirimycin) is an analog of ND-DNJ used for Fabry disease. GL-3 (globotriaosylceramide) is the stored substrate in Fabry disease.

Experimental Protocols

Protocol 1: Oral Gavage Administration of ND-DNJ in Mice

  • Preparation: Calculate the required dose of ND-DNJ based on the mean body weight of the treatment group. Prepare the dosing solution by dissolving ND-DNJ in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose). Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.

  • Animal Handling: Gently restrain the mouse, ensuring it cannot move its head.

  • Gavage: Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Administration: Carefully insert the needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt. Administer the solution slowly to prevent regurgitation.

  • Monitoring: After dosing, monitor the animal for a few minutes to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

  • Record Keeping: Record the date, time, dose administered, and animal ID for each procedure.

Protocol 2: Tissue Glycosphingolipid Extraction and Analysis

  • Tissue Collection: At the experimental endpoint, euthanize animals according to approved protocols. Immediately excise tissues of interest (e.g., liver, spleen, brain), rinse with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Homogenization: Weigh the frozen tissue sample. Add 9 volumes of cold water (e.g., 900 µL for 100 mg of tissue) and homogenize using a mechanical homogenizer on ice.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add 20 volumes of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol for LC-MS/MS).

  • Analysis: Analyze the glycosphingolipid content (e.g., GlcCer, GL-3) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Use a stable isotope-labeled internal standard for accurate quantification.

Visualizations: Pathways and Workflows

Glycosphingolipid_Pathway ND-DNJ Mechanism in Glycosphingolipid Pathway Cer Ceramide CGT Glucosylceramide Synthase (CGT) Cer->CGT GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide GlcCer->LacCer Elongation GBA2 GBA2 (Non-lysosomal) GlcCer->GBA2 ComplexGSL Complex Glycosphingolipids (e.g., Gangliosides, GL-3) LacCer->ComplexGSL NDDNJ ND-DNJ NDDNJ->CGT STRONG INHIBITION NDDNJ->GBA2 Moderate Inhibition CGT->GlcCer Biosynthesis GBA2->Cer Degradation

Caption: ND-DNJ primarily inhibits Glucosylceramide Synthase (CGT).

Efficacy_Study_Workflow Typical Workflow for an In Vivo Efficacy Study cluster_pre_treatment Phase 1: Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Analysis acclimatization 1. Animal Acclimatization (7-14 days) baseline 2. Baseline Measurements (Weight, Biomarkers) acclimatization->baseline randomization 3. Randomization into Groups (Vehicle vs. ND-DNJ) baseline->randomization administration 4. Daily Drug Administration (e.g., Oral Gavage) randomization->administration monitoring 5. In-Life Monitoring (Weight, Clinical Signs, Behavior) administration->monitoring endpoint 6. Endpoint: Tissue Collection (Liver, Spleen, Brain) monitoring->endpoint analysis 7. Biomarker & Substrate Analysis (e.g., LC-MS/MS for GlcCer) endpoint->analysis data_analysis 8. Statistical Analysis & Reporting analysis->data_analysis

Caption: Workflow for a preclinical ND-DNJ efficacy study.

Troubleshooting_Tree start Unexpected Experimental Outcome no_effect No Therapeutic Effect (e.g., No Substrate Reduction) start->no_effect toxicity Adverse Events Observed (e.g., Weight Loss, Diarrhea) start->toxicity variability High Data Variability start->variability cause_dose Inadequate Dose? no_effect->cause_dose cause_pk Poor Bioavailability? no_effect->cause_pk cause_model Inappropriate Animal Model? no_effect->cause_model cause_gi GI Effect from α-glucosidase inhibition? toxicity->cause_gi cause_offtarget Off-Target Effect? toxicity->cause_offtarget cause_tech Inconsistent Technique? variability->cause_tech cause_n Insufficient Sample Size (n)? variability->cause_n sol_dose Action: Perform Dose-Response Study cause_dose->sol_dose Yes sol_pk Action: Measure Plasma Drug Levels (PK) cause_pk->sol_pk Yes sol_model Action: Re-evaluate Model Validity cause_model->sol_model Yes sol_gi Action: Reduce/Split Dose, Modify Diet cause_gi->sol_gi Likely sol_offtarget Action: Lower Dose & Conduct Toxicology Assessment cause_offtarget->sol_offtarget Possible sol_tech Action: Standardize All Protocols (Dosing, Necropsy, Assays) cause_tech->sol_tech Yes sol_n Action: Perform Power Analysis to Increase Group Size cause_n->sol_n Yes

References

Validation & Comparative

A Comparative Guide to Glucosylceramide Synthase Inhibitors: N-dodecyldeoxynojirimycin vs. N-butyldeoxynojirimycin (Miglustat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of glucosylceramide synthase (GCS), N-dodecyldeoxynojirimycin and its shorter-chain analogue, N-butyldeoxynojirimycin, commercially known as Miglustat. The objective is to present a comprehensive overview of their relative performance in inhibiting GCS, supported by available experimental data, to aid in research and drug development decisions.

Introduction to Glucosylceramide Synthase Inhibition

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids. These lipids are integral components of cellular membranes and are critically involved in various cellular processes, including signal transduction, cell growth, and apoptosis. Inhibition of GCS has emerged as a key therapeutic strategy for several diseases, most notably lysosomal storage disorders like Gaucher and Niemann-Pick type C disease, where the accumulation of glycosphingolipids is pathogenic.

N-alkylated derivatives of 1-deoxynojirimycin are a well-established class of GCS inhibitors. This guide focuses on comparing the efficacy of the N-dodecyl and N-butyl analogues.

Comparative Efficacy in GCS Inhibition

CompoundChemical StructureGCS Inhibitory Potency (IC50)Key Findings
This compound (Structure not available)Not explicitly reported for mammalian GCS.Studies on N-alkylated deoxynojirimycin analogues suggest that longer alkyl chains lead to increased inhibitory activity against related enzymes[1]. Longer-chain analogues like N-cis-13-octadecenyl-DNJ show greatly increased cellular retention and sustained inhibition of GCS in cultured cells compared to shorter-chain derivatives[2].
N-butyldeoxynojirimycin (Miglustat) (Structure not available)32 µM (for rat recombinant UDP-glucose ceramide glucosyltransferase)Miglustat is an approved therapeutic agent for Gaucher disease type 1 and Niemann-Pick disease type C. Its inhibitory effect on GCS forms the basis of its therapeutic action.

Note: The provided IC50 value for Miglustat is against the rat recombinant enzyme and may differ for the human enzyme. The potency of this compound is inferred from structure-activity relationship studies of related compounds.

Signaling Pathway of Glucosylceramide Synthase

GCS plays a crucial role in cellular sphingolipid metabolism, acting as a key regulator of the balance between pro-apoptotic ceramide and pro-survival glucosylceramide. By converting ceramide to glucosylceramide, GCS initiates the synthesis of complex glycosphingolipids and simultaneously reduces the intracellular levels of ceramide, a potent inducer of apoptosis.

GCS_Signaling_Pathway Glucosylceramide Synthase Signaling Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis GlcCer Glucosylceramide GCS->GlcCer UDP UDP_Glucose UDP-Glucose UDP_Glucose->GCS Complex_GSL Complex Glycosphingolipids GlcCer->Complex_GSL Cell_Survival Cell Survival & Proliferation GlcCer->Cell_Survival Inhibitor This compound or N-butyldeoxynojirimycin Inhibitor->GCS

Caption: GCS converts ceramide to glucosylceramide, influencing cell fate.

Experimental Protocols for GCS Inhibition Assays

The determination of GCS inhibitory activity is crucial for the evaluation of potential therapeutic compounds. Two common methodologies are employed: cell-free enzyme assays and cell-based assays.

Cell-Free Glucosylceramide Synthase Assay

This method directly measures the enzymatic activity of GCS in a controlled in vitro environment.

Methodology:

  • Preparation of Microsomes:

    • Harvest cells in the logarithmic growth phase.

    • Homogenize the cells via sonication in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Isolate the microsomal fraction, which contains GCS, by ultracentrifugation.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the isolated microsomal protein, a ceramide substrate (e.g., a fluorescently labeled ceramide analogue like NBD-C6-ceramide or a radiolabeled ceramide), and the co-substrate UDP-glucose (which can also be radiolabeled, e.g., UDP-[³H]glucose).

    • Add the test inhibitor (this compound or Miglustat) at various concentrations.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Product Detection and Quantification:

    • Stop the reaction.

    • Extract the lipids from the reaction mixture.

    • Separate the product (glucosylceramide) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed. If using radiolabeled substrates, scintillation counting is employed. For fluorescently labeled substrates, fluorescence detection is used.

  • Data Analysis:

    • Calculate the percentage of GCS inhibition at each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

GCS_Assay_Workflow Experimental Workflow for GCS Inhibition Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Cell_Harvest Harvest Cells Homogenization Cell Homogenization (Sonication) Cell_Harvest->Homogenization Centrifugation Microsome Isolation (Ultracentrifugation) Homogenization->Centrifugation Reaction_Setup Set up Reaction: - Microsomes - Ceramide Substrate - UDP-Glucose - Inhibitor Centrifugation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Separation Product Separation (TLC or HPLC) Lipid_Extraction->Separation Quantification Product Quantification Separation->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc

Caption: Workflow for determining GCS inhibitory activity in a cell-free assay.

Conclusion

Both this compound and N-butyldeoxynojirimycin (Miglustat) are effective inhibitors of glucosylceramide synthase. Miglustat has a well-documented inhibitory profile and is an established therapeutic agent. While a precise IC50 value for this compound against mammalian GCS is needed for a direct quantitative comparison, existing evidence strongly suggests that its longer N-alkyl chain confers greater inhibitory potency and cellular retention. This characteristic may be advantageous for therapeutic applications requiring sustained enzyme inhibition. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of these two important GCS inhibitors.

References

N-Alkylated Deoxynojirimycin (DNJ) Derivatives: A Head-to-Head Comparison of Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-alkylated deoxynojirimycin (DNJ) derivatives reveals significant variations in their antiviral efficacy, largely influenced by the length and structure of the N-alkyl chain. These iminosugars primarily exert their antiviral effects by inhibiting host endoplasmic reticulum (ER) α-glucosidases, crucial enzymes in the processing of N-linked glycans on viral envelope glycoproteins. This inhibition leads to misfolded glycoproteins, which can impair virion assembly, reduce infectivity, and ultimately lower viral titers. [1][2]

This guide provides a head-to-head comparison of various N-alkylated DNJ derivatives based on available experimental data, summarizing their antiviral activities against different viruses. Detailed experimental protocols and a diagram of the key mechanism of action are included to provide a thorough resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antiviral Activity

The antiviral potency of N-alkylated DNJ derivatives is typically evaluated by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and their 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile. The following table summarizes the antiviral activities of several N-alkylated DNJ derivatives against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, and Dengue Virus (DENV).

Derivative NameAlkyl ChainVirusEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell LineReference
N-Butyl-DNJ (NB-DNJ)C₄BVDV>1000>5000-MDBK[3]
N-Nonyl-DNJ (NN-DNJ)C₉BVDV2.510040MDBK[3]
CM-10-18 (oxygenated N-alkyl DNJ)-DENV6.5>500>77BHK[4][5][6]
2h-DENV0.3-0.5>500>1000BHK[4][5]
2l-DENV0.3-0.5>500>1000BHK[4][5]
3j-DENV0.3-0.5>500>1000BHK[4][5]
3l-DENV0.3-0.5>500>1000BHK[4][5]
3v-DENV0.3-0.5>500>1000BHK[4][5]
4b-DENV0.3-0.5>500>1000BHK[4][5]
4c-DENV0.3-0.5>500>1000BHK[4][5]

Note: BVDV data is presented as IC₅₀, while DENV data is presented as EC₅₀. A lower IC₅₀/EC₅₀ value indicates higher antiviral potency.

The data clearly indicates that the length of the alkyl chain significantly influences antiviral activity. For instance, against BVDV, N-Nonyl-DNJ (C₉) is substantially more potent than N-Butyl-DNJ (C₄).[3] Further structure-activity relationship studies on DNJ derivatives for the treatment of Dengue virus have led to the development of analogs with nanomolar antiviral activity and high selectivity indices.[4][5]

Mechanism of Action: Inhibition of ER α-Glucosidases

The primary antiviral mechanism of N-alkylated DNJ derivatives is the inhibition of host ER α-glucosidases I and II.[1][3] These enzymes are responsible for trimming the terminal glucose residues from N-linked glycans on newly synthesized glycoproteins. This trimming process is a critical step in the calnexin/calreticulin cycle, a major ER chaperone system that ensures proper protein folding.

By inhibiting these glucosidases, N-alkylated DNJ derivatives prevent the proper folding of viral envelope glycoproteins.[1] This can lead to several antiviral outcomes:

  • Reduced virion secretion: Misfolded proteins may be retained in the ER and targeted for degradation.

  • Production of non-infectious viral particles: Virions that are released may incorporate misfolded glycoproteins, rendering them unable to efficiently bind to and enter new host cells.[3]

Interestingly, some studies suggest that for certain long-alkyl-chain DNJ derivatives, the antiviral effect may not solely correlate with the inhibition of ER α-glucosidases, indicating other potential mechanisms of action may be at play.[3]

Antiviral_Mechanism_of_N_Alkylated_DNJ_Derivatives cluster_ER Endoplasmic Reticulum cluster_Inhibition cluster_Outcome Antiviral Outcome Nascent_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Properly_Folded Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded Virion_Assembly Virion Assembly & Secretion Properly_Folded->Virion_Assembly DNJ_Derivatives N-Alkylated DNJ Derivatives DNJ_Derivatives->Glucosidase_I Inhibition DNJ_Derivatives->Glucosidase_II Inhibition Reduced_Secretion Reduced Virion Secretion Misfolded_Glycoprotein->Reduced_Secretion Non_Infectious_Virions Non-Infectious Virions Misfolded_Glycoprotein->Non_Infectious_Virions

Caption: Mechanism of antiviral action of N-alkylated DNJ derivatives.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating the antiviral activity of N-alkylated DNJ derivatives.

  • Cell Lines: Madin-Darby bovine kidney (MDBK) cells are commonly used for BVDV studies. Baby hamster kidney (BHK) cells are frequently used for DENV experiments.[3][5]

  • Viruses: The NADL strain of BVDV is a common choice. For Dengue virus, various serotypes can be used.

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the N-alkylated DNJ derivatives in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay (for BVDV)

  • Seed MDBK cells in 6-well plates and grow to confluency.

  • Infect the cell monolayers with BVDV at a specific multiplicity of infection (MOI), for example, 0.01.[3]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with a medium (e.g., containing carboxymethylcellulose) containing serial dilutions of the N-alkylated DNJ derivatives.

  • Incubate the plates for 3-4 days to allow for plaque formation.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Yield Reduction Assay (for DENV)

  • Seed BHK cells in 24-well plates.

  • Infect the cells with DENV at a defined MOI.

  • After virus adsorption, wash the cells and add fresh medium containing serial dilutions of the compounds.

  • Incubate for 48-72 hours.

  • Collect the cell culture supernatant, which contains the progeny virus.

  • Determine the viral titer in the supernatant using a plaque assay on a fresh monolayer of cells (e.g., Vero cells).

  • The EC₅₀ is the concentration of the compound that reduces the viral titer by 50% compared to the untreated control.[6]

Conclusion

N-alkylated DNJ derivatives represent a promising class of broad-spectrum antiviral agents. The extensive research into their structure-activity relationships has led to the identification of highly potent compounds with significant therapeutic potential. The length and composition of the N-alkyl chain are critical determinants of their antiviral efficacy. Future research will likely focus on optimizing the pharmacokinetic properties and further elucidating any secondary mechanisms of action to advance these compounds into clinical applications.

References

A Comparative Analysis of N-dodecyldeoxynojirimycin (Substrate Reduction Therapy) and Enzyme Replacement Therapy in the Management of Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary therapeutic strategies for Gaucher disease: Substrate Reduction Therapy (SRT), exemplified by N-dodecyldeoxynojirimycin (Miglustat), and Enzyme Replacement Therapy (ERT), primarily with Imiglucerase. This document synthesizes experimental data on their efficacy, outlines detailed methodologies for key experiments, and visualizes their mechanisms of action and experimental workflows.

Executive Summary

Gaucher disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in various tissues. Enzyme Replacement Therapy directly addresses the enzyme deficiency by introducing a functional recombinant enzyme. In contrast, Substrate Reduction Therapy aims to decrease the production of the substrate, thereby reducing its accumulation. Clinical evidence suggests that both therapeutic approaches are effective in managing the hematological and visceral symptoms of Gaucher disease type 1. While direct head-to-head trials between Miglustat and Imiglucerase in treatment-naïve patients are limited, studies on patients switching therapies and comparisons with other SRTs indicate comparable efficacy in key clinical endpoints.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from clinical studies on the efficacy of Miglustat (SRT) and Imiglucerase (ERT) in treating Gaucher disease type 1.

Table 1: Hematological Response

ParameterMiglustat (this compound)Imiglucerase (ERT)
Hemoglobin (g/dL) Maintained stable levels in patients switched from ERT.Significant increases from baseline in treatment-naïve patients.[1]
Platelet Count (x10⁹/L) A statistically significant difference in the mean change from baseline was observed between the miglustat and imiglucerase groups in one switch-over trial.[2]Significant increases from baseline in treatment-naïve patients.[1]

Table 2: Visceral Response

ParameterMiglustat (this compound)Imiglucerase (ERT)
Liver Volume (% of normal) Unchanged in patients who switched from ERT.[2]Significant reduction from baseline in treatment-naïve patients.[1]
Spleen Volume (% of normal) Unchanged in patients who switched from ERT.[2]Significant reduction from baseline in treatment-naïve patients.[1]

Table 3: Bone Response

ParameterMiglustat (this compound)Imiglucerase (ERT)
Bone Mineral Density (BMD) Showed improvement in BMD as early as 6 months after the start of therapy.[3]Significantly improves BMD in adult patients after > 3 to 4 years of treatment.[3]
Bone Pain A study reported that 83% of patients had no bone pain after 2 years of treatment.[4]Long-term treatment has been shown to reduce bone pain.
Bone Crises No bone crises were reported during a two-year follow-up in one study.[5]Long-term treatment significantly decreases the frequency of bone crises.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Hematological Assessment: Complete Blood Count (CBC)

Objective: To quantify hemoglobin levels and platelet counts to assess the therapeutic response.

Methodology:

  • Sample Collection: Whole blood is collected via venipuncture into a tube containing an anticoagulant, typically EDTA, to prevent clotting.[4]

  • Analysis: The blood sample is analyzed using an automated hematology analyzer.[4]

  • Hemoglobin Measurement: A specific reagent is used to lyse the red blood cells, and the released hemoglobin is converted to a colored compound (cyanomethemoglobin), which is then measured by a colorimeter.[7]

  • Platelet Counting: The analyzer uses electrical impedance or optical light scattering to count the number of platelets in a diluted blood sample.

  • Data Reporting: Hemoglobin is reported in grams per deciliter (g/dL), and platelet count is reported as the number of platelets per microliter (μL) or liter (L) of blood.[8]

Visceral Organ Volume Assessment: Magnetic Resonance Imaging (MRI)

Objective: To measure the volume of the liver and spleen to monitor the reduction in organomegaly.

Methodology:

  • Patient Preparation: No specific preparation is typically required.

  • Imaging Protocol:

    • Coronal T1 and T2 weighted images of the abdomen are acquired.

    • For volumetric measurements, transverse images are obtained with no gap between slices.

  • Volume Calculation:

    • The outline of the liver and spleen is traced on each sequential transverse image.

    • The surface area of the organ on each slice is calculated.

    • The total organ volume is determined by summating the surface areas and multiplying by the slice thickness.

  • Data Reporting: Organ volume is reported in cubic centimeters (cm³) or milliliters (mL).

Bone Health Assessment: Dual-Energy X-ray Absorptiometry (DEXA)

Objective: To measure bone mineral density (BMD) to evaluate the impact of treatment on bone disease.

Methodology:

  • Patient Preparation: Patients are advised to avoid calcium supplements for 24 hours before the scan and to wear loose-fitting clothing without metal fasteners.

  • Scanning Procedure:

    • The patient lies on a padded table.

    • A C-arm containing an X-ray source and a detector passes over the areas of interest, typically the lumbar spine and hips.

    • The X-ray source emits photons at two different energy levels.

  • Data Analysis: The machine's software calculates the amount of X-ray that passes through the bone at each energy level to determine the bone mineral density.

  • Data Reporting: BMD is reported in grams per square centimeter (g/cm²). Results are often expressed as T-scores (comparison to a healthy young adult) and Z-scores (comparison to age-matched peers).

Mandatory Visualization

Signaling Pathways

ERT_Mechanism cluster_extracellular Extracellular Space cluster_cell Macrophage Imiglucerase Imiglucerase (ERT) MannoseReceptor Mannose Receptor Imiglucerase->MannoseReceptor Binding Glucosylceramide Accumulated Glucosylceramide Imiglucerase->Glucosylceramide Hydrolysis Endosome Endosome MannoseReceptor->Endosome Receptor-mediated endocytosis Lysosome Lysosome Endosome->Lysosome Fusion CeramideGlucose Ceramide + Glucose Glucosylceramide->CeramideGlucose Breakdown

Caption: Mechanism of Enzyme Replacement Therapy (ERT).

SRT_Mechanism cluster_cytoplasm Cytoplasm / ER cluster_lysosome Lysosome Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesis Accumulation Reduced Glucosylceramide Accumulation Glucosylceramide->Accumulation Miglustat Miglustat (SRT) Miglustat->GCS Inhibition

Caption: Mechanism of Substrate Reduction Therapy (SRT).

Experimental Workflow

Experimental_Workflow cluster_assessments Assessments PatientRecruitment Patient Recruitment (Gaucher Disease Type 1) Baseline Baseline Assessment PatientRecruitment->Baseline Randomization Randomization Baseline->Randomization CBC Complete Blood Count (Hemoglobin, Platelets) Baseline->CBC MRI MRI (Liver & Spleen Volume) Baseline->MRI DEXA DEXA Scan (Bone Mineral Density) Baseline->DEXA ERT_Arm ERT Arm (Imiglucerase Infusion) Randomization->ERT_Arm SRT_Arm SRT Arm (Oral Miglustat) Randomization->SRT_Arm FollowUp Follow-up Assessments (e.g., 6, 12, 24 months) ERT_Arm->FollowUp SRT_Arm->FollowUp EfficacyEndpoints Efficacy Endpoint Analysis FollowUp->EfficacyEndpoints FollowUp->CBC FollowUp->MRI FollowUp->DEXA DataAnalysis Statistical Data Analysis EfficacyEndpoints->DataAnalysis

Caption: Clinical Trial Workflow for Efficacy Comparison.

References

A Comparative Analysis of In Vivo Efficacy: N-dodecyldeoxynojirimycin vs. Gene Therapy for Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Gaucher disease (GD), an autosomal recessive lysosomal storage disorder, is characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. This accumulation in macrophages results in a range of symptoms, including hepatosplenomegaly, hematological abnormalities, and bone disease. For Type 1 GD, the most common non-neuronopathic form, treatment has traditionally relied on enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). N-dodecyldeoxynojirimycin (ND-DNJ), more commonly known as Miglustat, is an established oral SRT. However, the advent of gene therapy presents a potentially transformative, long-term therapeutic alternative.

This guide provides a comparative analysis of the in vivo efficacy of Miglustat against emerging adeno-associated virus (AAV)-based gene therapies, with a focus on preclinical and clinical data.

Mechanism of Action: Two Distinct Approaches

The fundamental difference between these two therapeutic modalities lies in their strategic intervention in the disease pathology.

  • This compound (Miglustat): As a substrate reduction therapy, Miglustat acts by competitively inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. By reducing the rate of glucosylceramide production, it alleviates the metabolic burden on the deficient GCase enzyme, thereby decreasing the rate of substrate accumulation within the lysosomes.

  • Gene Therapy: The primary goal of AAV-based gene therapy is to correct the underlying genetic defect.[1] By delivering a functional copy of the GBA1 gene—which codes for the GCase enzyme—to the patient's cells (primarily hepatocytes), this approach aims to restore the body's ability to produce its own functional GCase.[1] This allows for the continuous, endogenous clearance of accumulated substrates. Some advanced gene therapies utilize engineered versions of the GBA1 transgene to produce a more stable and potent GCase enzyme.[2][3][4]

Mechanism_of_Action cluster_0 This compound (SRT) cluster_1 Gene Therapy Miglustat Miglustat Glucosylceramide_Synthase Glucosylceramide Synthase Miglustat->Glucosylceramide_Synthase Inhibits Glucosylceramide_Production Glucosylceramide Production Glucosylceramide_Synthase->Glucosylceramide_Production Catalyzes Substrate_Accumulation Substrate Accumulation Glucosylceramide_Production->Substrate_Accumulation Leads to AAV_Vector AAV Vector (contains GBA1 gene) Hepatocyte Hepatocyte (Liver Cell) AAV_Vector->Hepatocyte Transduces Functional_GCase Functional GCase Enzyme Hepatocyte->Functional_GCase Produces Substrate_Clearance Substrate Clearance Functional_GCase->Substrate_Clearance Enables

Caption: Mechanisms of Substrate Reduction Therapy vs. Gene Therapy.

Quantitative Efficacy Comparison

The following tables summarize key efficacy outcomes from preclinical and clinical studies. Direct head-to-head trials are limited; therefore, data is compiled from separate studies to provide a comparative overview.

Table 1: Clinical Efficacy in Type 1 Gaucher Disease Patients

ParameterThis compound (Miglustat)Gene Therapy (FLT201)
Biomarker: Lyso-Gb1 Reduction Data not consistently reported in percentages. Studies note general substrate reduction.42% to 96% durable reduction in patients with high baseline levels.[5]
Biomarker: Chitotriosidase Reduction ~16.4% reduction after 12 months.[6]Data pending from ongoing trials.
Spleen Volume Reduction Mean reduction of 19% after 12 months.[6]Improvement or maintenance observed.[5]
Liver Volume Reduction Mean reduction of 12% after 12 months.[6]Improvement or maintenance observed.[5]
Hematological Improvement Slight improvements in hemoglobin and platelet counts.[6]Maintenance of normal hemoglobin and sustained improvements in platelet counts.[5]
Bone Manifestations Improvement in bone marrow burden has been noted.Substantial improvements in bone marrow burden observed.[5]
Administration Oral, lifelong administration (typically 100 mg, 3 times daily).Single intravenous infusion.[5]

Table 2: Preclinical Efficacy in Gaucher Disease Mouse Models

ParameterThis compound (Miglustat)Gene Therapy (FLT201)
GCase Enzyme Activity Not applicable (Mechanism is not enzyme replacement).>10x higher GCase activity in blood and up to 7x higher in tissues (spleen, lung, bone marrow) compared to gene therapy with wild-type GCase.[3]
Substrate Reduction Reduces glucosylceramide levels in tissues.Superior reduction of disease-causing substrates in affected tissues compared to ERT.[2]
Tissue Penetration Able to cross the blood-brain barrier.[7]Demonstrated enzyme activity in difficult-to-reach tissues like bone and lung.[2][3]
Durability of Effect Requires continuous administration.Sustained GCase activity for up to 3.5 years in non-human primates after a single dose.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data.

This compound (Miglustat) - Representative Clinical Protocol
  • Study Design: Open-label, uncontrolled clinical trials in adult patients with mild to moderate Type 1 Gaucher disease.

  • Patient Population: Patients for whom ERT was not an option or as maintenance therapy.

  • Intervention: Miglustat administered orally at a dose of 100 mg three times per day.

  • Duration: Typically 12 months with extension phases up to 36 months.

  • Primary Endpoints:

    • Change in spleen and liver volume, measured by Magnetic Resonance Imaging (MRI).

    • Change in hemoglobin concentration and platelet count.

  • Secondary Endpoints:

    • Change in biomarker levels, such as chitotriosidase activity.

    • Safety and tolerability assessments.

AAV Gene Therapy - Representative Preclinical & Clinical Protocol (FLT201)
  • Study Design: Preclinical proof-of-concept studies in mouse models and non-human primates, followed by a Phase 1/2 open-label, first-in-human clinical trial (GALILEO-1).

  • Animal Model (Preclinical): Gba1-deficient mouse model (e.g., Gba9V/null) exhibiting key features of Gaucher disease.

  • Intervention (Preclinical): Single intravenous injection of an AAV8 vector carrying the engineered GCase85 transgene at various doses (e.g., 2x10¹² vg/kg).

  • Patient Population (Clinical): Adult patients with Type 1 Gaucher disease.

  • Intervention (Clinical): Single intravenous infusion of FLT201 (AAVS3 vector with GCase85 transgene) at a dose of 4.5e11 vg/kg.[5]

  • Primary Endpoints:

    • Preclinical: GCase activity in plasma and tissues (liver, spleen, lung, bone marrow), reduction of glucosylceramide and lyso-Gb1.

    • Clinical: Safety and tolerability, change in lyso-Gb1 levels.

  • Secondary Endpoints (Clinical): Changes in hemoglobin, platelet counts, spleen and liver volume, and bone marrow burden.

Experimental_Workflow cluster_miglustat Miglustat Study Workflow cluster_genetherapy Gene Therapy Study Workflow m_start Patient Selection (GD Type 1) m_admin Oral Administration (100mg TID) m_start->m_admin m_monitor Monitoring (12-36 mos) m_admin->m_monitor m_endpoints Endpoint Analysis: - Organ Volume (MRI) - Blood Counts - Biomarkers m_monitor->m_endpoints g_preclinical Preclinical Phase (Mouse Model) g_dose Single IV Infusion (AAV-GBA1) g_preclinical->g_dose g_preclinical_analysis Tissue & Plasma Analysis: - GCase Activity - Substrate Levels g_dose->g_preclinical_analysis g_clinical_analysis Clinical Analysis: - Safety - Lyso-Gb1 Levels - Clinical Outcomes g_dose->g_clinical_analysis g_clinical Clinical Phase 1/2 (Patient Cohort) g_preclinical_analysis->g_clinical Informs g_clinical->g_dose

Caption: Generalized workflows for Miglustat and Gene Therapy studies.

Summary and Future Outlook

This compound (Miglustat) offers a convenient oral SRT that has demonstrated modest efficacy in reducing organomegaly and stabilizing hematological parameters in a subset of Type 1 Gaucher patients. Its key limitations are the lifelong administration requirement and a side-effect profile that includes gastrointestinal disturbances.

Gene therapy, exemplified by candidates like FLT201, represents a paradigm shift. The potential for a one-time treatment that provides durable, endogenous enzyme production is a significant advantage.[2][3] Early clinical and robust preclinical data show superior biochemical correction, particularly in the reduction of the key biomarker lyso-Gb1, and promising effects in tissues that are difficult to treat with existing therapies.[2][5] The use of an engineered, more stable GCase enzyme appears critical to this enhanced efficacy.[2][4]

While gene therapy is still in clinical development, the data to date suggest it holds the potential to offer a more profound and lasting therapeutic effect than substrate reduction therapy. Long-term safety and efficacy data from ongoing and future pivotal trials will be critical in establishing its role as a functional cure for Gaucher disease.

References

A Comparative Analysis of N-dodecyldeoxynojirimycin and Alternative Therapeutics in Patient-Derived Glucocerebrosidase Deficient Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-dodecyldeoxynojirimycin (ND-DNJ) and other therapeutic alternatives for lysosomal storage disorders, with a specific focus on Gaucher disease. The evaluation is based on experimental data from patient-derived cells, offering insights into the mechanism and efficacy of these compounds.

Introduction to Therapeutic Strategies

Gaucher disease is a lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Therapeutic strategies primarily aim to either replace the deficient enzyme, reduce the substrate load, or enhance the function of the residual mutant enzyme.

  • Enzyme Replacement Therapy (ERT): This approach involves the intravenous administration of a recombinant GCase enzyme.

  • Substrate Reduction Therapy (SRT): This strategy aims to decrease the production of glucosylceramide, thereby reducing its accumulation. N-alkyl-deoxynojirimycin derivatives can function as SRT agents by inhibiting glucosylceramide synthase.

  • Pharmacological Chaperone Therapy (PCT): This approach utilizes small molecules that bind to the mutant GCase, promoting its correct folding and trafficking to the lysosome, thus increasing its residual activity. Ambroxol and some N-alkyl-deoxynojirimycin analogues with shorter alkyl chains, such as N-nonyl-deoxynojirimycin (NN-DNJ), have been investigated as pharmacological chaperones.

This guide focuses on the comparative efficacy of ND-DNJ and its analogues against the pharmacological chaperone, Ambroxol, using data from studies on patient-derived cells.

Comparative Efficacy in Patient-Derived Cells

The therapeutic potential of N-alkyl-deoxynojirimycin derivatives and Ambroxol has been assessed in various cellular models of Gaucher disease, primarily in fibroblasts and macrophages derived from patients with specific GCase mutations.

N-alkyl-deoxynojirimycin Derivatives

Studies on N-alkyl-deoxynojirimycin derivatives have revealed a dual mechanism of action that is dependent on the length of the N-alkyl chain.

  • This compound (ND-DNJ): Possessing a long alkyl chain, ND-DNJ acts as a potent inhibitor of GCase. In studies using fibroblasts from Gaucher disease patients (N370S mutation), ND-DNJ was found to be highly inhibitory at all tested concentrations.[1] Furthermore, it exhibited significant cytotoxicity at concentrations above 30 µM, leading to complete cell death within 24 hours. This profile suggests its potential as a substrate reduction therapeutic, but also highlights a narrow therapeutic window due to its cytotoxicity.

  • N-nonyl-deoxynojirimycin (NN-DNJ): In contrast, this shorter-chain analogue has demonstrated pharmacological chaperone activity. In the same N370S Gaucher fibroblast model, sub-inhibitory concentrations (10 µM) of NN-DNJ led to a 2-fold increase in the activity of the mutant N370S GCase.[1] This effect is attributed to its ability to stabilize the enzyme, facilitating its proper folding and transport to the lysosome.

Ambroxol

Ambroxol, a repurposed mucolytic agent, has been extensively studied as a pharmacological chaperone for GCase. It has shown efficacy in increasing the activity of various mutant forms of the enzyme.

In a study utilizing primary macrophages derived from patients with Gaucher disease, treatment with Ambroxol resulted in a significant 3.3-fold increase in GCase activity.[2] Similar positive effects have been observed in fibroblast cell lines from Gaucher patients, including those with the common N370S mutation, where Ambroxol treatment increased GCase activity and protein levels.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of N-alkyl-deoxynojirimycin derivatives and Ambroxol on GCase activity in patient-derived cells.

Table 1: Effect of N-alkyl-deoxynojirimycin Derivatives on GCase Activity in N370S Gaucher Fibroblasts

CompoundConcentrationEffect on GCase ActivityCytotoxicityReference
ND-DNJ Nanomolar concentrationsHighly inhibitoryCell death > 30 µM[1]
NN-DNJ 10 µM2-fold increaseNoted at > 60 µM for longer incubations[1]

Table 2: Effect of Ambroxol on GCase Activity in Patient-Derived Cells

Cell TypeGCase Mutation(s)Ambroxol ConcentrationIncrease in GCase ActivityReference
MacrophagesVarious GD mutationsNot specified3.3-fold[2]
FibroblastsN370S/N370S60 µMSignificant increase[3]
FibroblastsVarious GD mutationsNot specifiedSignificant increase[5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) misfolded_gcase Misfolded GCase (e.g., N370S) degradation degradation misfolded_gcase->degradation ER-Associated Degradation (ERAD) stabilized_gcase Stabilized GCase chaperone Pharmacological Chaperone (e.g., NN-DNJ, Ambroxol) chaperone->misfolded_gcase Binds & Stabilizes trafficking Trafficking stabilized_gcase->trafficking active_gcase Active GCase trafficking->active_gcase glucosylceramide Glucosylceramide (Substrate) active_gcase->glucosylceramide Hydrolysis chaperone_release Chaperone Release active_gcase->chaperone_release ceramide_glucose Ceramide + Glucose (Products)

Caption: Mechanism of Pharmacological Chaperone Therapy.

cluster_SRT Substrate Reduction Therapy (SRT) cluster_Lysosome Lysosome precursors Ceramide + UDP-Glucose gcs Glucosylceramide Synthase (GCS) precursors->gcs glucosylceramide Glucosylceramide gcs->glucosylceramide lysosomal_accumulation Reduced Lysosomal Accumulation glucosylceramide->lysosomal_accumulation srt_agent SRT Agent (e.g., ND-DNJ) srt_agent->gcs Inhibits

Caption: Mechanism of Substrate Reduction Therapy.

start Patient-Derived Cells (e.g., Fibroblasts) treatment Incubate with Compound (ND-DNJ, NN-DNJ, or Ambroxol) start->treatment cell_lysis Cell Lysis treatment->cell_lysis cytotoxicity_assay Cytotoxicity Assay treatment->cytotoxicity_assay gcase_assay GCase Activity Assay cell_lysis->gcase_assay substrate_quant Glucosylceramide Quantification cell_lysis->substrate_quant data_analysis Data Analysis & Comparison gcase_assay->data_analysis substrate_quant->data_analysis cytotoxicity_assay->data_analysis

Caption: Experimental Workflow for Compound Validation.

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay in Patient-Derived Fibroblasts

This protocol is adapted from standard fluorometric assays used to measure GCase activity in cell lysates.

Materials:

  • Patient-derived fibroblasts (e.g., with N370S mutation)

  • Cell lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • Bradford reagent for protein quantification

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Culture patient-derived fibroblasts to confluency. Treat cells with desired concentrations of the test compound (e.g., ND-DNJ, NN-DNJ, Ambroxol) for a specified period (e.g., 4 days).

  • Cell Lysis: Wash cell monolayers with phosphate-buffered saline (PBS) and harvest by scraping. Resuspend cells in lysis buffer and lyse by sonication or freeze-thaw cycles.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using the Bradford assay.

  • Enzyme Reaction: Incubate a specific amount of cell lysate protein with the 4-MUG substrate solution at 37°C for 1 hour.

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Calculate the GCase activity as nanomoles of substrate hydrolyzed per hour per milligram of protein. Compare the activity in treated cells to that in untreated control cells.

Quantification of Glucosylceramide by LC-MS/MS

This protocol outlines a method for the quantification of glucosylceramide in cell pellets.

Materials:

  • Cell pellets from treated and untreated patient-derived cells

  • Internal standard (e.g., a non-endogenous C17-glucosylceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction: Resuspend cell pellets in water. Add the internal standard and extract lipids using a chloroform/methanol solvent system.

  • Sample Preparation: Evaporate the lipid extract to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column (e.g., HILIC) to separate glucosylceramide from other lipids. Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify glucosylceramide and the internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of glucosylceramide. Quantify the amount of glucosylceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to the total protein or cell number.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the test compounds on patient-derived fibroblasts.[7]

Materials:

  • Patient-derived fibroblasts

  • 96-well cell culture plates

  • Test compounds at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed fibroblasts in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Conclusion

The validation of therapeutic agents in patient-derived cells is a critical step in drug development for genetic disorders like Gaucher disease. The available data indicates that:

  • This compound (ND-DNJ) acts as a potent inhibitor of GCase and exhibits cytotoxicity at higher concentrations, suggesting a potential role in substrate reduction therapy, though with a need for careful dose management.

  • N-nonyl-deoxynojirimycin (NN-DNJ) , a shorter-chain analogue, functions as a pharmacological chaperone, enhancing the activity of mutant GCase in patient fibroblasts.

  • Ambroxol is a well-characterized pharmacological chaperone that has consistently demonstrated the ability to increase GCase activity in various patient-derived cell types, including macrophages and fibroblasts.

References

A comparative study of the pharmacokinetics of different N-alkylated iminosugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, a class of glucose analogues where the ring oxygen is replaced by a nitrogen atom, have garnered significant attention in drug development due to their glycosidase inhibitory activity. N-alkylation of these iminosugars has been a key strategy to modulate their therapeutic properties, impacting their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the pharmacokinetics of different N-alkylated iminosugars, supported by experimental data, to aid researchers in the selection and development of iminosugar-based therapeutics.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of N-alkylated iminosugars can vary significantly based on the nature of the N-alkyl substituent. The following table summarizes key pharmacokinetic parameters for several prominent N-alkylated iminosugars from preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundAnimal ModelDose & RouteCmaxTmaxAUCBioavailability (%)Half-life (t1/2)Primary Route of Elimination
N-butyldeoxynojirimycin (Miglustat) Rat-----~6-7 hours[1]Renal[2]
N-benzyl-1-deoxynojirimycin MouseSingle radiolabeled dose (IV, SC, PO)---~82 (oral)[3]9 min (initial), 62 min (terminal)[3]Renal[3]
N-methyl-1-deoxynojirimycin RatIntravenous----4.5 min (initial), 32 min (terminal)[4]Renal[4]
N-nonyldeoxynojirimycin MouseDietary administration---Orally active[5]--

Key Observations from Pharmacokinetic Studies:

  • Absorption and Bioavailability: N-benzyl-1-deoxynojirimycin exhibits high oral bioavailability in mice, suggesting good absorption from the gastrointestinal tract.[3] Miglustat is also known to be orally available. The oral activity of N-nonyldeoxynojirimycin has been demonstrated in mice.[5]

  • Distribution: The distribution of N-alkylated iminosugars is influenced by the lipophilicity of the alkyl chain.

  • Metabolism: Miglustat shows little to no evidence of being metabolized in humans.[1][2] Similarly, N-benzyl-1-deoxynojirimycin was not found to be metabolized in mice.[3]

  • Elimination: Renal excretion is the primary route of elimination for N-benzyl-1-deoxynojirimycin and N-methyl-1-deoxynojirimycin.[3][4] For N-methyl-1-deoxynojirimycin, active tubular secretion is indicated as the urinary clearance is higher than the glomerular filtration rate.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of N-alkylated iminosugars.

Pharmacokinetic Study in Rodents

A typical pharmacokinetic study in rodents involves the following steps:

  • Animal Models: Male Wistar rats or BALB/c mice are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

  • Dosing:

    • Oral Administration: Test compounds are often dissolved in a suitable vehicle (e.g., water, saline) and administered via oral gavage.[6][7][8][9][10] The volume administered is typically based on the animal's body weight.

    • Intravenous Administration: For determining absolute bioavailability, the compound is administered intravenously, usually through a tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Bioanalytical Method for Quantification of N-Alkylated Iminosugars in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and specific quantification of N-alkylated iminosugars in biological matrices.

  • Sample Preparation:

    • Protein precipitation is a common technique to extract the analytes from plasma. This typically involves adding a solvent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

    • The supernatant containing the analyte is then transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is typically carried out in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis dosing Compound Administration (Oral Gavage or IV Injection) blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Iminosugar Concentration lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, etc.) pk_modeling->parameter_determination

Caption: Workflow for a typical preclinical pharmacokinetic study of N-alkylated iminosugars.

Signaling Pathway Inhibition by N-Alkylated Iminosugars

G GC Glucosylceramide Synthase GlcCer Glucosylceramide GC->GlcCer Cer Ceramide Cer->GC UDP-Glucose GSLs Complex Glycosphingolipids GlcCer->GSLs Further glycosylation Iminosugar N-Alkylated Iminosugar Iminosugar->GC Inhibition

Caption: Inhibition of glucosylceramide synthesis by N-alkylated iminosugars.

References

Evaluating the Synergistic Potential of N-dodecyldeoxynojirimycin and Related Imino Sugars with Other Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synergistic effects of N-dodecyldeoxynojirimycin (ND-DNJ) and related imino sugars when combined with other therapeutic agents. Due to a scarcity of published data specifically on the synergistic effects of ND-DNJ in combination therapies, this document leverages a detailed case study of a structurally related deoxynojirimycin derivative to illustrate the potential for synergistic interactions, particularly in an antiviral context.

Executive Summary

This compound is an alkylated imino sugar that functions as an inhibitor of α-glucosidases I and II, enzymes crucial for the proper folding of glycoproteins in the endoplasmic reticulum.[1] This mechanism of action suggests potential for synergistic activity with various therapeutic agents. However, comprehensive studies detailing these synergistic effects for ND-DNJ are limited in publicly available literature.

This guide will focus on a key preclinical study that demonstrates the synergistic antiviral effects of a deoxynojirimycin derivative, CM-10-18, when combined with the broad-spectrum antiviral drug ribavirin against Dengue virus (DENV). This provides a strong model for understanding how α-glucosidase inhibitors like ND-DNJ could be effectively combined with other therapeutics.

Data Presentation: Synergistic Antiviral Activity

The following table summarizes the in vivo antiviral efficacy of a deoxynojirimycin derivative (CM-10-18) and ribavirin, both as monotherapies and in combination, in a murine model of Dengue virus infection.

Treatment GroupDosageMean Peak Viral Titer (log10 PFU/mL)Reduction in Viral Titer vs. Vehicle
Vehicle ControlN/A5.5N/A
Ribavirin40 mg/kg/day5.40.1 log10
CM-10-1875 mg/kg/day4.80.7 log10
CM-10-18 + Ribavirin 75 mg/kg/day + 40 mg/kg/day 4.2 1.3 log10

Data extrapolated from a study on the combination of an alpha-glucosidase inhibitor and ribavirin for the treatment of Dengue virus infection.

The data clearly indicates that the combination therapy resulted in a significantly greater reduction in viral load than either agent alone, demonstrating a synergistic effect.

Experimental Protocols

A detailed methodology for a key in vivo experiment assessing antiviral synergy is provided below.

In Vivo Antiviral Efficacy Study in a Murine Model

1. Animal Model:

  • AG129 mice (deficient in interferon-α/β and -γ receptors) are a commonly used model for Dengue virus infection.

2. Virus Inoculation:

  • Mice are challenged with a standardized dose of Dengue virus (e.g., 1 x 10^5 plaque-forming units [PFU]) via intraperitoneal injection.

3. Treatment Regimen:

  • Vehicle Group: Mice receive the delivery vehicle (e.g., sterile saline) on the same schedule as the treatment groups.

  • Monotherapy Group 1 (CM-10-18): Mice are administered the deoxynojirimycin derivative orally at a specified dose (e.g., 75 mg/kg) twice daily.

  • Monotherapy Group 2 (Ribavirin): Mice receive ribavirin orally at a specified dose (e.g., 40 mg/kg) once daily.

  • Combination Therapy Group: Mice receive both CM-10-18 and ribavirin at their respective dosages and schedules.

  • Treatment is initiated immediately after virus infection and continues for a defined period (e.g., three consecutive days).

4. Sample Collection and Analysis:

  • Blood samples are collected at specified time points post-infection (e.g., day 3).

  • Plasma is separated, and viral titers are quantified using a plaque assay on a susceptible cell line (e.g., Vero cells).

5. Statistical Analysis:

  • Viral titers between the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to determine the significance of any observed antiviral effects and to assess for synergy.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed synergistic antiviral mechanism of an α-glucosidase inhibitor (like ND-DNJ) and a nucleoside analog (like ribavirin).

Synergistic_Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_drugs Therapeutic Intervention Viral Entry Viral Entry Viral RNA Replication Viral RNA Replication Viral Entry->Viral RNA Replication Viral Protein Synthesis Viral Protein Synthesis Viral RNA Replication->Viral Protein Synthesis Reduced Viral Genome Reduced Viral Genome Viral RNA Replication->Reduced Viral Genome Leads to Glycoprotein Processing (ER) Glycoprotein Processing (ER) Viral Protein Synthesis->Glycoprotein Processing (ER) Virion Assembly Virion Assembly Glycoprotein Processing (ER)->Virion Assembly Misfolded Glycoproteins Misfolded Glycoproteins Glycoprotein Processing (ER)->Misfolded Glycoproteins Leads to Virus Release Virus Release Virion Assembly->Virus Release Synergistic Antiviral Effect Synergistic Antiviral Effect Virion Assembly->Synergistic Antiviral Effect Dual Inhibition ND-DNJ (or derivative) ND-DNJ (or derivative) ND-DNJ (or derivative)->Glycoprotein Processing (ER) Inhibits α-glucosidases Ribavirin Ribavirin Ribavirin->Viral RNA Replication Inhibits RNA polymerase Misfolded Glycoproteins->Virion Assembly Reduced Viral Genome->Virion Assembly Limits

Caption: Dual inhibition of viral replication by targeting different pathways.

Experimental Workflow

This diagram outlines a general experimental workflow for evaluating drug synergy.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Start Start In Vitro Synergy Screen In Vitro Synergy Screen Start->In Vitro Synergy Screen In Vivo Efficacy Study In Vivo Efficacy Study In Vitro Synergy Screen->In Vivo Efficacy Study Promising combinations Cell Culture Model Cell Culture Model In Vitro Synergy Screen->Cell Culture Model Data Analysis Data Analysis In Vivo Efficacy Study->Data Analysis Animal Model Selection Animal Model Selection In Vivo Efficacy Study->Animal Model Selection Conclusion Conclusion Data Analysis->Conclusion Synergy confirmed/refuted Checkerboard Assay Checkerboard Assay Cell Culture Model->Checkerboard Assay Calculate Synergy Score Calculate Synergy Score Checkerboard Assay->Calculate Synergy Score Treatment Groups Treatment Groups Animal Model Selection->Treatment Groups Efficacy Endpoint Measurement Efficacy Endpoint Measurement Treatment Groups->Efficacy Endpoint Measurement

Caption: General workflow for assessing synergistic drug interactions.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with other therapeutics remains an area for further investigation, the case study of a related deoxynojirimycin derivative in combination with ribavirin provides a compelling proof-of-concept for antiviral synergy. The dual-targeting approach—inhibiting viral glycoprotein processing and viral RNA replication—demonstrates a powerful strategy for enhancing therapeutic efficacy.

Future research should focus on:

  • Conducting in vitro and in vivo studies to specifically evaluate the synergistic potential of ND-DNJ with a range of therapeutics, including other antiviral agents and anti-cancer drugs.

  • Elucidating the precise molecular mechanisms underlying any observed synergistic interactions.

  • Investigating the potential for ND-DNJ to overcome drug resistance to existing therapies.

The exploration of such combination therapies holds significant promise for the development of more effective treatment regimens for a variety of diseases.

References

Safety Operating Guide

Proper Disposal Procedures for N-dodecyldeoxynojirimycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of N-dodecyldeoxynojirimycin

This compound is a potent inhibitor of glucosylceramide synthase, making it a valuable tool in glycobiology and drug development research. However, its safe handling and disposal are paramount due to its inherent toxicological and ecotoxicological properties. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Hazard Profile and Safety Summary

Before handling this compound, it is crucial to be fully aware of its hazard profile. Safety Data Sheets (SDS) indicate that this compound presents multiple risks that necessitate careful handling and disposal.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

Due to these hazards, this compound must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not only unsafe but also a violation of environmental regulations.

II. Quantitative Data and Properties

Understanding the physicochemical properties of this compound is essential for its safe handling and the selection of appropriate disposal containers.

PropertyValueReference
Molecular Formula C₁₈H₃₇NO₄--INVALID-LINK--
Molar Mass 331.49 g/mol --INVALID-LINK--
Boiling Point 486.9 °C--INVALID-LINK--
Storage Temperature +2 to +8 °C--INVALID-LINK--
CAS Number 79206-22-7--INVALID-LINK--
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.--INVALID-LINK--

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be general; always consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines.

1. Waste Identification and Classification:

  • This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, empty containers) must be classified as hazardous chemical waste.
  • While a specific EPA hazardous waste code is not explicitly assigned to this compound, its toxic properties and the piperidine functional group suggest it could fall under a generic hazardous waste category. Your institution's EHS department will make the final determination.

2. Segregation of Waste:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
  • Keep solid waste (contaminated consumables) separate from liquid waste (unused solutions).

3. Selection of Waste Containers:

  • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. A sturdy plastic pail or a bag-lined rigid container is suitable.
  • Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally appropriate. Ensure the container material is compatible with any solvents used to dissolve the this compound.
  • The original product container, if empty, should be managed as hazardous waste. The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.

4. Labeling of Waste Containers:

  • Properly label all waste containers with a hazardous waste tag provided by your institution's EHS department.
  • The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The concentration and quantity of the waste
  • The date the waste was first added to the container
  • The associated hazards (e.g., "Toxic," "Irritant," "Reproductive Toxin," "Environmental Hazard")

5. Accumulation and Storage:

  • Store waste containers in a designated satellite accumulation area (SAA), which is typically a fume hood or a specially designed cabinet.
  • Ensure waste containers are kept closed at all times, except when adding waste.
  • Store liquid waste containers in secondary containment to prevent spills.

6. Arranging for Disposal:

  • Once a waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS department to arrange for a pickup.
  • Do not attempt to dispose of the waste yourself. It must be handled by a licensed hazardous waste disposal company.

IV. Experimental Protocol: Emergency Spill Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

1. Alert Personnel and Secure the Area:

  • Immediately alert others in the vicinity of the spill.
  • If the spill is large or involves a volatile solvent, evacuate the immediate area.

2. Don Personal Protective Equipment (PPE):

  • At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile).

3. Contain the Spill:

  • For a liquid spill, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
  • For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

4. Clean the Spill:

  • Carefully collect the absorbed liquid or the covered solid waste using forceps or a scoop.
  • Place all contaminated materials into a designated hazardous waste container.

5. Decontaminate the Area:

  • Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water.
  • Collect all cleaning materials as hazardous waste.

6. Report the Spill:

  • Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

V. Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste classify Classify as Hazardous Chemical Waste start->classify segregate Segregate Solid and Liquid Waste Streams classify->segregate container_solid Select Labeled Container for Solid Waste segregate->container_solid container_liquid Select Labeled Container for Liquid Waste segregate->container_liquid accumulate Accumulate Waste in Satellite Accumulation Area (SAA) container_solid->accumulate container_liquid->accumulate ehs_pickup Contact EHS for Waste Pickup accumulate->ehs_pickup disposal Disposal by Approved Waste Facility ehs_pickup->disposal

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

Safeguarding Your Research: A Comprehensive Guide to Handling N-dodecyldeoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical compounds like N-dodecyldeoxynojirimycin (N-dodecyl-DNJ). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

This compound is a solid, white powder utilized in research as an inhibitor of glucosylceramide synthase. Understanding its hazard profile is the first step toward safe handling. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. Additionally, it is suspected of having the potential to damage fertility or harm an unborn child. Therefore, stringent adherence to safety protocols is crucial.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is necessary to minimize exposure risk. This includes a combination of appropriate PPE and engineering controls.

PPE / Engineering ControlSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the compound.
Body Protection Laboratory coat, disposable sleevesProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filterRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation.
Engineering Controls Chemical fume hood or a ventilated balance enclosureMinimizes inhalation exposure when weighing and handling the solid compound.

Operational Plan: From Receipt to Experiment

A clear, step-by-step operational plan ensures consistency and safety throughout the handling process.

Operational_Workflow Receiving Receiving and Storage Preparation Preparation of Stock Solution Receiving->Preparation Move to designated handling area Experiment Experimental Use Preparation->Experiment Use in cell culture, etc. Decontamination Decontamination Experiment->Decontamination After experiment completion

Caption: A streamlined workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Record the date of receipt on the container.

  • Store the compound in a designated, locked freezer as recommended by the manufacturer.

2. Preparation of Stock Solution (Example Protocol):

This protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

StepActionSafety Precaution
1 Don appropriate PPE (lab coat, gloves, safety goggles).
2 Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure.Prevents inhalation of the powder.
3 Tare a sterile, conical tube on a calibrated analytical balance.
4 Carefully weigh the desired amount of this compound powder into the tube.
5 Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube.
6 Securely cap the tube and vortex until the solid is completely dissolved.
7 Label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
8 Store the stock solution in a freezer at the recommended temperature.

3. Experimental Use (Example: Treating Cultured Cells):

This protocol provides a general guideline for treating adherent cells in a 6-well plate.

StepActionSafety Precaution
1 Culture cells to the desired confluency in a 6-well plate.
2 In a biological safety cabinet, prepare the final working concentrations of N-dodecyl-DNJ by diluting the stock solution in fresh, sterile cell culture medium.
3 Carefully remove the old medium from the cell culture wells.
4 Gently add the medium containing the desired concentration of N-dodecyl-DNJ to each well.
5 Return the plate to the incubator for the desired treatment duration.
6 After the incubation period, proceed with your experimental analysis.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Disposal_Plan Solid_Waste Solid Waste (Gloves, Tubes) Segregation Segregate into Labeled Waste Containers Solid_Waste->Segregation Liquid_Waste Liquid Waste (Contaminated Media) Liquid_Waste->Segregation Sharps_Waste Sharps Waste (Needles, Pipette Tips) Sharps_Waste->Segregation Disposal Dispose via Approved Chemical Waste Vendor Segregation->Disposal

Caption: A systematic approach to the disposal of this compound waste.

1. Solid Waste:

  • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste bag.

2. Liquid Waste:

  • Aqueous solutions containing this compound, such as used cell culture media, should be collected in a labeled, leak-proof hazardous waste container.

  • Do not pour any solutions containing this compound down the drain.

3. Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable laboratory detergent and water.

4. Final Disposal:

  • All waste streams must be disposed of through your institution's approved hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound functions as a competitive inhibitor of the enzyme glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of glycosphingolipids, a class of lipids involved in various cellular processes.

Signaling_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide N_dodecyl_DNJ This compound N_dodecyl_DNJ->GCS Inhibition Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation

Caption: N-dodecyl-DNJ inhibits glucosylceramide synthase, blocking the synthesis of glucosylceramide.

By adhering to these safety and handling protocols, researchers can confidently and responsibly advance their scientific inquiries involving this compound. This proactive approach to safety not only protects individuals and the environment but also ensures the integrity and reproducibility of experimental outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.